2-phenyl-1H-indol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQPVNUVFCTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431564 | |
| Record name | 2-phenyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6855-64-7 | |
| Record name | 2-phenyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-phenyl-1H-indol-5-amine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-phenyl-1H-indol-5-amine (CAS No. 6855-64-7), a heterocyclic compound of significant interest in medicinal chemistry. The 2-phenylindole scaffold is recognized as a "privileged structure," frequently appearing in biologically active compounds and approved pharmaceuticals.[1][2] This document details the core chemical properties, structure, synthesis, and known biological context of the 5-amino derivative. It is intended to serve as a foundational resource for researchers utilizing this molecule in drug discovery and development, particularly in the fields of oncology and anti-inflammatory research.
Molecular Structure and Chemical Identity
This compound is an aromatic heterocyclic compound featuring a phenyl group at the C2 position and an amine group at the C5 position of the indole core. The presence of the electron-donating amine group and the phenyl substituent significantly influences the molecule's electronic properties and reactivity, making it a versatile scaffold for further chemical modification.[3]
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided below. These values are essential for designing experimental conditions, including solvent selection for reactions, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 6855-64-7 | [3] |
| Molecular Formula | C₁₄H₁₂N₂ | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Melting Point | 150-155 °C | [N/A] |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol. | [N/A] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [N/A] |
Spectroscopic and Analytical Data
Accurate characterization is critical for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available spectrum was not located, a study by Dang et al. on azomethine derivatives of 5-amino-2-phenylindole provides a strong indication of the expected NMR shifts for this parent compound.[4][5] The expected chemical shifts (δ) in ppm are predicted based on the structure and data from similar indole derivatives.
-
¹H NMR (Predicted):
-
Indole NH (~8.0-8.5 ppm, broad singlet): The proton on the indole nitrogen.
-
Aromatic Protons (6.5-7.8 ppm, multiplets): Protons on the phenyl ring and the indole core will appear in this region. The C4-H, C6-H, and C7-H protons on the indole ring will be influenced by the amine group, likely shifting them upfield compared to the unsubstituted 2-phenylindole.
-
Amine NH₂ (~3.5-4.5 ppm, broad singlet): The protons of the C5-amino group.
-
Indole C3-H (~6.7 ppm, singlet or doublet): The proton at the C3 position.
-
-
¹³C NMR (Predicted):
-
Aromatic Carbons (100-150 ppm): A complex region containing all 12 aromatic carbons. Key signals would include the C2 carbon (~138 ppm), C5 (~142 ppm, attached to NH₂), and the carbons of the phenyl substituent.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3350-3400 | N-H Stretch | Indole N-H |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| 1335-1250 | C-N Stretch | Aromatic Amine |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight.
-
Expected [M]⁺: m/z = 208.26
Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent structure, providing further structural confirmation.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a multi-step process, with the final step involving the reduction of a nitro-group precursor.
Recommended Synthetic Pathway
A reliable and commonly cited route involves a Sonogashira coupling to form the 2-phenylindole core, followed by nitration and subsequent reduction.[1] An alternative classical approach is the Fischer indole synthesis.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Catalytic Reduction of 5-Nitro-2-phenyl-1H-indole
This protocol describes the final step in the synthesis: the reduction of the nitro-group to the target amine. This method is widely used due to its high efficiency and clean conversion.[6][7]
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for the reduction of aromatic nitro groups to amines. The reaction proceeds under a hydrogen atmosphere, where the palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group. Solvents like ethanol or methanol are typically used as they readily dissolve the starting material and are inert under the reaction conditions.
Materials:
-
5-Nitro-2-phenyl-1H-indole
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or Methanol), anhydrous
-
Hydrogen (H₂) gas supply
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add 5-nitro-2-phenyl-1H-indole (1.0 equivalent).
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol% of the palladium metal relative to the substrate).
-
Solvent Addition: Add anhydrous ethanol to dissolve or suspend the starting material (concentration typically 0.1-0.5 M).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. The pressure can range from atmospheric (using a hydrogen balloon) to higher pressures (e.g., 50 psi) in a Parr shaker, depending on the available equipment.[8]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: a. Carefully vent the hydrogen gas and purge the vessel with an inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet with solvent during filtration. c. Wash the filter cake with additional ethanol to ensure complete recovery of the product. d. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2][9] The 2-phenylindole scaffold, in particular, has been extensively investigated for a wide range of therapeutic applications.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant body of research has focused on 2-phenylindole derivatives as potent anticancer agents. Many compounds based on this scaffold function as inhibitors of tubulin polymerization. By binding to the colchicine site on β-tublin, these agents disrupt the formation of microtubules, which are essential for cell division. This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis in cancer cells.[3] While many studies focus on derivatives with substitutions at the 3-position or on the phenyl ring, the 5-amino group of this compound serves as a key synthetic handle for generating libraries of new analogues to explore structure-activity relationships (SAR).
Anti-inflammatory and Other Biological Activities
Derivatives of the 2-phenylindole scaffold have also demonstrated a variety of other important biological activities, including:
-
Anti-inflammatory: Inhibition of enzymes like cyclooxygenase (COX).
-
Antimicrobial and Antiviral: Activity against various pathogens. [N/A]
-
Neuroprotective Effects: Potential applications in neurodegenerative diseases. [N/A]
The 5-amino group provides a site for derivatization to amides, sulfonamides, and other functional groups, enabling the exploration of these diverse therapeutic areas.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its structural framework, the 2-phenylindole core, is strongly associated with potent biological activities, most notably as an inhibitor of tubulin polymerization for anticancer applications. The presence of the 5-amino group offers a strategic point for chemical modification, allowing for the synthesis of diverse compound libraries to optimize potency, selectivity, and pharmacokinetic properties. This guide provides the foundational chemical, structural, and synthetic information required for researchers to effectively utilize this compound in their drug discovery programs.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionike.com [ionike.com]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. 2-(2-Methyl-5-phenyl-1h-indole-3-yl)ethan-1-amine | C17H18N2 | CID 5202393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Phenylindoline | C14H13N | CID 117759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. enamine.enamine.net [enamine.enamine.net]
A Technical Guide to the Spectroscopic Characterization of 2-phenyl-1H-indol-5-amine
Introduction
2-phenyl-1H-indol-5-amine is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The addition of a phenyl group at the 2-position and an amine group at the 5-position creates a molecule with significant potential for further functionalization, making it a valuable building block for drug discovery and materials science. Its biological activities are often linked to its ability to interact with various biological targets, necessitating unambiguous structural confirmation.
This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the comprehensive characterization of this compound. We will explore the application and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causality behind experimental choices and data interpretation, providing researchers with a robust framework for structural elucidation and quality control.
Context: Synthesis via Fischer Indole Synthesis
A common and effective method for synthesizing the 2-phenyl-indole core is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone. For this compound, the synthesis would logically start from 4-aminophenylhydrazine and acetophenone, followed by cyclization. Understanding this pathway is crucial as it informs the potential impurity profile, which may include starting materials or partially reacted intermediates that could be detected during spectroscopic analysis.
Mass Spectrometry (MS)
Principle and Application
Mass spectrometry is the cornerstone of molecular characterization, providing the most direct evidence of a compound's molecular weight and elemental composition. For this compound (C₁₄H₁₂N₂), electron ionization (EI) mass spectrometry bombards the molecule with electrons, causing it to ionize and fragment. The resulting molecular ion (M⁺) peak confirms the molecular weight, while the fragmentation pattern offers clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula.
Data Interpretation and Analysis
The expected molecular weight of this compound is approximately 208.26 g/mol . In a typical EI-MS spectrum, the base peak is often the molecular ion peak (M⁺) due to the stability of the aromatic system.
-
Molecular Ion (M⁺): The most critical peak will appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (~208). The presence of two nitrogen atoms means the molecular weight is an even number, consistent with the Nitrogen Rule.
-
Fragmentation: While the parent 2-phenyl-1H-indole shows a strong molecular ion peak at m/z 193, the 5-amino derivative will show a peak at m/z 208.[3][4] Fragmentation patterns can provide structural information, though the fused aromatic system is relatively stable.
Tabulated Mass Spectrometry Data
| Feature | Expected m/z | Interpretation |
| Molecular Formula | C₁₄H₁₂N₂ | - |
| Molecular Weight | 208.10 | Calculated Monoisotopic Mass |
| [M]⁺ | ~208 | Molecular Ion |
| [M+H]⁺ (ESI) | ~209 | Protonated Molecular Ion |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Set the ion source to Electron Ionization (EI) mode.
-
Set the electron energy to a standard value of 70 eV to induce reproducible fragmentation.
-
Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA).
-
-
Data Acquisition:
-
Introduce the sample into the instrument, typically via a direct insertion probe or GC inlet.
-
If using a probe, slowly heat the sample to ensure volatilization without thermal decomposition.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Processing:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to known fragmentation pathways for indoles.
-
For HRMS, calculate the elemental composition from the exact mass measurement.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for EI-MS analysis.
Infrared (IR) Spectroscopy
Principle and Application
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). The frequency of absorption is specific to the type of bond and its environment, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. For this compound, IR is critical for confirming the presence of the N-H bonds of both the indole ring and the primary amine, as well as the aromatic C-H and C=C bonds.
Data Interpretation and Analysis
The IR spectrum provides a "fingerprint" of the molecule. Key absorptions are predicted as follows:
-
N-H Stretching: This is the most diagnostic region. As a primary amine (-NH₂), two distinct, sharp-to-medium bands are expected between 3400-3300 cm⁻¹.[5] The indole N-H stretch will appear as a separate, often broader band around 3400 cm⁻¹.[6]
-
Aromatic C-H Stretching: A group of weaker bands will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8]
-
N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium-to-strong band around 1650-1580 cm⁻¹.[5]
-
Aromatic C=C Stretching: Multiple sharp bands of variable intensity will be observed in the 1600-1450 cm⁻¹ region, characteristic of the indole and phenyl rings.[7]
-
C-N Stretching: Aromatic C-N stretching vibrations are expected in the 1335-1250 cm⁻¹ range.[5]
-
Aromatic C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.
Tabulated Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Broad | Indole N-H Stretch |
| 3400-3300 (2 bands) | Medium, Sharp | Amine N-H Asymmetric & Symmetric Stretch |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| 1650-1580 | Medium-Strong | Amine N-H Bend |
| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1335-1250 | Medium | Aromatic C-N Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup. This is crucial as it will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
-
Data Acquisition:
-
Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform automatic background subtraction.
-
Use the software to label the peak wavenumbers for major absorptions.
-
Correlate the observed bands with known functional group frequencies.
-
Workflow for FT-IR Spectroscopy
Caption: Workflow for ATR FT-IR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
Principle and Application: ¹H NMR provides a map of the proton environments in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Data Interpretation and Analysis: For this compound, we can predict the spectrum by starting with the known data for 2-phenyl-1H-indole and considering the effect of the electron-donating -NH₂ group at the C5 position.[4][9]
-
Indole N-H: A broad singlet, typically downfield (> 8.0 ppm), which is exchangeable with D₂O.
-
Amine -NH₂: A broad singlet, typically in the range of 3.5-5.0 ppm, also D₂O exchangeable. Its position can vary with concentration and solvent.
-
Aromatic Protons: The spectrum will be complex. The phenyl group protons will appear in the 7.2-7.7 ppm region. The indole ring protons are most affected by the C5-amino group. The -NH₂ group is an activating, ortho-, para-director. Therefore, H4 and H6 (ortho to the amine) will be shifted significantly upfield compared to the parent indole. H7 (meta) will be less affected.
-
H4 & H6: Expected to be doublets, shifted upfield into the ~6.6-6.9 ppm region.
-
H7: A doublet, likely around 7.2 ppm.
-
H3: A singlet or narrow doublet, typically around 6.8 ppm.
-
¹³C NMR Spectroscopy
Principle and Application: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its hybridization and electronic environment.
Data Interpretation and Analysis: The spectrum will show 10 distinct signals for the 10 unique aromatic carbons (the phenyl ring has 3 unique carbons due to symmetry, and the indole has 7 unique carbons). Data for the parent 2-phenyl-1H-indole serves as a good baseline.[10][11] The C5-amino group will cause significant upfield shifts for the carbons it is directly attached to (C5) and those at the ortho (C4, C6) and para (C7a) positions.
-
C5: Will be strongly shielded (shifted upfield) and appear around 140-145 ppm.
-
C4 & C6: Also shielded, appearing in the 100-115 ppm region.
-
C2: The carbon bearing the phenyl group, typically downfield (~138 ppm).
-
Phenyl Carbons: Expected in the standard aromatic region of 125-135 ppm.
Tabulated NMR Data (Predicted in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |
| Indole N-H | > 8.0 | br s | - |
| Amine N-H₂ | 3.5 - 5.0 | br s | - |
| Phenyl (o,m,p) | 7.2 - 7.7 | m | 125 - 135 |
| H3 | ~6.8 | s | ~100 |
| H4 | ~6.7 | d | ~103 |
| C5 | - | - | ~143 |
| H6 | ~6.9 | dd | ~112 |
| H7 | ~7.2 | d | ~111 |
| C7a | - | - | ~129 |
| C3a | - | - | ~132 |
| C2 | - | - | ~138 |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A spectral width of ~12 ppm centered around 6 ppm is typical.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H signals and assign the multiplicity and chemical shifts for all peaks.
-
Assign the chemical shifts for all peaks in the ¹³C spectrum.
-
Workflow for NMR Spectroscopy
Caption: General workflow for NMR analysis.
UV-Visible Spectroscopy
Principle and Application
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The technique is particularly useful for compounds with conjugated π-systems, such as this compound. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.[12]
Data Interpretation and Analysis
The indole ring system itself has characteristic UV absorptions. The extended conjugation provided by the 2-phenyl group and the auxochromic (color-enhancing) effect of the 5-amino group are expected to cause a significant bathochromic (red) shift to longer wavelengths compared to indole or 2-phenylindole.[13] One would expect strong absorption bands in the 250-400 nm range, corresponding to π→π* transitions within the extensive conjugated system. The exact λ_max values are solvent-dependent.
Tabulated UV-Vis Data (Predicted in Ethanol)
| Feature | Expected λ_max (nm) | Transition Type |
| Band I | > 300 | π→π* (Extended Conjugation) |
| Band II | ~260-280 | π→π* (Aromatic System) |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of known concentration by accurately weighing ~1 mg of the compound and dissolving it in a known volume (e.g., 10 mL) of a UV-grade solvent (e.g., ethanol, methanol).
-
Prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally < 1.5 AU).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.
-
Select a matched pair of quartz cuvettes.
-
-
Data Acquisition:
-
Fill one cuvette with the pure solvent to serve as the blank. Place it in the reference beam path.
-
Fill the other cuvette with the sample solution and place it in the sample beam path.
-
Record the baseline (autozero) with the solvent-filled cuvette in both beams.
-
Acquire the absorption spectrum of the sample over a specified range (e.g., 200-600 nm).
-
-
Data Processing:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).
-
Workflow for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectral analysis.
Integrated Spectroscopic Analysis
No single technique provides all the necessary information for unambiguous structure elucidation. The true power of spectroscopic analysis lies in integrating the data from multiple methods. Each technique provides a piece of the puzzle, and together they build a self-validating case for the structure of this compound.
Caption: Integrated approach to structure confirmation.
This integrated approach works as follows:
-
MS confirms the molecular formula is C₁₄H₁₂N₂.
-
IR confirms the presence of key functional groups: a primary amine (-NH₂) and an indole N-H.
-
¹H and ¹³C NMR provide the precise arrangement of the carbon and hydrogen atoms, confirming the 2-phenylindole skeleton and the position of the amino group at C5 through its characteristic shielding effects on neighboring atoms.
-
UV-Vis confirms the presence of a large, conjugated π-electron system, consistent with the proposed structure.
Conclusion
The spectroscopic characterization of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By combining mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and UV-Vis spectroscopy, researchers can unambiguously confirm the identity, structure, and purity of this important synthetic building block. The protocols and interpretive guidelines presented in this document provide a comprehensive framework for scientists engaged in the synthesis and application of novel indole derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targeting Potential of the 2-Phenyl-1H-indole Scaffold
Abstract: The indole nucleus represents one of the most important "privileged scaffolds" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with profound pharmacological activities. Within this class, the 2-phenyl-1H-indole framework serves as the parent structure for a multitude of derivatives demonstrating significant potential in oncology, immunology, and endocrinology. This guide provides an in-depth analysis of the core therapeutic targets associated with this scaffold, focusing on the underlying mechanisms of action and providing validated experimental workflows for researchers in drug discovery and development. We will dissect the molecular interactions and signaling pathways associated with three primary targets: Tubulin , the Estrogen Receptor , and the NF-κB pathway .
Part 1: The 2-Phenylindole Scaffold as an Anticancer Agent via Tubulin Polymerization Inhibition
Rationale: Targeting the Cytoskeleton for Antimitotic Therapy
Microtubules are dynamic polymers of α,β-tubulin heterodimers essential for critical cellular functions, including the maintenance of cell structure, intracellular transport, and most importantly, the formation of the mitotic spindle during cell division.[1] Interfering with microtubule dynamics is a clinically validated and highly successful strategy in cancer therapy.[1][2] Agents that disrupt this equilibrium can either inhibit the polymerization of tubulin or prevent the disassembly of microtubules, both of which lead to a prolonged mitotic block (G2/M phase arrest), activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis in rapidly dividing cancer cells.[1][3]
The 2-phenylindole scaffold has emerged as a potent inhibitor of tubulin polymerization.[4][5] Numerous derivatives have been shown to bind to the colchicine site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubule polymers.[1][6] This activity is particularly valuable as it can overcome resistance mechanisms associated with other classes of chemotherapeutics, including those involving P-glycoprotein-mediated drug efflux.[1]
Signaling Pathway: Disruption of the Cell Cycle
The primary consequence of tubulin polymerization inhibition is the failure to form a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC arrests the cell cycle in metaphase until all chromosomes are correctly attached to the spindle. A sustained arrest due to persistent microtubule disruption ultimately triggers the intrinsic apoptotic pathway.
References
- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole based tubulin polymerization inhibitors: An update on recent developments. | Semantic Scholar [semanticscholar.org]
- 3. omicsonline.org [omicsonline.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations | MDPI [mdpi.com]
- 6. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-Indole Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The 2-Phenyl-Indole Scaffold - A Privileged Platform in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to complex alkaloids.[1][2] Among its many derivatives, the 2-phenyl-indole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable ability to bind to multiple, diverse biological targets with high affinity.[3] This inherent versatility has positioned 2-phenyl-indole and its analogs at the forefront of drug discovery efforts, leading to the development of potent agents targeting a wide spectrum of diseases, including cancer, inflammation, and microbial infections.[1][3][4]
This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a deep, causal understanding of the structure-activity relationships (SAR) that govern the efficacy of 2-phenyl-indole analogs. As senior application scientists, our goal is not merely to present data, but to illuminate the rationale behind molecular design, empowering researchers to make informed decisions in the synthesis and optimization of novel therapeutics. We will delve into the key structural modifications that modulate activity against various targets, provide validated experimental protocols, and present data in a clear, comparative format.
I. Foundational Synthetic Strategies: Accessing the 2-Phenyl-Indole Core
The exploration of SAR is fundamentally enabled by synthetic chemistry. The ability to rationally and efficiently generate analogs is paramount. The most common and robust method for constructing the 2-phenyl-indole core is the Fischer indole synthesis .[1][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of a substituted phenylhydrazine and an acetophenone derivative.[6]
The elegance of the Fischer synthesis lies in its modularity; by varying the substituents on both the phenylhydrazine and the acetophenone starting materials, a diverse library of analogs can be readily produced, allowing for systematic exploration of the chemical space around the 2-phenyl-indole core.[6][7]
General Experimental Protocol: Fischer Indole Synthesis
This protocol provides a representative, solvent-free method for synthesizing a substituted 2-phenyl-indole derivative.
Step 1: Formation of Arylhydrazone
-
In a round-bottom flask, combine an equimolar amount (e.g., 0.15 mol) of the desired substituted acetophenone and substituted phenylhydrazine.
-
Add a catalytic amount of glacial acetic acid in 60 mL of ethanol.[6]
-
Cool the mixture in an ice bath (0°C) to facilitate the precipitation of the solid hydrazone product.[6]
-
Filter the resulting solid, wash with dilute HCl followed by rectified spirit to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to yield the pure arylhydrazone.
Step 2: Acid-Catalyzed Cyclization
-
Place the purified arylhydrazone (0.15 mol) in a beaker with an excess of polyphosphoric acid (approx. 180 g).[6]
-
Heat the mixture on a water bath, maintaining a temperature of 100-120°C for 10-15 minutes with constant stirring.[6]
-
Carefully pour the hot mixture into 450 mL of cold water and stir vigorously to dissolve the polyphosphoric acid.
-
Filter the precipitated solid product and wash thoroughly with ice-cold water until the filtrate is neutral to remove any residual acid.
-
Purify the crude 2-phenyl-indole product via flash column chromatography on silica gel (e.g., using 6% ethyl acetate in hexane as eluent).[7]
-
Characterize the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
II. The Core Directive: Structure-Activity Relationship (SAR) Analysis by Therapeutic Target
The true power of the 2-phenyl-indole scaffold lies in how subtle modifications to its structure can dramatically shift its biological activity and selectivity. Below, we dissect the SAR for several key therapeutic areas.
A. Anticancer Activity: A Multi-Pronged Attack
2-phenyl-indoles have demonstrated potent anticancer activity through several distinct mechanisms of action.[1][5]
One of the most significant anticancer mechanisms for this class is the inhibition of tubulin polymerization by binding to the colchicine site.[8][9][10] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
-
The 2-Phenyl Ring (A-Region): This portion often mimics the trimethoxyphenyl (TMP) ring of colchicine. The presence of methoxy groups, particularly a 3,4,5-trimethoxy substitution pattern on the 2-phenyl ring, is highly favorable for potent tubulin inhibition.[9]
-
The Indole Core (B-Region): Substitutions at positions 4 through 7 of the indole ring can significantly impact activity. Halogen (Cl, F) or methoxy groups in these positions can enhance potency by forming new hydrophobic or hydrogen-bonding interactions within the colchicine site.[9] For instance, a 7-fluoro atom can act as a hydrogen bond acceptor with αVal181, while a 6-methoxy group can interact with βLys353.[9]
-
The C3-Position: The introduction of a formyl or aroyl (e.g., benzoyl) group at the C3-position is a critical determinant of high activity.[8][11][12] The 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole derivative is one of the most potent compounds reported, with IC50 values in the nanomolar range for cell growth inhibition.[11]
2-phenyl-indoles can act as potent ligands for the estrogen receptor, functioning as either agonists or antagonists (Selective Estrogen Receptor Modulators, SERMs), making them valuable for treating hormone-dependent breast cancers.[13][14]
-
Essential Pharmacophore: A key requirement for strong ER binding is the presence of hydroxyl groups on both the 2-phenyl ring (typically at the para-position) and the indole nucleus (positions 5, 6, or 7), mimicking the phenolic hydroxyls of estradiol.[13][15]
-
N1-Position: Alkylation at the indole nitrogen (N1) is a prerequisite for high binding affinity.[13]
-
Switching to Antagonism: While short N-alkyl chains can lead to estrogenic (agonist) activity, introducing longer, more polar side chains at the N1 position can abolish agonist effects and induce pure antagonism.[16] For example, side chains containing sulfoxide or sulfone groups lead to potent antiestrogenic and antitumor activity.[16]
Beyond tubulin and ER, 2-phenyl-indoles have been reported to exert anticancer effects by:
-
Topoisomerase Inhibition: Some derivatives induce apoptosis through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[1]
-
DNA Intercalation/Binding: Glycosylated versions of 2-phenyl-indoles have been shown to bind to DNA, contributing to their cytotoxicity against cancer cell lines.[17] The amino group on the sugar moiety was found to be particularly important for both DNA binding and cytotoxic effect.[17]
| Compound/Modification | Target/Cell Line | Activity (IC50) | Key SAR Insight | Reference |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | Tubulin Polymerization | 1.5 µM | Methoxy groups and C3-formyl are critical for high potency. | [11] |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 Cells | 35 nM | Potent antiproliferative activity correlates with tubulin inhibition. | [11] |
| N1-Alkyl-5-hydroxy-2-(4-hydroxyphenyl)indole | Estrogen Receptor | RBA = 21-33% | N1-alkylation and dual hydroxyl groups are essential for ER binding. | [13] |
| N1-[10-(pentylsulfonyl)decyl] analog | MCF-7 Cells | ~1 nM | Long N1-side chain with a polar sulfone group confers potent antagonism. | [16] |
B. Anti-inflammatory Activity: Selective COX-2 Inhibition
Chronic inflammation is a driver of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key therapeutic target. Analogs of the NSAID indomethacin based on the 2-phenyl-indole scaffold have been developed as potent and selective COX-2 inhibitors.[1]
-
Key Substituents: The most active anti-inflammatory compounds often feature a 1-(4-chlorobenzyl) group and a 2-(4-(methylsulfonyl)phenyl) moiety.[1][2] These substitutions lead to excellent binding interactions within the COX-2 active site.
-
Indole Ring Modifications: Adding small groups like methyl or fluoro at the C5-position of the indole ring can further enhance anti-inflammatory activity. The 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole analog demonstrated potent in vivo activity.[1][2]
C. Antimicrobial Activity: Combating Resistant Pathogens
The rise of drug-resistant bacteria necessitates the development of novel antimicrobials. 2-phenyl-indole derivatives have shown strong antibacterial effects, including against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1][2]
-
Mechanism of Action: The antibacterial activity often proceeds through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2]
-
Favorable Substitutions: Structure-activity relationship studies have shown that the introduction of halogens (e.g., Chlorine at C6) and short-chain aliphatic hydrocarbons on the scaffold can enhance antibacterial potency while simultaneously reducing cytotoxicity.[18][19] A 5-nitro substitution has also been identified as a key feature for inhibitors of the NorA efflux pump in S. aureus, which contributes to antibiotic resistance.[20]
D. Antiviral Activity
The 2-phenyl-indole scaffold is also a promising platform for the development of antiviral agents.[21]
-
Anti-HCV Activity: For Hepatitis C Virus (HCV), activity is sensitive to substitutions on the indole ring. Lipophilic groups, such as isopropyl at the C6-position, or electron-withdrawing groups like cyano (-CN) at the C5-position, have been shown to be crucial for potent anti-HCV activity.[21]
-
Anti-HIV Activity: In the context of HIV-1, the presence of a cyclopropyl phenyl motif at the C2-position of the indole ring resulted in good inhibitory activity.[21] The relative positioning of substituents is critical, as swapping groups between the N1 and C2 positions can lead to a significant drop in potency.[21]
III. Integrated Experimental & Evaluation Workflow
A systematic approach is crucial for successful SAR exploration. The workflow integrates synthesis, purification, and a cascade of biological assays to identify and optimize lead compounds.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50), a primary measure of anticancer potency.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 2-phenyl-indole analogs in the appropriate cell culture medium. Add the compounds to the wells, ensuring a range of final concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
IV. Conclusion and Future Perspectives
The 2-phenyl-indole scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and electronic properties allow for fine-tuning of its biological activity across a remarkable range of therapeutic targets. The SAR insights detailed herein demonstrate clear patterns for achieving potency and selectivity:
-
For tubulin inhibition , a C3-aroyl/formyl group is paramount, complemented by specific methoxy substitutions on the aromatic rings.
-
For estrogen receptor antagonism , a dual-phenolic pharmacophore is required, with a long, polar N1-side chain being the key to eliminating agonist activity.
-
For antimicrobial and anti-inflammatory applications, specific sulfonylphenyl and halogenated benzyl moieties drive potency and selectivity.
Looking forward, the wealth of existing SAR data makes the 2-phenyl-indole class an ideal candidate for modern drug discovery techniques. The application of artificial intelligence (AI) and machine learning algorithms can analyze these complex SAR datasets to predict the activity of novel, virtual compounds, thereby accelerating the design-synthesis-test cycle and paving the way for the next generation of 2-phenyl-indole-based therapeutics.[3]
References
- 1. omicsonline.org [omicsonline.org]
- 2. omicsonline.org [omicsonline.org]
- 3. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. ymerdigital.com [ymerdigital.com]
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- 8. Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Phenylindoles. Effect of N-benzylation on estrogen receptor affinity, estrogenic properties, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Speculated Mechanism of Action of 2-phenyl-1H-indol-5-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-Phenylindole Scaffold and the Emergence of a Candidate Molecule
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] When substituted with a phenyl group at the 2-position, the resulting 2-phenylindole scaffold gains significant therapeutic potential, with derivatives demonstrating anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3] This guide focuses on a specific, yet under-researched, derivative: 2-phenyl-1H-indol-5-amine (CAS 6855-64-7).[4][5]
While direct biological data on this compound is scarce, its structural features—the 2-phenylindole core and a critical amine functional group at the 5-position—allow for robust, evidence-based speculation on its potential mechanisms of action. This document synthesizes data from structurally related compounds to propose primary therapeutic hypotheses and outlines a comprehensive, multi-phase experimental workflow to systematically validate these claims.
Part 1: Speculative Mechanisms of Action
Based on extensive literature on the 2-phenylindole class, we can hypothesize several distinct, plausible mechanisms of action for this compound.[2][3] The amine group at the 5-position is of particular interest, as substitutions at this position have been shown to be critical for biological activity in related scaffolds.[3]
Hypothesis I: Anticancer Activity via Tubulin Polymerization Inhibition
Rationale: A primary and well-documented mechanism for 2-phenylindole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][6][7] These compounds often bind to the colchicine site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][3][8] The 2-phenyl ring is a crucial pharmacophore for this activity, mimicking the trimethoxyphenyl ring of known inhibitors like combretastatin A-4.[9]
Speculation for this compound: The core scaffold provides the necessary structure for insertion into the colchicine binding pocket. The 5-amino group could form additional hydrogen bonds with amino acid residues within the binding site (e.g., Asn101, Lys254), potentially enhancing binding affinity and cytotoxic potency compared to unsubstituted analogs.
Hypothesis II: Anti-inflammatory Activity via COX-2 and NF-κB Pathway Inhibition
Rationale: Chronic inflammation is a key driver of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway are central mediators.[10][11][12] Several 2-phenylindole derivatives have been identified as potent and selective COX-2 inhibitors.[13][14][15] Furthermore, this class of compounds has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS), thereby inhibiting the downstream production of pro-inflammatory cytokines such as TNF-α and IL-6.[16][17]
Speculation for this compound: The molecule's structure is analogous to known indole-based COX-2 inhibitors.[13] It could potentially occupy the hydrophobic channel of the COX-2 active site. Concurrently, it may interfere with the NF-κB pathway by inhibiting the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would prevent NF-κB's translocation to the nucleus and subsequent transcription of inflammatory genes.
Hypothesis III: Antibacterial Activity via DNA Gyrase/Topoisomerase IV Inhibition
Rationale: Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial agents, including fluoroquinolones.[18] Research has demonstrated that certain 2-phenylindole derivatives exhibit potent antibacterial effects against resistant strains like MRSA by inhibiting these very enzymes.[3]
Speculation for this compound: The planar indole ring system is capable of intercalating with DNA, while the phenyl and amine substituents could form specific interactions within the ATP-binding site of the GyrB subunit of DNA gyrase or the ParE subunit of topoisomerase IV. This dual-action potential could disrupt DNA replication and repair, leading to bacterial cell death. The amine at the 5-position could be crucial for forming key interactions with the enzyme or the phosphate backbone of DNA.
Summary of Potential Activities
| Hypothesized Activity | Primary Molecular Target(s) | Predicted Cellular Outcome | Supporting Evidence Class |
| Anticancer | β-Tubulin (Colchicine Site) | G2/M Cell Cycle Arrest, Apoptosis | 2-Phenylindoles, Aroylindoles[1][6][19] |
| Anti-inflammatory | COX-2, IKK (NF-κB Pathway) | Decreased Prostaglandin & Cytokine Production | Indole Acetic Acids, 2-Phenylindoles[11][13][16] |
| Antibacterial | DNA Gyrase, Topoisomerase IV | Inhibition of DNA Replication | N-phenylpyrrolamides, 2-Phenylindoles[3][18][20] |
Part 2: A Proposed Experimental Workflow for Mechanism of Action Validation
To systematically test these hypotheses, a phased, self-validating experimental workflow is proposed. This approach begins with broad phenotypic screening and progressively narrows the focus to specific molecular target engagement.
Phase 1: Broad Phenotypic Screening
The initial phase aims to determine which, if any, of the hypothesized biological activities are exhibited by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. benchchem.com [benchchem.com]
- 5. 6855-64-7|this compound|BLD Pharm [bldpharm.com]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 7. benthamscience.com [benthamscience.com]
- 8. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. longdom.org [longdom.org]
- 13. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. japsonline.com [japsonline.com]
- 16. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
The 2-Phenyl-Indole Core: A Technical Guide to its Discovery, History, and Application in Drug Development
Abstract
The 2-phenyl-indole scaffold has emerged as a quintessential "privileged structure" in medicinal chemistry, a testament to its remarkable versatility and profound impact on drug discovery.[1][2] This technical guide provides an in-depth exploration of the discovery and history of 2-phenyl-indole compounds, tracing their journey from a nascent synthetic curiosity to a cornerstone of modern pharmaceutical development. We will delve into the foundational synthetic methodologies, their evolution into more sophisticated and efficient processes, and the pivotal discoveries that unveiled the broad spectrum of biological activities inherent to this unique chemical architecture. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of this vital class of compounds.
The Genesis of a Privileged Scaffold: From Fischer's Discovery to a Latent Potential
The story of the 2-phenyl-indole begins not with the compound itself, but with the discovery of a versatile method for creating its parent indole ring. In 1883, Hermann Emil Fischer reported a reaction that would become a foundational pillar of heterocyclic chemistry: the Fischer indole synthesis.[3] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone provided a direct route to the indole nucleus.[4] While Fischer's initial work did not focus on the 2-phenyl substituted variant, his discovery laid the essential groundwork for its eventual synthesis.[3][5]
For many decades following Fischer's discovery, the 2-phenyl-indole scaffold remained a relatively niche area of academic exploration. Early synthetic efforts were largely extensions of the classical Fischer method, often employing harsh conditions and offering limited substituent tolerability.[6][7] The true potential of this compound class lay dormant, awaiting the confluence of advancing synthetic techniques and a deeper understanding of biological targets.
A significant turning point came in the latter half of the 20th century, as the field of medicinal chemistry began to mature. Researchers started to recognize that certain chemical scaffolds could interact with a wide range of biological targets, giving rise to the concept of "privileged structures."[2] The 2-phenyl-indole core, with its rigid, planar structure and rich electronic properties, was a prime candidate for such a designation.
The 1980s marked a pivotal decade for 2-phenyl-indoles with the discovery of their potent and selective modulation of the estrogen receptor.[8] This led to the development of the first generation of 2-phenyl-indole-based Selective Estrogen Receptor Modulators (SERMs), such as zindoxifene, which was first described in 1984.[9] Although zindoxifene itself did not reach the market, it was the lead compound that paved the way for subsequent successful drugs like bazedoxifene and pipendoxifene.[9][10] This discovery ignited a surge of interest in the 2-phenyl-indole scaffold, transforming it from a chemical curiosity into a validated and highly valuable pharmacophore.
The Alchemical Toolkit: Evolution of 2-Phenyl-Indole Synthesis
The journey from Fischer's foundational work to the efficient and versatile synthetic routes available today reflects the broader evolution of organic chemistry. The demand for structurally diverse libraries of 2-phenyl-indole analogs for drug discovery has driven significant innovation in their synthesis.
The Enduring Legacy of the Fischer Indole Synthesis
The Fischer indole synthesis remains a widely practiced and powerful method for constructing the 2-phenyl-indole core.[3][4] Its enduring appeal lies in its conceptual simplicity and the ready availability of starting materials. The general mechanism involves the acid-catalyzed cyclization of a phenylhydrazone derived from a substituted acetophenone.[4]
Mechanism of the Fischer Indole Synthesis
Caption: The Fischer Indole Synthesis workflow.
While robust, the classical Fischer synthesis is not without its limitations. The often harsh acidic conditions (e.g., polyphosphoric acid, zinc chloride) can limit the diversity of functional groups that can be incorporated into the final molecule.[6] Furthermore, the regioselectivity can be an issue with unsymmetrical ketones.
Protocol: Classical Fischer Synthesis of 2-Phenylindole [7][11]
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask, combine equimolar amounts of phenylhydrazine and acetophenone in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization of the acetophenone phenylhydrazone.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
-
Cyclization to 2-Phenylindole:
-
In a separate flask, prepare polyphosphoric acid (PPA) or use a strong Lewis acid like zinc chloride.
-
Carefully add the dried acetophenone phenylhydrazone to the acid with stirring.
-
Heat the mixture to 150-180°C for 15-30 minutes. The reaction is often exothermic and should be monitored closely.
-
Allow the reaction to cool slightly, then quench by carefully pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.
-
Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the purified 2-phenylindole.
-
The Modern Era: Palladium-Catalyzed Cross-Coupling Strategies
The advent of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of biaryl compounds, and 2-phenyl-indoles were no exception. These methods offer milder reaction conditions, greater functional group tolerance, and often superior yields compared to the classical approaches.[1]
A prominent modern strategy involves a one-pot, two-step process combining a Sonogashira coupling of a 2-haloaniline with a terminal alkyne (phenylacetylene), followed by an intramolecular cyclization to form the indole ring.[1] This approach allows for the facile introduction of a wide variety of substituents on both the indole nucleus and the 2-phenyl ring.
Palladium-Catalyzed Synthesis of 2-Phenyl-Indoles
Caption: Palladium-catalyzed synthesis of 2-phenyl-indoles.
Protocol: One-Pot Palladium-Catalyzed Synthesis of 2-Phenylindole Derivatives [1]
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-haloaniline (e.g., 2-iodoaniline), a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable solvent (e.g., degassed DMF or toluene) and a base (e.g., triethylamine).
-
-
Sonogashira Coupling:
-
Add phenylacetylene to the reaction mixture via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) until the starting materials are consumed (monitor by TLC or LC-MS).
-
-
Intramolecular Cyclization:
-
Once the Sonogashira coupling is complete, add a stronger base (e.g., potassium tert-butoxide or sodium hydride) to facilitate the cyclization.
-
Continue stirring at the same or a slightly elevated temperature until the cyclization is complete.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-phenyl-indole.
-
A Pharmacopeia in a Scaffold: The Diverse Biological Activities of 2-Phenyl-Indoles
The initial discovery of the estrogen receptor modulating properties of 2-phenyl-indoles was just the beginning. Subsequent research has unveiled a remarkable breadth of biological activities, solidifying the scaffold's status as a privileged structure in medicinal chemistry.[12]
Anticancer Activity
The anticancer properties of 2-phenyl-indoles are perhaps their most extensively studied biological attribute.[13] A significant number of derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[13]
One of the primary mechanisms of action for many anticancer 2-phenyl-indoles is the inhibition of tubulin polymerization.[14] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway: Tubulin Polymerization Inhibition
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation of 2-phenylindole | PDF [slideshare.net]
- 8. 2-Phenylindoles. Effect of N-benzylation on estrogen receptor affinity, estrogenic properties, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Substituted 2-Phenyl-Indoles: Optimizing for Drug Discovery
Introduction: The 2-Phenyl-Indole Scaffold as a Privileged Structure in Medicinal Chemistry
The 2-phenyl-indole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure."[1] This designation is attributed to its remarkable ability to serve as a versatile scaffold for the development of ligands targeting a wide array of biological targets, leading to compounds with diverse therapeutic applications.[1] Derivatives of 2-phenyl-indole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The indole moiety itself is a crucial pharmacophore found in numerous biologically active natural products and synthetic drugs.[2]
The therapeutic potential of a 2-phenyl-indole derivative is not solely dictated by its interaction with a biological target. The molecule's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is governed by a delicate interplay of its physicochemical properties. For researchers, scientists, and drug development professionals, a deep understanding of these properties is paramount for the rational design and optimization of 2-phenyl-indole-based drug candidates.
This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of substituted 2-phenyl-indoles. It delves into the causality behind experimental choices for their determination and explores the structure-property relationships that empower medicinal chemists to fine-tune these characteristics for enhanced drug-like profiles.
Lipophilicity: A Double-Edged Sword in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. It influences membrane permeability, plasma protein binding, volume of distribution, and metabolic clearance. The most common metric for lipophilicity is the logarithm of the partition coefficient (logP) between octan-1-ol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant parameter.
The Impact of Substitution on Lipophilicity
The lipophilicity of a 2-phenyl-indole derivative can be modulated by the nature and position of its substituents.
-
Electron-donating groups (e.g., alkyl, alkoxy) on either the phenyl or indole ring generally increase lipophilicity by enhancing the nonpolar character of the molecule.
-
Electron-withdrawing groups (e.g., nitro, cyano, sulfonyl) can have a more complex effect. While they may increase polarity, their impact on lipophilicity is also influenced by their size and hydrogen bonding capacity.
-
Halogens (F, Cl, Br, I) typically increase lipophilicity in a size-dependent manner (I > Br > Cl > F).
-
Hydrogen bond donors and acceptors (e.g., -OH, -NH2, -COOH) generally decrease lipophilicity by increasing a compound's affinity for the aqueous phase.
Table 1: Predicted Lipophilicity of Exemplar Substituted 2-Phenyl-Indoles
| Compound | R1 | R2 | R3 | Predicted LogP |
| 2-Phenyl-indole | H | H | H | 4.10 |
| 5-Fluoro-2-phenyl-indole | F | H | H | 4.35 |
| 5-Chloro-2-phenyl-indole | Cl | H | H | 4.65 |
| 5-Nitro-2-phenyl-indole | NO2 | H | H | 3.85 |
| 2-(4-Chlorophenyl)-indole | H | 4'-Cl | H | 4.95 |
| 2-(4-Methoxyphenyl)-indole | H | 4'-OCH3 | H | 4.05 |
| 1-Methyl-2-phenyl-indole | H | H | CH3 | 4.50 |
Note: LogP values are computationally predicted for illustrative purposes and may vary from experimentally determined values.
Experimental Determination of LogP/LogD
A robust and widely accepted method for the experimental determination of logP is the shake-flask method , followed by quantification of the compound in both the octan-1-ol and aqueous phases.
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 for logD).
-
Saturate the buffer with octan-1-ol by vigorous mixing for at least 24 hours, followed by separation of the two phases.
-
Saturate the octan-1-ol with the buffer in the same manner.
-
-
Partitioning:
-
Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated octan-1-ol.
-
Add a known volume of the pre-saturated buffer to the octan-1-ol solution of the compound in a sealed container.
-
Shake the container at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the octan-1-ol and the buffer phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octan-1-ol phase to the concentration in the buffer phase.
-
The logP (or logD) is the base-10 logarithm of P.
-
References
The Ascendancy of 2-Phenyl-1H-indol-5-amine: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient medicinal chemistry. These molecular frameworks, capable of interacting with a diverse range of biological targets, offer a significant advantage in the development of novel therapeutics. Among these, the 2-phenyl-1H-indole core has garnered substantial attention for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This in-depth technical guide focuses on a particularly valuable derivative, 2-phenyl-1H-indol-5-amine, and its role as a privileged scaffold. We will delve into its synthesis, explore its extensive applications in medicinal chemistry with a pronounced focus on oncology, dissect its structure-activity relationships, and provide detailed experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their therapeutic programs.
The Privileged Scaffold Concept and the 2-Phenyl-1H-indole Core
The principle of privileged scaffolds is rooted in the observation that certain molecular architectures are repeatedly found in biologically active compounds, often interacting with multiple, distinct protein targets.[2] This inherent promiscuity is not a liability but rather a strategic advantage, enabling the rapid generation of compound libraries with a higher probability of identifying hits for various therapeutic targets. The 2-phenyl-1H-indole scaffold is a quintessential example of such a framework, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4] The indole moiety itself is a ubiquitous feature in numerous natural products and approved drugs, underscoring its biological relevance.[2][5][6] The addition of a phenyl group at the 2-position and an amine at the 5-position further enhances its drug-like properties and provides crucial handles for synthetic diversification.[1][7]
Synthesis of the this compound Core
The construction of the 2-phenyl-1H-indole scaffold is most commonly achieved through the venerable Fischer indole synthesis.[3][8][9] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde.[1][9][10] For the synthesis of this compound, a common route involves the use of a protected 4-aminoacetophenone and phenylhydrazine.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a two-step process: formation of the phenylhydrazone followed by acid-catalyzed cyclization.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitroacetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
Step 1: Synthesis of 4-Nitroacetophenone Phenylhydrazone
-
In a round-bottom flask, dissolve 4-nitroacetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the phenylhydrazone.
Step 2: Fischer Indole Cyclization to 2-Phenyl-5-nitro-1H-indole
-
Place the dried 4-nitroacetophenone phenylhydrazone (1 equivalent) in a round-bottom flask.
-
Add an excess of polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring at 100-120°C for 10-20 minutes. The reaction is often rapid and exothermic.[7]
-
Carefully pour the hot mixture into a beaker of ice-cold water with vigorous stirring.
-
The solid product will precipitate. Filter the solid and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude 2-phenyl-5-nitro-1H-indole.
Step 3: Reduction of the Nitro Group to this compound
-
Suspend the crude 2-phenyl-5-nitro-1H-indole (1 equivalent) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).
-
Add concentrated hydrochloric acid and reflux the mixture for 1-2 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.[7]
Therapeutic Applications: A Focus on Anticancer Activity
The this compound scaffold is a prolific source of compounds with potent anticancer activity.[11][12] Its derivatives have been shown to target various hallmarks of cancer, with a significant emphasis on the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[13][14][15]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[13] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Many indole derivatives, including those based on the 2-phenyl-indole scaffold, have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[13][14][15] This inhibition leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[16]
Caption: Mechanism of action of 2-phenyl-indole derivatives as tubulin polymerization inhibitors.
Other Anticancer Mechanisms
Beyond tubulin inhibition, derivatives of the 2-phenyl-1H-indole scaffold have been investigated as inhibitors of other key cancer targets, including:
-
Kinases: Various indole-based compounds have been developed as inhibitors of protein kinases such as EGFR, BRAFV600E, and VEGFR, which are crucial for cancer cell signaling and proliferation.[17][18]
-
Apoptosis Induction: Some derivatives directly induce apoptosis through pathways independent of tubulin inhibition.[5]
-
Enzyme Inhibition: The scaffold has been used to design inhibitors for enzymes like carbonic anhydrase, which are involved in tumor metabolism and progression.[19]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be finely tuned by strategic modifications at several key positions on the scaffold.
Caption: Key positions for structure-activity relationship studies on the this compound scaffold.
Key SAR Insights:
-
N1-Position: While the N-H group can act as a hydrogen bond donor, its substitution with small alkyl or aryl groups can be explored to modulate lipophilicity and target engagement.[1]
-
C3-Position: This position is highly amenable to functionalization. For instance, the introduction of aroyl groups has been shown to be particularly effective for enhancing tubulin polymerization inhibitory activity.[14]
-
C5-Amine: The primary amine at the C5 position is a crucial handle for creating diverse libraries of compounds. Acylation to form amides or sulfonamides allows for the exploration of a wide range of chemical space and can lead to potent and selective inhibitors.
-
C2-Phenyl Ring: The substitution pattern on the C2-phenyl ring is often critical for potent biological activity. Electron-donating or electron-withdrawing groups at specific positions can significantly impact target binding and overall efficacy.[4]
Table 1: Illustrative SAR Data for Anticancer Activity of Indole Derivatives
| Compound | R1 (N1-Position) | R2 (C3-Position) | R3 (C5-Position) | Target | IC₅₀/GI₅₀ (nM) | Reference |
| Va | H | H | 5-Chloro-1H-indole-2-carboxamide | EGFR | 71 | [17] |
| Ve | H | H | 5-Chloro-3-(hydroxymethyl)-1H-indole-2-carboxamide | BRAFV600E | 85 | [17] |
| Vg | H | H | 5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide | BRAFV600E | 77 | [17] |
| 7i | H | 1-(4-(3,4,5-trimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)ethan-1-one oxime | H | Tubulin Polymerization | 3030 | [20] |
| 7k | H | 9-(3,4,5-trimethoxyphenyl)-5H-pyrido[4,3-b]indole | H | Tubulin Polymerization | 8700 (HeLa cells) | [16] |
Key Experimental Protocols in Biological Evaluation
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in absorbance at 340 nm. Inhibitors of polymerization will prevent or reduce this increase.
Protocol:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a reaction mixture containing the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations (typically dissolved in DMSO).
-
Incubate the mixture at 37°C in a temperature-controlled spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes).
-
Include positive (e.g., colchicine) and negative (e.g., DMSO vehicle) controls.
-
Calculate the percentage of inhibition relative to the negative control and determine the IC₅₀ value.[16][20]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the progression of the cell cycle.
Principle: Cells are fixed, and their DNA is stained with a fluorescent dye like propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[21][22]
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[21][23]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, exciting at 488 nm and measuring the emission around 600 nm.
-
Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[24]
Conclusion and Future Perspectives
The this compound scaffold has firmly established its position as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with the vast chemical space that can be explored through derivatization, makes it an invaluable starting point for the development of novel therapeutics. The demonstrated success of its derivatives as potent anticancer agents, particularly as inhibitors of tubulin polymerization, highlights the immense potential of this scaffold. Future research will undoubtedly focus on the development of more potent and selective analogs, the exploration of novel therapeutic applications beyond oncology, and the use of this scaffold in innovative drug delivery systems such as antibody-drug conjugates. The continued investigation of the this compound core is poised to yield the next generation of impactful medicines.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. japsonline.com [japsonline.com]
- 12. japsonline.com [japsonline.com]
- 13. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 15. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 16. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. corefacilities.iss.it [corefacilities.iss.it]
- 23. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Preliminary In Vitro Screening of 2-Phenyl-Indole Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-indole scaffold is a "privileged structure" in medicinal chemistry, recognized for its capacity to interact with a multitude of biological targets.[1][2] This versatility has positioned its derivatives as promising candidates in the development of novel therapeutics for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] This guide provides a strategic framework and detailed protocols for the initial in vitro evaluation of novel 2-phenyl-indole derivatives, focusing on generating robust, decision-driving data.
Our approach is structured as a hierarchical screening cascade. This strategy is designed for efficiency, enabling the early deselection of compounds with undesirable properties (like general toxicity) while prioritizing the allocation of resources toward candidates with specific and potent biological activity.
Part 1: The Foundational Screen — Assessing General Cytotoxicity
Before investigating specific therapeutic activities, it is crucial to establish a baseline understanding of a compound's general effect on cell viability. A highly cytotoxic compound may produce misleading results in target-based assays, appearing potent not because it's specific, but because it's broadly toxic. The MTT assay is a reliable, high-throughput colorimetric method for this initial assessment.[5][6]
Scientific Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as a proxy for cell viability. In living, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6][7] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7] A significant reduction in formazan production in treated cells compared to untreated controls indicates cytotoxicity.
Diagram: The MTT Assay Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. omicsonline.org [omicsonline.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
Unlocking the Protective Core: A Technical Guide to the Antioxidant Potential of 2-phenyl-1H-indol-5-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has spurred an intensive search for novel antioxidant compounds with therapeutic potential. The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a promising backbone for the design of potent antioxidants.[2] This in-depth technical guide focuses on the antioxidant potential of a specific derivative, 2-phenyl-1H-indol-5-amine. We will explore its structural rationale, potential mechanisms of action, and provide a comprehensive suite of methodologies for its evaluation. This guide is intended to equip researchers with the foundational knowledge and practical protocols to investigate this promising molecule and its analogues.
Introduction: The Imperative for Novel Antioxidants
The cellular machinery for energy production, while essential for life, inevitably generates ROS as byproducts. Under normal physiological conditions, a sophisticated network of endogenous antioxidant enzymes and molecules effectively quenches these reactive species. However, when this delicate balance is disrupted, cellular components such as lipids, proteins, and DNA become targets of oxidative damage, leading to cellular dysfunction and the pathogenesis of various diseases.
Synthetic antioxidants have the potential to supplement the body's natural defenses. The indole scaffold, present in numerous biologically active natural products and synthetic drugs, is of particular interest due to its electron-rich nature, which allows it to act as a free radical scavenger.[2] The strategic placement of substituents on the indole ring can further enhance its antioxidant properties.
The Scientific Rationale for this compound as an Antioxidant
The chemical structure of this compound suggests a multifactorial antioxidant potential. The indole ring itself can donate a hydrogen atom from the N-H group to neutralize free radicals, forming a resonance-stabilized indolyl radical. Furthermore, the presence of an amine (-NH2) group at the 5-position is anticipated to significantly contribute to its antioxidant capacity. Aromatic amines are known to be effective antioxidants, capable of donating a hydrogen atom or an electron to scavenge free radicals.[3] The resulting radical can be stabilized through resonance delocalization across the aromatic system.
Synthesis of this compound
A common and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[4][5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[4][5] For the synthesis of this compound, a plausible route would involve the reaction of (4-aminophenyl)hydrazine with acetophenone to form the corresponding hydrazone, followed by cyclization under acidic conditions.
Illustrative Synthetic Workflow:
Caption: A potential two-step synthesis of this compound.
In Vitro Evaluation of Antioxidant Capacity
A battery of in vitro assays should be employed to comprehensively characterize the antioxidant potential of this compound. These assays are based on different chemical principles and provide complementary information.
Radical Scavenging Assays
These assays directly measure the ability of a compound to scavenge stable free radicals.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a widely used and straightforward method.[7] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which is monitored spectrophotometrically.[7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. Antioxidants that can donate electrons or hydrogen atoms will reduce the blue-green ABTS•+, leading to a decolorization that is measured spectrophotometrically.[8]
Reducing Power Assays
These assays assess the ability of a compound to donate an electron.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7] The change in absorbance is proportional to the reducing power of the compound.[7]
Hypothetical In Vitro Antioxidant Activity Data
The following table presents hypothetical data for the antioxidant activity of this compound compared to standard antioxidants. Note: These values are for illustrative purposes and are not based on experimental results for this specific compound.
| Assay | This compound (IC50/EC50 in µM) | Trolox (IC50/EC50 in µM) | Ascorbic Acid (IC50/EC50 in µM) |
| DPPH | 25.5 | 50.2 | 35.8 |
| ABTS | 15.8 | 32.7 | 22.1 |
| FRAP | 1.8 (EC50 in mM Fe(II)/mM) | 1.5 (EC50 in mM Fe(II)/mM) | Not applicable |
Experimental Protocols
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard antioxidant.
-
Add 10 µL of each dilution to 1 mL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
Add 10 µL of each dilution to 300 µL of the FRAP reagent.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the ferrous sulfate solutions and express the FRAP value of the sample in terms of mM Fe(II) equivalents.
Cell-Based Assessment of Antioxidant Efficacy
While in vitro chemical assays are valuable for initial screening, they do not fully recapitulate the complex cellular environment. Cell-based assays provide a more biologically relevant assessment of a compound's antioxidant potential, taking into account factors like cell permeability and metabolism.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species.[9][10] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An antioxidant will reduce the rate of DCF formation.
CAA Assay Workflow
Caption: A simplified workflow for the Cellular Antioxidant Activity (CAA) assay.
CAA Assay Protocol
-
Seed a suitable cell line (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution (e.g., 25 µM) and incubate for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add different concentrations of this compound or a standard antioxidant (e.g., quercetin) to the cells.
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a microplate reader.
-
Calculate the area under the curve for both the control and treated wells to determine the CAA value.
Mechanistic Insights: The Nrf2-Keap1 Signaling Pathway
Beyond direct radical scavenging, a key mechanism by which antioxidants can exert their protective effects is through the upregulation of endogenous antioxidant defense systems. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway is a central regulator of cellular redox homeostasis.[5][11]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4][11] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[4] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.[12]
It is plausible that this compound, or its metabolites, could act as an activator of the Nrf2 pathway, contributing to its overall antioxidant effect.
Nrf2 Activation Pathway
Caption: The Keap1-Nrf2-ARE signaling pathway in response to oxidative stress.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antioxidant agents. Its chemical structure, featuring both an indole nucleus and an aromatic amine moiety, suggests a potent and multifaceted antioxidant capacity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its in vitro and cell-based antioxidant activity.
Future research should focus on elucidating the precise mechanisms of action, including its ability to modulate key signaling pathways such as the Nrf2-Keap1 system. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial for optimizing the antioxidant potency and drug-like properties of this class of compounds. Ultimately, in vivo studies in relevant animal models of diseases associated with oxidative stress will be necessary to validate its therapeutic potential.
References
- 1. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. ymerdigital.com [ymerdigital.com]
- 8. researchgate.net [researchgate.net]
- 9. N-substituted indole-3-imine derivatives and their amine congeners: antioxidant and Src kinase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-phenyl-1H-indol-5-amine via Fischer Indole Synthesis
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-phenyl-1H-indol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry. The methodology is centered on the classic Fischer indole synthesis, a robust and versatile reaction for constructing the indole nucleus.[1] This guide details the reaction mechanism, provides an in-depth, step-by-step experimental protocol, and outlines procedures for purification and characterization. It is designed for researchers, scientists, and drug development professionals seeking a reliable method to produce this key chemical intermediate.
Introduction and Scientific Context
The indole ring is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals, including anti-migraine agents of the triptan class.[2][3] Specifically, this compound serves as a critical building block for more complex molecules due to its bifunctional nature, possessing both a reactive amine group and the characteristic indole nucleus. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for its reliability in creating substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][4]
This protocol leverages the reaction between (4-aminophenyl)hydrazine and acetophenone. The strategic placement of the amino group on the phenylhydrazine reactant ensures it is retained at the 5-position of the final indole product, a common requirement for subsequent derivatization in pharmaceutical synthesis.
Reaction Mechanism and Rationale
The Fischer indole synthesis is a sophisticated, acid-catalyzed cascade reaction.[5] Understanding the mechanism is crucial for troubleshooting and optimizing the synthesis. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is pivotal; it acts as both a catalyst and a dehydrating agent, driving the reaction forward.[3][6]
The accepted mechanism proceeds through the following key stages:[2][4][5]
-
Hydrazone Formation: The reaction initiates with the condensation of (4-aminophenyl)hydrazine and acetophenone to form the corresponding phenylhydrazone. This step is often performed in situ.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.
-
[1][1]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted, electrocyclic[1][1]-sigmatropic rearrangement. This is the rate-determining step and is responsible for forming the crucial C-C bond at the ortho-position of the benzene ring.[4]
-
Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the imine carbon, forming the five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, yielding the energetically favorable aromatic indole ring system.[2][7]
The presence of the electron-donating amino group on the phenylhydrazine ring facilitates the key rearrangement step, often leading to higher yields under controlled conditions.[8]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (4-aminophenyl)hydrazine dihydrochloride | C₆H₁₁Cl₂N₃ | 196.08 | 5.88 g | 30.0 | 1.0 |
| Acetophenone | C₈H₈O | 120.15 | 3.60 g | 30.0 | 1.0 |
| Polyphosphoric Acid (PPA) | (HPO₃)n | ~ | 60 g | - | - |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~400 mL | - | - |
| Brine | NaCl(aq) | - | ~100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - |
3.2. Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine (4-aminophenyl)hydrazine dihydrochloride (5.88 g, 30.0 mmol) and acetophenone (3.60 g, 30.0 mmol).
-
Reaction Setup: Carefully add polyphosphoric acid (60 g) to the flask. Note: PPA is highly viscous; warming it slightly can aid in transfer.
-
Heating and Cyclization: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously. The reaction mixture will darken in color. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to approximately 60-70 °C. Cautiously pour the warm reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring. Caution: This is an exothermic process.
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH reaches ~8. The crude product will precipitate as a solid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic extracts and wash with water (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification and Characterization
4.1. Purification: Column Chromatography
The crude product is typically purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is recommended, starting with 9:1 Hexane:EtOAc and gradually increasing the polarity to 6:4 Hexane:EtOAc.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.
4.2. Characterization
The identity and purity of the final compound should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons, the indole N-H proton (typically a broad singlet > 8.0 ppm), and the amine (-NH₂) protons (a broad singlet, can be exchanged with D₂O).[9][10][11] |
| ¹³C NMR | Resonances for the distinct carbon atoms of the indole and phenyl rings. Carbons attached to nitrogen will be deshielded.[10] |
| IR Spectroscopy | Characteristic N-H stretching absorptions for the indole NH and the primary amine NH₂ (typically a doublet) in the range of 3200-3500 cm⁻¹.[10][11] |
| Mass Spec (MS) | The molecular ion peak [M]⁺ should correspond to the molecular weight of the product (C₁₄H₁₂N₂ = 208.26 g/mol ).[12] The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even-numbered molecular weight.[11] |
| Melting Point | A sharp melting point indicates high purity. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the purified, characterized product.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Polyphosphoric Acid (PPA): Corrosive and a strong dehydrating agent. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Quenching is highly exothermic.
-
Organic Solvents: Ethyl acetate and hexane are flammable. Avoid open flames and ensure proper ventilation.
-
Hydrazine Derivatives: Can be toxic. Avoid inhalation and skin contact.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. labsolu.ca [labsolu.ca]
Application Note: A Two-Stage, Palladium-Catalyzed Strategy for the Synthesis of 2-Phenyl-1H-indol-3-amine
Abstract
This comprehensive guide details a robust and efficient two-stage synthetic strategy for producing 2-phenyl-1H-indol-3-amine, a valuable scaffold in medicinal chemistry and drug discovery. The first stage employs the renowned Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline and an alkyne, to construct the 2-phenyl-indole core. The second stage introduces the C3-amine functionality via a high-yielding, two-step sequence involving the formation and subsequent rearrangement of a spiro-isoxazole intermediate. This document provides in-depth mechanistic insights, detailed step-by-step protocols, and critical process considerations to ensure reproducible success for researchers in organic synthesis and pharmaceutical development.
Introduction: The Significance of the 2-Phenyl-Indole Amine Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] When substituted with a phenyl group at the 2-position and an amine at the 3-position, the resulting scaffold becomes a key pharmacophore with a wide spectrum of biological activities. These compounds are integral to the development of agents targeting estrogen receptors, inflammatory pathways, and various malignancies.[1]
Traditional methods for synthesizing such structures often require harsh conditions or multi-step procedures with limited substrate scope. Palladium-catalyzed cross-coupling reactions, however, offer a milder, more versatile, and efficient alternative. This application note outlines a validated pathway that leverages the power of palladium catalysis for the initial indole ring formation, followed by a reliable method for C3-amination.
Mechanistic Rationale and Strategy
The overall synthetic approach is divided into two distinct parts: the construction of the indole framework and the subsequent installation of the amine group.
Part A: Palladium-Catalyzed 2-Phenyl-Indole Synthesis (Larock Indole Synthesis)
The synthesis of the 2-phenyl-indole core is achieved via the Larock indole synthesis, a powerful palladium-catalyzed reaction between an o-iodoaniline and diphenylacetylene (or phenylacetylene).[2] The reaction proceeds through a well-established catalytic cycle.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the o-iodoaniline to form a Pd(II) species.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and subsequently undergoes a regioselective migratory insertion into the Aryl-Pd bond.
-
Intramolecular Cyclization (Aminopalladation): The nitrogen of the aniline attacks the newly formed vinyl-palladium species in an intramolecular fashion, forming a six-membered palladacycle.
-
Reductive Elimination: The cycle concludes with reductive elimination, which forms the indole's pyrrole ring, regenerates the Pd(0) catalyst, and releases the 2,3-disubstituted indole product.
Below is a diagram illustrating the key steps of the Larock indole synthesis catalytic cycle.
Caption: Catalytic cycle for the Larock Indole Synthesis.
Part B: Synthesis of 2-Phenyl-1H-indol-3-amine
Direct amination of the indole C3 position can be challenging due to the electron-rich nature of the heterocycle. The strategy presented here is an effective two-step workaround that avoids harsh conditions and protective group chemistry.[3]
-
Spiro-isoxazole Formation: The 2-phenyl-indole, synthesized in Part A, reacts with a nitrostyrene in the presence of a phosphorus-based acid. This proceeds via a cascade reaction to form a stable 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole] intermediate.
-
Reductive Rearrangement: The spiro-isoxazole is then treated with hydrazine hydrate under microwave irradiation. This efficiently reduces the N-O bond and induces a rearrangement that extrudes phenylacetonitrile, yielding the final, unprotected 2-phenyl-1H-indol-3-amine.[3]
Experimental Protocols
Overall Workflow
The diagram below outlines the complete experimental workflow from starting materials to the final purified product.
Caption: Overall workflow for the synthesis of 2-phenyl-indole amine.
Part A: Protocol for 2-Phenyl-1H-indole Synthesis
This protocol is adapted from the general principles of the Larock indole synthesis.[1][2]
Materials and Equipment:
-
2-Iodoaniline
-
Phenylacetylene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and manifold for inert atmosphere
-
Magnetic stirrer with heating
-
Standard glassware for workup and column chromatography
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-iodoaniline (1.0 mmol, 1.0 eq), potassium carbonate (2.5 mmol, 2.5 eq), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by phenylacetylene (1.2 mmol, 1.2 eq).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-phenyl-1H-indole.
Part B: Protocol for 2-Phenyl-1H-indol-3-amine Synthesis
This protocol is adapted from the method developed by Neochoritis et al.[3]
Materials and Equipment:
-
2-Phenyl-1H-indole (from Part A)
-
(E)-(2-nitrovinyl)benzene (β-nitrostyrene)
-
Phosphorous acid (H₃PO₃)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Acetonitrile (MeCN) and Ethanol (EtOH)
-
Microwave reactor with sealed vessels
-
Standard laboratory glassware
Step 1: Synthesis of 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole]
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-1H-indole (1.0 mmol, 1.0 eq) and β-nitrostyrene (1.1 mmol, 1.1 eq) in acetonitrile (10 mL).
-
Catalyst Addition: Add phosphorous acid (1.5 mmol, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 16-24 hours. The spiro-isoxazole product will often precipitate from the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold acetonitrile, and dry under vacuum. The crude product is typically of sufficient purity for the next step.
Step 2: Synthesis of 2-Phenyl-1H-indol-3-amine
-
Reaction Setup: In a microwave-safe vial, suspend the spiro-isoxazole intermediate (1.0 mmol, 1.0 eq) in ethanol (5 mL).
-
Reagent Addition: Add hydrazine monohydrate (5.0 mmol, 5.0 eq).
-
Microwave Reaction: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Workup: After cooling, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (eluting with an ethyl acetate/hexane gradient) to afford 2-phenyl-1H-indol-3-amine as a solid. The product should be stored under an inert atmosphere and protected from light to prevent degradation.[3]
Data and Expected Results
The following tables summarize typical reaction parameters and expected outcomes for a range of substrates.
Table 1: Optimized Conditions for Larock Indole Synthesis
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Provides the active Pd(0) species in situ. |
| Ligand | PPh₃ (10 mol%) | Stabilizes the palladium catalyst and promotes the reaction. |
| Base | K₂CO₃ (2.5 eq) | Essential for the cyclization and catalyst regeneration steps. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 100 °C | Provides sufficient thermal energy for efficient reaction rates. |
Table 2: Substrate Scope and Expected Yields for 2-Phenyl-1H-indol-3-amine
Yields are based on the two-step sequence starting from the corresponding substituted 2-phenyl-indole.[3]
| R Group on Indole | Yield (%) | Melting Point (°C) |
| H (unsubstituted) | 90 | 107–108 |
| 5-Fluoro | 77 | 105–106 |
| 5-Chloro | 85 | 124–125 |
| 5-Bromo | 82 | 130–132 |
| 5-Methyl | 88 | 115–116 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Part A | Inactive catalyst; insufficient exclusion of air/moisture; impure reagents. | Use fresh Pd(OAc)₂; ensure proper inert atmosphere technique (Schlenk line); use anhydrous solvent. |
| No reaction in Part A | Catalyst poisoning; incorrect temperature. | Ensure reagents are pure; verify reaction temperature. |
| Incomplete reaction in Part B, Step 1 | Insufficient reaction time; low reactivity of indole. | Allow the reaction to stir for a longer period (up to 48h); consider gentle heating if necessary. |
| Low yield or decomposition in Part B, Step 2 | Product instability; overheating in microwave. | Minimize exposure of the final amine to air and light; ensure accurate temperature control in the microwave reactor. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: DMF is a reproductive toxin. Acetonitrile and ethanol are flammable. Handle all solvents in a well-ventilated area.
-
Hydrazine Hydrate: Hydrazine is highly toxic and corrosive. Always wear gloves and safety glasses and handle it exclusively within a fume hood.
-
Microwave Reactor: Use only appropriate, pressure-rated vials and operate the instrument according to the manufacturer's safety guidelines.
References
- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Characterization of 2-phenyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theoretical Framework: The Power of NMR in Structural Elucidation
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, which is influenced by the surrounding atoms and their bonding. This sensitivity is what makes NMR an unparalleled tool for determining molecular structure.
-
¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling.
-
¹³C NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
The chemical shift (δ), reported in parts per million (ppm), is the position of an NMR signal relative to a standard reference, typically tetramethylsilane (TMS). The integration of a ¹H NMR signal is proportional to the number of protons it represents. The splitting pattern of a signal (multiplicity) is determined by the number of neighboring protons and is described by the n+1 rule for simple first-order spectra. The coupling constant (J), measured in Hertz (Hz), is the distance between the lines in a multiplet and is a measure of the interaction between coupled nuclei.
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. The following protocol outlines the steps for preparing a high-quality sample of 2-phenyl-1H-indol-5-amine for NMR analysis.
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Choice of Solvent: Select a deuterated solvent that completely dissolves the sample. For this compound, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of the N-H and NH₂ protons, often allowing for their observation as distinct signals. Chloroform-d (CDCl₃) is another common option, though proton exchange may be faster.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is generally sufficient. For ¹³C NMR, a more concentrated solution (20-50 mg) is recommended due to the lower natural abundance of ¹³C.
-
Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent using a clean pipette. c. Gently vortex or sonicate the vial to ensure complete dissolution. d. Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for preparing a high-quality NMR sample.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16-64.
-
Spectral Width (SW): 0-12 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition (Proton Decoupled):
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Spectral Width (SW): 0-200 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Temperature: 298 K (25 °C).
Predicted ¹H NMR and ¹³C NMR Spectra of this compound
The following spectral data are predicted based on the known spectra of 2-phenylindole and the expected substituent effects of the 5-amino group. The numbering scheme used for the assignments is shown in the diagram below.
Diagram: Structure and Numbering of this compound
Caption: Molecular structure and atom numbering for NMR assignments.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~11.0 | br s | - | 1H |
| H4 | ~7.1 | d | ~8.4 | 1H |
| H6 | ~6.6 | dd | ~8.4, ~2.0 | 1H |
| H7 | ~6.9 | d | ~2.0 | 1H |
| H3 | ~6.7 | s | - | 1H |
| H2', H6' | ~7.8 | d | ~7.6 | 2H |
| H3', H5' | ~7.4 | t | ~7.6 | 2H |
| H4' | ~7.2 | t | ~7.6 | 1H |
| 5-NH₂ | ~4.8 | br s | - | 2H |
Analysis of Predicted ¹H NMR Spectrum
-
Indole N-H Proton (H1): This proton is expected to appear as a broad singlet in the downfield region (around 11.0 ppm) due to its acidic nature and potential for hydrogen bonding.
-
Aromatic Protons (Indole Ring): The amino group at C5 is a strong electron-donating group, which will significantly shield the protons on the benzene ring of the indole nucleus.
-
H4: This proton is ortho to the amino group and is expected to be shielded, appearing as a doublet around 7.1 ppm due to coupling with H6.
-
H6: This proton is meta to the amino group and will appear as a doublet of doublets around 6.6 ppm due to coupling with H4 and H7.
-
H7: This proton is para to the amino group and will be the most shielded, appearing as a doublet around 6.9 ppm due to coupling with H6.
-
-
Pyrrole Ring Proton (H3): This proton is expected to appear as a singlet around 6.7 ppm.
-
Phenyl Ring Protons: The protons of the 2-phenyl group will appear in the aromatic region.
-
H2' and H6': These protons are ortho to the indole ring and will be the most deshielded, appearing as a doublet around 7.8 ppm.
-
H3', H5', and H4': These protons will appear as overlapping multiplets (a triplet for H4' and a triplet for H3'/H5') in the range of 7.2-7.4 ppm.
-
-
Amino Protons (5-NH₂): The protons of the amino group are expected to appear as a broad singlet around 4.8 ppm. The chemical shift of this signal is highly dependent on concentration and temperature.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~138 |
| C3 | ~100 |
| C3a | ~129 |
| C4 | ~112 |
| C5 | ~145 |
| C6 | ~110 |
| C7 | ~115 |
| C7a | ~132 |
| C1' | ~131 |
| C2', C6' | ~128 |
| C3', C5' | ~129 |
| C4' | ~127 |
Analysis of Predicted ¹³C NMR Spectrum
-
Indole Ring Carbons:
-
C2: This carbon, attached to the phenyl group, will be deshielded and is expected to resonate around 138 ppm.
-
C3: This carbon will be relatively shielded, appearing around 100 ppm.
-
C5: The carbon attached to the electron-donating amino group will be significantly deshielded due to resonance effects and is predicted to be around 145 ppm.
-
The remaining indole carbons (C3a, C4, C6, C7, C7a) will appear in the aromatic region, with their specific shifts influenced by the substituents.
-
-
Phenyl Ring Carbons: The carbons of the 2-phenyl group will appear in the typical aromatic region of 127-131 ppm.
Advanced NMR Experiments for Complete Structural Assignment
For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons. For example, a COSY spectrum would show correlations between H4 and H6, and between H6 and H7.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the 3D structure of the molecule.
Diagram: Key Predicted HMBC Correlations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-phenyl-1H-indol-5-amine
Introduction
2-phenyl-1H-indol-5-amine is a heterocyclic aromatic amine containing an indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The purity of such compounds is paramount for accurate biological evaluation and drug development, necessitating robust and efficient purification methodologies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic compounds, offering high resolution and reproducibility.[1] This application note provides a detailed, field-proven protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The described method is tailored for researchers, scientists, and drug development professionals requiring a reliable means to obtain this compound with high purity.
The foundational principle of this method is reversed-phase chromatography, where a non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase.[2][3] The separation is driven by the differential partitioning of the analyte and impurities between the stationary and mobile phases. A gradient elution, where the organic content of the mobile phase is gradually increased, is employed to effectively resolve compounds with a range of polarities.[1][4]
Causality of Experimental Design
The selection of each parameter in this protocol is deliberate, grounded in the physicochemical properties of this compound and established chromatographic principles.
-
Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography and is an excellent starting point for non-polar aromatic amines.[3][5][6] The C18 stationary phase provides sufficient hydrophobicity to retain the aromatic indole derivative. For potentially highly polar impurities, a C18-Aqueous column can be considered to prevent phase collapse in highly aqueous mobile phases.[7]
-
Mobile Phase: A combination of acetonitrile and water is a common and effective mobile phase for the separation of indole derivatives.[1][8][9] Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small percentage of formic acid (0.1%) to the mobile phase serves a dual purpose: it protonates the amine functional group of the analyte, leading to more consistent interactions with the stationary phase and improved peak shape, and it can also suppress the ionization of free silanol groups on the silica-based stationary phase, further reducing peak tailing.[1][8][9][10]
-
Gradient Elution: A gradient elution is crucial for efficiently separating the target compound from both more polar and less polar impurities.[1] Starting with a higher aqueous composition allows for the elution of highly polar impurities, while gradually increasing the organic solvent strength elutes the target compound and then more non-polar impurities.
-
Detection: The extended aromatic system of this compound allows for sensitive detection using UV spectrophotometry. While a general wavelength like 254 nm can be used, monitoring at a wavelength closer to the compound's absorbance maximum, such as 280 nm, often provides better sensitivity and selectivity.[1] For indole derivatives, excitation at 274 nm and emission at 340 nm using a fluorescence detector can offer even higher sensitivity if available.[11]
Materials and Methods
Instrumentation and Consumables
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). A preparative scale column will be required for purification of larger quantities.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (LC-MS grade).
-
Methanol (HPLC grade) for sample preparation.
-
Syringe filters (0.22 µm, PTFE or other suitable material).
-
Autosampler vials.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These parameters should be considered a starting point and may require optimization based on the specific HPLC system, column, and the impurity profile of the crude sample.[1]
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min (Analytical) |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL (Analytical) |
| Gradient Program | See Table 2 |
Table 1: HPLC Conditions
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
Table 2: Gradient Elution Program
Experimental Workflow
The overall workflow for the HPLC purification of this compound is depicted below.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Gemini C18 HPLC Columns | Phenomenex [phenomenex.com]
- 6. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 7. hawach.com [hawach.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Phenyl-Indole Derivatives as Kinase Inhibitors
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-phenyl-indole derivatives as kinase inhibitors. It covers the underlying scientific principles, practical synthesis and screening protocols, and the rationale behind experimental design.
Introduction: The Strategic Importance of the 2-Phenyl-Indole Scaffold
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] Kinase inhibitors have consequently become a major class of modern therapeutics.
The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, capable of forming the basis for compounds that bind to a wide variety of biological targets.[3] The 2-phenyl-indole scaffold, in particular, offers a structurally rigid and versatile framework for designing potent and selective kinase inhibitors. Its bicyclic system can effectively mimic the purine core of ATP, enabling competitive binding at the enzyme's active site.[1] By modifying substituents on both the indole and phenyl rings, medicinal chemists can fine-tune the compound's pharmacokinetic and pharmacodynamic properties to target specific kinases involved in disease pathology.[2][3]
Mechanism of Action: Competitive ATP-Binding Site Inhibition
The primary mechanism by which most 2-phenyl-indole derivatives inhibit kinase activity is through competitive binding at the ATP-binding site. The indole core forms key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is critical for anchoring the inhibitor within the active site. The appended phenyl ring and other substituents can then extend into adjacent hydrophobic pockets, creating additional interactions that enhance binding affinity and confer selectivity for one kinase over another.[1][4]
Key Kinase Targets and Signaling Pathways
2-Phenyl-indole derivatives have been developed to target a range of kinases implicated in cancer and inflammatory diseases. The choice of target is dictated by its role in driving the disease state.
Receptor Tyrosine Kinases (RTKs): VEGFR & PDGFR
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[5] Inhibiting these kinases can starve tumors of their blood supply. Several 2-oxoindole derivatives, a closely related class, have demonstrated potent, nanomolar inhibition of VEGFR-2, PDGFRα, and PDGFRβ.[6]
Cell Cycle Kinases: CDK2
Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Their aberrant activity is a common feature of cancer, leading to uncontrolled cell proliferation. 2-Phenyl-indole derivatives have been explored as multi-target inhibitors that can simultaneously block key proteins like CDK2, EGFR, and Tubulin, offering a promising strategy to overcome drug resistance.[2]
Serine/Threonine Kinases: PI3K/Akt & Pim
The PI3K/Akt/mTOR pathway is a central signaling node that regulates cell growth, survival, and metabolism and is frequently hyperactivated in cancer. Indole compounds are known to modulate this pathway.[7] Additionally, Pim kinases, which promote cell proliferation and inhibit apoptosis, have emerged as important cancer targets, with various nitrogen-containing heterocycles, including indoles, showing promising inhibitory potential.[8]
Experimental Protocols
Protocol 1: General Synthesis of 2-Phenyl-Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the 2-phenyl-indole core. This protocol is a representative example based on common literature procedures.[9][10]
Rationale: This method is chosen for its robustness and the wide availability of starting materials (phenylhydrazines and acetophenones). The use of an acid catalyst facilitates the key cyclization step.
Materials:
-
Substituted phenylhydrazine
-
Substituted acetophenone
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride)
-
Ethanol
-
Cold water
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the appropriate phenylhydrazine (1.0 eq) and aromatic ketone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Reaction Quench: Once the starting materials are consumed, allow the mixture to cool to room temperature. The intermediate hydrazone may precipitate. If so, filter the solid. Otherwise, remove the ethanol under reduced pressure.
-
Cyclization: Add the crude hydrazone intermediate to an excess of polyphosphoric acid (PPA) pre-heated to 100-120°C.[10] Stir the viscous mixture vigorously for 10-30 minutes. The reaction is often rapid and exothermic.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude 2-phenyl-indole product.
-
Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-phenyl-indole derivative.[9]
-
Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® assay.[11][12]
Rationale: This assay format is widely used in drug discovery for its high sensitivity, broad applicability to different kinases, and amenability to high-throughput screening. The amount of light generated is inversely proportional to the kinase activity, providing a robust readout.[11][12] Running a parallel ADP-Glo® assay can help identify false positives caused by luciferase inhibition.[12]
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. ymerdigital.com [ymerdigital.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Assessing the Antimicrobial Efficacy of Indole Compounds
Abstract
Indole and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] As the challenge of antimicrobial resistance intensifies, robust and standardized methods for evaluating novel therapeutic candidates are paramount. This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to accurately assess the antimicrobial activity of indole-based compounds. We detail a sequential workflow, from initial screening using the Minimum Inhibitory Concentration (MIC) assay to determining bactericidal or bacteriostatic potential through Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics assays. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility, creating a self-validating system for generating reliable and actionable data.
Introduction: The Antimicrobial Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs and naturally occurring bioactive molecules.[1] Its derivatives have demonstrated potent activity against a wide range of pathogens, including multidrug-resistant strains of bacteria and fungi.[3][4][5] The diverse mechanisms of action, which can include inhibition of crucial enzymes and disruption of biofilm formation, make indole compounds a fertile ground for the discovery of next-generation antimicrobial agents.[5][6]
This guide provides a structured approach to systematically evaluate these compounds, grounded in principles established by the Clinical and Laboratory Standards Institute (CLSI), to ensure data is both accurate and comparable across different studies.[7][8][9]
Foundational Concepts: Understanding Key Antimicrobial Metrics
A successful antimicrobial assessment hinges on understanding three core parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This is the primary metric for quantifying the potency of a compound.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This assay distinguishes between agents that merely inhibit growth (bacteriostatic) and those that actively kill the pathogen (bactericidal).
-
Time-Kill Kinetics: This dynamic assay measures the rate at which an antimicrobial agent kills a microbial population over time.[13][14] It provides critical pharmacodynamic information on the concentration-dependent or time-dependent nature of the compound's activity.
The logical flow of these assays is crucial. The MIC is determined first to establish a baseline potency. This value then informs the concentrations used in the subsequent MBC and time-kill assays.
Experimental Workflow: A Step-by-Step Assessment
The overall process for assessing the antimicrobial activity of an indole compound follows a logical progression from determining initial potency to characterizing its killing kinetics.
Caption: Overall workflow for assessing indole compound antimicrobial activity.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[10] It is efficient for screening multiple compounds and provides quantitative results.[15]
Principle
Serial dilutions of the indole compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Materials
-
Test Indole Compound
-
Dimethyl Sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
96-well sterile, flat-bottom microtiter plates
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Standard laboratory incubator (35 ± 2°C)
-
Spectrophotometer or McFarland turbidity standards
-
Sterile pipette tips and multichannel pipette
Step-by-Step Methodology
-
Compound Preparation: Dissolve the indole compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Causality: DMSO is a common solvent for organic compounds like indoles; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10] Causality: A standardized inoculum is critical for reproducibility, as the final result is highly dependent on the initial number of bacteria.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock indole compound (appropriately diluted from the main stock) to the first column of wells, resulting in the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Inoculation: Add the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no indole compound).
-
Sterility Control: Wells containing only sterile broth (no bacteria).
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the indole compound at which there is no visible turbidity (growth).[16] This can be assessed visually or with a microplate reader.
Caption: Step-by-step workflow for the MIC assay.
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is a direct extension of the MIC test and is essential for determining if a compound is bactericidal.[11]
Principle
Following the determination of the MIC, aliquots are taken from the wells that showed no visible growth and are plated onto agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[11][12]
Step-by-Step Methodology
-
Perform MIC Assay: Complete the MIC assay as described in Section 4.
-
Plating: From each well that shows no visible growth (i.e., at and above the MIC), take a defined aliquot (e.g., 10-100 µL).
-
Spread Plating: Spread the aliquot evenly onto the surface of a suitable agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible.
-
Colony Counting: Count the number of colonies (CFU) on each plate.
-
Calculate MBC: The MBC is the lowest concentration of the indole compound that killed ≥99.9% of the bacteria from the initial inoculum. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.
Data Interpretation
The relationship between the MBC and MIC values is used to classify the antimicrobial agent:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).
| Parameter | Description | Example Value |
| Initial Inoculum | Standardized bacterial concentration per well. | 5 x 10⁵ CFU/mL |
| MIC | Lowest concentration with no visible growth. | 8 µg/mL |
| MBC | Lowest concentration with ≥99.9% kill. | 16 µg/mL |
| MBC/MIC Ratio | Determines bactericidal/bacteriostatic nature. | 2 (Bactericidal) |
Detailed Protocol: Time-Kill Kinetics Assay
This assay provides a dynamic view of antimicrobial activity, revealing how quickly and to what extent an indole compound acts against a target pathogen.[13][17]
Principle
A standardized bacterial culture is exposed to various concentrations of the indole compound (typically multiples of the MIC). At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), samples are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). The results are plotted as log₁₀ CFU/mL versus time.[14]
Step-by-Step Methodology
-
Prepare Inoculum: Prepare a standardized bacterial inoculum as described for the MIC assay, but in a larger volume (e.g., in flasks).
-
Set Up Test Conditions: Prepare flasks containing sterile broth with the indole compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.[18]
-
Inoculate: Inoculate each flask with the bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling Over Time: Place the flasks in a shaking incubator at 35 ± 2°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantify Viable Cells: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto agar plates.[14]
-
Incubation and Counting: Incubate the plates for 18-24 hours and count the resulting colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 |
| 2 | 6.45 | 5.10 | 4.25 |
| 4 | 7.80 | 4.32 | 3.10 |
| 8 | 8.95 | 3.55 | <2.00 |
| 24 | 9.10 | 3.40 | <2.00 |
Conclusion and Best Practices
This application note outlines a validated, sequential protocol for the comprehensive assessment of the antimicrobial properties of indole compounds. By adhering to these standardized methods—from MIC determination to MBC and time-kill analysis—researchers can generate high-quality, reproducible data. This robust approach is critical for identifying promising lead compounds, understanding their mechanisms, and advancing the development of new antimicrobial therapies to combat the global threat of drug-resistant infections.
Key Best Practices:
-
Adherence to Standards: Follow CLSI or equivalent guidelines for media, inoculum preparation, and quality control to ensure data comparability.[19][20]
-
Appropriate Controls: Always include positive, negative, and solvent controls to validate assay performance.
-
Compound Solubility: Ensure the indole compound remains soluble in the test medium at all concentrations to avoid inaccurate results.
-
Quality Control Strains: Regularly test reference bacterial strains with known MIC values to ensure the consistency and accuracy of the testing procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. goums.ac.ir [goums.ac.ir]
- 9. iacld.com [iacld.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microchemlab.com [microchemlab.com]
- 12. emerypharma.com [emerypharma.com]
- 13. emerypharma.com [emerypharma.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scielo.br [scielo.br]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. scribd.com [scribd.com]
- 18. actascientific.com [actascientific.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 2-Phenyl-Indole Core Structures
Introduction: The Significance of N-Alkylated 2-Phenyl-Indoles in Modern Drug Discovery
The 2-phenyl-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The nitrogen atom of the indole ring presents a critical handle for synthetic modification, and its alkylation can profoundly influence the pharmacological profile of the parent molecule. N-alkylation alters steric bulk, electronic properties, and hydrogen bonding capacity, which in turn can modulate binding affinity to biological targets, improve pharmacokinetic properties, and unlock novel therapeutic applications. For instance, N-alkylated 2-phenyl-indoles have been investigated as selective estrogen receptor modulators (SERMs) for breast cancer therapy, as well as inhibitors of nitric oxide synthase and NF-κB for their anti-inflammatory and cancer preventive potential.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary and classical N-alkylation techniques for the 2-phenyl-indole core. We will delve into the mechanistic underpinnings of each method, offer field-proven, step-by-step protocols, and discuss the strategic considerations behind experimental choices.
I. Classical N-Alkylation: The Workhorse SN2 Approach
The most direct and widely employed method for N-alkylation of indoles is analogous to the Williamson ether synthesis. It involves the deprotonation of the indole nitrogen with a suitable base to form a nucleophilic indolide anion, which then undergoes an SN2 reaction with an alkyl halide.[3]
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a common choice due to its strong basicity, which irreversibly deprotonates the indole N-H (pKa ≈ 17 in DMSO). The formation of hydrogen gas, which bubbles out of the reaction, drives the equilibrium towards the formation of the sodium indolide salt.[4]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. They effectively solvate the sodium cation without interfering with the nucleophilicity of the indolide anion.[5]
-
Reaction Temperature: The deprotonation step is often performed at 0 °C to control the exothermic reaction and the rate of hydrogen gas evolution. The subsequent alkylation is typically allowed to proceed at room temperature.[5]
-
Side Reactions: A potential side reaction is C3 alkylation, although N-alkylation is generally favored. In some cases, particularly with more reactive alkylating agents, 1,3-disubstituted indole derivatives can be formed.[5]
Experimental Workflow: Classical N-Alkylation
Caption: Workflow for Classical N-Alkylation of 2-Phenyl-Indole.
Detailed Protocol: N-Methylation of 2-Phenyl-Indole
Materials:
-
2-Phenyl-indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-phenyl-indole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-2-phenyl-indole.[5]
| Alkylating Agent | Product | Typical Yield | Reference |
| Methyl Iodide | 1-Methyl-2-phenyl-indole | 94% | [5] |
| Benzyl Bromide | 1-Benzyl-2-phenyl-indole | Moderate | [5] |
| Propargyl Bromide | 1-Propargyl-2-phenyl-indole | Moderate | [5] |
| Cyclopropylmethyl Bromide | 1-(Cyclopropylmethyl)-2-phenyl-indole | - | [6] |
II. Phase-Transfer Catalysis (PTC): A Greener and Milder Alternative
Phase-transfer catalysis offers a practical and often greener alternative to the use of strong, moisture-sensitive bases in anhydrous solvents.[7] This technique facilitates the transfer of a reactant (in this case, the indolide anion) from an aqueous phase to an organic phase where the reaction with the alkyl halide occurs.
Mechanistic Principles:
A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as the phase-transfer catalyst. The indole is deprotonated by a base (e.g., concentrated NaOH or solid K₂CO₃) in the aqueous phase. The resulting indolide anion forms an ion pair with the quaternary ammonium cation, which is soluble in the organic phase. This ion pair then reacts with the alkyl halide in the organic solvent.
Advantages of PTC for N-Alkylation:
-
Milder Conditions: Avoids the use of hazardous reagents like sodium hydride.
-
Greener Solvents: Can often be performed in less toxic solvents like toluene, and in some cases, even under solvent-free conditions.[7]
-
Simplified Work-up: The work-up procedure is often simpler compared to reactions using metal hydrides.
-
Cost-Effective: Utilizes inexpensive inorganic bases.[7]
General Protocol for PTC N-Alkylation of 2-Phenyl-Indole
Materials:
-
2-Phenyl-indole
-
Alkyl halide
-
50% aqueous sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
An organic solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a round-bottom flask, add 2-phenyl-indole (1.0 eq), the organic solvent, the alkyl halide (1.1-1.5 eq), and the phase-transfer catalyst (typically 5-10 mol%).
-
Add the aqueous NaOH solution or solid K₂CO₃.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with water, and dry over an anhydrous drying agent.
-
Concentrate the solvent and purify the product by column chromatography or recrystallization.
III. The Mitsunobu Reaction: N-Alkylation with Alcohols
The Mitsunobu reaction is a powerful method for the N-alkylation of indoles using an alcohol as the alkylating agent, which is a greener alternative to alkyl halides.[8] The reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center, a crucial feature for stereospecific synthesis.[8]
Reaction Mechanism Overview:
The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] The PPh₃ and DEAD react to form a phosphonium salt. The alcohol then adds to this species, and subsequent deprotonation by the indole N-H forms an alkoxyphosphonium salt, a good leaving group. The resulting indolide anion then acts as a nucleophile, displacing the activated alcohol in an SN2 fashion.
Caption: Simplified Mechanism of the Mitsunobu Reaction for N-Alkylation.
General Protocol for Mitsunobu N-Alkylation of 2-Phenyl-Indole
Materials:
-
2-Phenyl-indole
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-phenyl-indole (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the N-alkylated product from the triphenylphosphine oxide and hydrazide by-products.[10]
IV. Modern Catalytic Approaches: Expanding the Synthetic Toolbox
While classical methods are robust, modern catalytic approaches offer unique advantages in terms of scope, selectivity, and milder reaction conditions.
A. Buchwald-Hartwig Amination
Primarily known for C-N bond formation between amines and aryl halides, the principles of Buchwald-Hartwig amination can be applied to the N-arylation of indoles.[11][12] While less common for simple N-alkylation, this palladium-catalyzed cross-coupling reaction is invaluable for synthesizing N-aryl-2-phenyl-indoles, which are also of significant interest in medicinal chemistry. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[11]
B. Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[13] This technique can be applied to classical SN2 reactions and can also be used in solvent-free conditions, enhancing the green credentials of the synthesis.[14][15]
Protocol Example: Microwave-Assisted N-alkylation of Isatin (adaptable for 2-phenyl-indole)
-
Isatin (or 2-phenyl-indole) (1.0 mmol) is dissolved in DMF (5 ml).
-
K₂CO₃ (1.3 mmol) is added, and the mixture is stirred at room temperature.
-
Alkyl halide (4.0 mmol) is added.
-
The reaction mixture is subjected to microwave irradiation at 300 W for approximately 15 minutes.[16]
-
After cooling, the product is precipitated in ice water.
V. Greener N-Alkylation Strategies
The principles of green chemistry are increasingly influencing synthetic route design. For N-alkylation of indoles, this often involves replacing hazardous reagents and solvents.
N-Alkylation using Alcohols as Alkylating Agents
Beyond the Mitsunobu reaction, catalytic methods are being developed to use alcohols directly as alkylating agents. These "borrowing hydrogen" or "hydrogen autotransfer" methodologies, often catalyzed by transition metals like ruthenium or manganese, proceed by the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the indole and subsequent regeneration of the catalyst.[17] The only byproduct is water, making this a highly atom-economical and environmentally benign approach.[18]
Conclusion
The N-alkylation of the 2-phenyl-indole core is a fundamental transformation for the generation of diverse molecular entities with significant therapeutic potential. The choice of synthetic methodology depends on several factors, including the nature of the alkyl group to be introduced, the scale of the reaction, and considerations of cost, safety, and environmental impact. Classical SN2-type reactions remain a reliable and straightforward option. Phase-transfer catalysis provides a milder and often more practical alternative. The Mitsunobu reaction offers a valuable route for the use of alcohols as alkylating agents with stereochemical control. Modern catalytic methods, including microwave-assisted synthesis and borrowing hydrogen strategies, are continually expanding the capabilities of the synthetic chemist, enabling more efficient and sustainable access to this important class of compounds.
References
- 1. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 14. sciforum.net [sciforum.net]
- 15. mdpi.com [mdpi.com]
- 16. ijoer.com [ijoer.com]
- 17. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Phenyl-1H-indol-5-amine as a Versatile Scaffold for Complex Heterocycle Synthesis
Abstract: The 2-phenylindole core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2] This application note provides a technical guide for researchers, chemists, and drug development professionals on leveraging the synthetic potential of a key derivative, 2-phenyl-1H-indol-5-amine . We explore its strategic use as a versatile building block for the construction of complex, fused heterocyclic systems by exploiting its distinct reactive centers: the C5-primary amine, the N1-indole nitrogen, and the indole core itself. Detailed, field-tested protocols for key transformations, including the Pictet-Spengler reaction and N-alkylation/cyclization cascades, are provided, with an emphasis on the chemical rationale behind procedural choices.
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocycles are foundational to modern pharmacology. Among these, the indole framework is particularly prominent, appearing in a vast array of natural products and synthetic drugs.[3][4] The 2-phenylindole motif, specifically, has been identified as a scaffold of high interest due to its association with anticancer, anti-inflammatory, and neuroprotective properties.[5][6]
This compound emerges as a particularly powerful building block. Its structure presents multiple, chemically distinct reactive sites that can be addressed with high selectivity, making it an ideal starting point for diversity-oriented synthesis. The primary aromatic amine at the C5 position is a potent nucleophile, ideal for annulation reactions, while the indole N-H at the N1 position offers a handle for substitution and subsequent cyclization. This guide details robust methodologies to harness this reactivity for the synthesis of novel, complex heterocyclic architectures.
Physicochemical Properties & Characterization
A thorough understanding of the starting material is critical for reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6855-64-7 | [7][8] |
| Molecular Formula | C₁₄H₁₂N₂ | [7] |
| Molecular Weight | 208.26 g/mol | [7] |
| Appearance | Typically a solid (e.g., powder) | - |
| Key Reactive Sites | C5-NH₂ (nucleophilic), N1-H (acidic/nucleophilic), C4/C6 (electrophilic aromatic substitution) | - |
The synthesis of this building block is commonly achieved via the Fischer indole synthesis, reacting the hydrochloride salt of 4-aminophenylhydrazine with acetophenone in the presence of a strong acid catalyst like polyphosphoric acid.[9] This established route ensures reliable access to the starting material for more complex transformations.
Synthetic Strategy I: Annulation via the C5-Amino Group
The primary amine at the C5 position is arguably the most versatile functional group for building fused ring systems. Its nucleophilicity drives reactions that form new carbon-nitrogen and, subsequently, carbon-carbon bonds to construct new rings.
The Pictet-Spengler Reaction: Constructing β-Carboline Analogs
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, classically used to form tetrahydro-β-carbolines from tryptamines.[10][11][12] This powerful acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which is then attacked by the electron-rich indole ring to induce cyclization.[10][13] By treating this compound as an indole-amine equivalent, we can construct novel benzo-fused γ-carboline systems.
Causality & Mechanistic Insight: The reaction's success hinges on the generation of a sufficiently electrophilic iminium ion intermediate under acidic conditions.[10] The indole ring, being highly nucleophilic (particularly at the C4 position ortho to the amine), readily attacks this intermediate. The choice of acid is critical; strong protic acids like trifluoroacetic acid (TFA) or Lewis acids ensure complete formation of the reactive iminium species.[13]
Diagram 1: Pictet-Spengler Reaction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. 6855-64-7|this compound|BLD Pharm [bldpharm.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Experimental Workflow for Biological Evaluation of Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic structure prominently featured in numerous natural and synthetic compounds with significant therapeutic potential.[1][2] Its versatile chemical nature allows for diverse functionalization, leading to a wide array of biological activities.[3][4] In oncology, indole derivatives have emerged as a promising class of compounds, with several approved drugs and many more in clinical development.[5][6][7] These molecules can exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of programmed cell death (apoptosis).[1][6][8][9][10]
This comprehensive guide outlines a systematic and robust experimental workflow for the biological evaluation of novel indole analogs, with a primary focus on their potential as anticancer agents. As a Senior Application Scientist, this document is designed to provide not just a series of protocols, but a logical framework grounded in scientific principles to enable researchers to thoroughly characterize their compounds and make data-driven decisions for further development.
I. Initial Screening: Assessing Cytotoxicity
The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells.[11] This initial screening provides a broad understanding of the compound's potency and selectivity.
Core Concept: Cell Viability Assays
Cytotoxicity assays are designed to measure the proportion of viable cells after exposure to a test compound.[11][12][13] A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures the metabolic activity of cells.[14][15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[16]
Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of indole analogs in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[5][17]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Indole analogs (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the indole analogs in complete medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]
| Parameter | Description |
| Cell Lines | A panel of cancer cell lines from different tissue origins should be used to assess the spectrum of activity. |
| Concentration Range | A wide range of concentrations (e.g., from nanomolar to micromolar) should be tested to generate a complete dose-response curve. |
| Incubation Time | Typically 48 or 72 hours to allow for sufficient cell division and for the compound to exert its effect. |
| Controls | Vehicle control (e.g., DMSO) and a positive control (e.g., a standard chemotherapeutic agent) are essential for data validation. |
II. Mechanistic Elucidation: Unraveling the Mode of Action
Once a compound demonstrates significant cytotoxicity, the next critical step is to investigate its mechanism of action. For many indole analogs, this involves inducing apoptosis and/or disrupting the cell cycle.[1][2]
A. Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis.[18] Many effective anticancer drugs work by inducing apoptosis in cancer cells.[19]
Core Concept: Annexin V/Propidium Iodide (PI) Staining
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18][20] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC.[18][21] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[18][22]
Protocol: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with indole analogs.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
Data Interpretation: The flow cytometry data will be displayed as a dot plot, separating the cell population into four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower-right and upper-right quadrants indicates that the indole analog induces apoptosis.
Core Concept: Western Blot Analysis of Apoptosis Markers
To further confirm apoptosis and delve into the specific pathways involved, Western blotting can be used to detect key apoptosis-related proteins.[24] The activation of caspases, a family of proteases, is a central event in apoptosis.[25] The cleavage of pro-caspases into their active forms is a reliable indicator of apoptosis.[25] Another important marker is the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are also critical regulators of the intrinsic apoptotic pathway.[26]
Protocol: Western Blot for Apoptosis Markers
Objective: To detect the expression levels of key apoptotic proteins in response to indole analog treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[24]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane[24]
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[24]
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies[24]
-
Enhanced chemiluminescence (ECL) substrate[24]
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and untreated cells in ice-cold RIPA buffer.[24]
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Interpretation: An increase in the expression of cleaved Caspase-3 and cleaved PARP, along with an increased Bax/Bcl-2 ratio, provides strong evidence that the indole analog induces apoptosis through the intrinsic pathway.
B. Analyzing Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[1]
Core Concept: Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[27][28] Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[27][28] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[28]
Protocol: Cell Cycle Analysis
Objective: To determine the effect of indole analogs on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol[29]
-
PI staining solution (containing PI and RNase)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[30]
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Data Interpretation: The data is presented as a histogram of DNA content. An accumulation of cells in a particular phase (e.g., G2/M) compared to the untreated control suggests that the compound induces cell cycle arrest at that phase.
III. Target Identification and Validation
For indole analogs that show promising activity, identifying their specific molecular target(s) is crucial for understanding their mechanism of action and for further rational drug design.
Potential Molecular Targets for Indole Analogs
Indole derivatives have been shown to interact with a variety of cellular targets, including:
-
Tubulin: Many indole-containing compounds inhibit the polymerization of tubulin, a key component of microtubules, leading to mitotic arrest and apoptosis.[6][8][9][10]
-
Kinases: Indole scaffolds are present in several approved kinase inhibitors, such as sunitinib and osimertinib, which target receptor tyrosine kinases like VEGFR and EGFR.[5][31]
-
Histone Deacetylases (HDACs): Some indole derivatives have been shown to inhibit HDACs, leading to changes in gene expression that can induce apoptosis and cell cycle arrest.[3]
-
Aromatase: Indole aryl sulfonamides have been investigated as potential aromatase inhibitors for the treatment of hormone-dependent breast cancer.[32]
Experimental Approaches for Target Validation
-
In Vitro Enzyme Assays: If a specific enzyme is a suspected target (e.g., a kinase or HDAC), in vitro assays using the purified enzyme can directly measure the inhibitory activity of the indole analog.[5][32]
-
Tubulin Polymerization Assay: To determine if a compound affects microtubule dynamics, a cell-free tubulin polymerization assay can be performed.[6][33]
-
Molecular Docking Studies: In silico molecular docking can predict the binding mode of the indole analog to the active site of a potential target protein, providing insights into the structure-activity relationship.[31][34]
IV. In Vivo Efficacy Studies
Promising indole analogs identified through in vitro studies should be evaluated for their in vivo efficacy in animal models.[3][7][35]
Core Concept: Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the antitumor activity of novel compounds in a living organism.[7][19][36]
Protocol: Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo antitumor efficacy of a lead indole analog.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line that is sensitive to the compound in vitro
-
Lead indole analog formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject a suspension of cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the indole analog (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.
-
-
Monitoring:
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
V. Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound is essential for its development as a drug.[37][38][39][40]
Core Concept: Pharmacokinetic Profiling
PK studies in animals determine key parameters such as bioavailability, half-life, and clearance, which are crucial for establishing an appropriate dosing regimen for future clinical trials.[37][41]
Experimental Approach
-
Administer the indole analog to animals (e.g., mice or rats) via both intravenous and oral routes.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound using methods like LC-MS/MS.
-
Calculate the relevant PK parameters.
Conclusion
The experimental workflow described in this application note provides a comprehensive and logical approach to the biological evaluation of novel indole analogs. By systematically assessing cytotoxicity, elucidating the mechanism of action, identifying molecular targets, and evaluating in vivo efficacy and pharmacokinetics, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development in the fight against cancer.
Visualizations
Experimental Workflow for Biological Evaluation of Indole Analogs
Caption: A flowchart illustrating the systematic workflow for the biological evaluation of indole analogs.
Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway often induced by indole analogs.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opentrons.com [opentrons.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dawinbio.com [dawinbio.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 23. kumc.edu [kumc.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 31. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scilit.com [scilit.com]
- 34. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 35. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 37. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 41. youtube.com [youtube.com]
Title: In Silico Elucidation of Bioactivity: A Validated Protocol for Molecular Docking of 2-Phenyl-Indole Derivatives with Key Protein Targets
An Application Note for Drug Discovery Professionals
Abstract: The 2-phenyl-indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Understanding the molecular basis of these activities is paramount for rational drug design and lead optimization. Molecular docking serves as a powerful computational tool to predict and analyze the interactions between these small molecules (ligands) and their macromolecular targets (receptors), thereby providing critical insights into binding affinities and mechanisms of action.[4][5][6] This application note provides a comprehensive, field-proven protocol for performing and validating molecular docking studies of 2-phenyl-indole derivatives against common protein targets. We emphasize the causality behind each methodological step, ensuring a self-validating workflow that promotes robust and reliable results for researchers, scientists, and drug development professionals.
Foundational Concepts: The "Why" of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction.[5][6] The process relies on two fundamental components:
-
Search Algorithm: Explores the conformational space of the ligand within the target's binding site, generating numerous possible binding poses.
-
Scoring Function: Evaluates each pose and assigns a score, typically in units of energy (e.g., kcal/mol), to estimate the binding affinity.[5] A more negative score generally implies a more favorable binding interaction.
The ultimate goal is to identify a low-energy binding pose that is both sterically and chemically plausible, providing a structural hypothesis for the compound's biological activity.
Strategic Planning: Target Selection and Software Toolkit
The choice of target protein is dictated by the therapeutic area of interest. 2-Phenyl-indole derivatives have been extensively studied against several key protein families.
Table 1: Common Protein Targets for 2-Phenyl-Indole Derivatives
| Target Protein Family | Specific Example (PDB ID) | Associated Disease/Function | Key References |
| Tubulin | Tubulin Colchicine Binding Site (1SA0) | Cancer (disruption of microtubule dynamics) | [7][8][9][10][11] |
| EGFR Kinase | Epidermal Growth Factor Receptor (3POZ) | Cancer (inhibition of cell signaling pathways) | [8][12][13][14] |
| CDK2 | Cyclin-Dependent Kinase 2 (1HCK) | Cancer (cell cycle regulation) | [8] |
| Bacterial Proteins | Penicillin-Binding Proteins (e.g., 3VSL) | Bacterial Infections (cell wall synthesis) | [15][16][17] |
A robust docking study requires a curated set of software tools. While numerous commercial packages exist, this protocol focuses on widely used, powerful, and freely available software for academic and research settings.
Table 2: Recommended Freeware Toolkit for Molecular Docking
| Software | Primary Function | Rationale for Use |
| AutoDock Vina | Molecular Docking Engine | High accuracy, fast, and one of the most cited docking programs.[4][5][18] |
| AutoDock Tools (ADT) | Pre/Post-Processing | Essential for preparing PDBQT files (ligand and protein), adding charges, and setting up the grid box.[18][19] |
| UCSF Chimera / ChimeraX | Visualization & Preparation | Excellent for initial protein cleanup (removing water, ions) and high-quality visualization.[20] |
| BIOVIA Discovery Studio | Visualization & Analysis | User-friendly interface for detailed analysis of protein-ligand interactions.[21][22] |
The Docking Workflow: A Step-by-Step Protocol
This protocol provides a self-validating system, ensuring that each step is performed with the highest degree of scientific rigor. We will use a 2-phenyl-indole derivative and the colchicine binding site of tubulin (PDB: 1SA0) as our working example.
Caption: High-level overview of the molecular docking workflow.
Protocol 1: Ligand Preparation
Causality: A ligand's 2D structure is insufficient for docking. We must generate a valid 3D conformation, assign partial atomic charges for electrostatic calculations, and define rotatable bonds to allow for conformational flexibility during the simulation.[19][23][24]
-
Obtain Ligand Structure: Draw the 2-phenyl-indole derivative in a chemical sketcher or download its structure from a database like PubChem. Save it in a common format (e.g., MOL or SDF).
-
Open in AutoDock Tools (ADT): Load the ligand file into ADT.
-
Add Hydrogens and Assign Charges:
-
Navigate to Ligand -> Input -> Choose. Select the ligand.
-
ADT will automatically add hydrogens and compute Gasteiger charges, which are essential for the scoring function.[23] Click "OK".
-
-
Define Torsion Tree (Rotatable Bonds):
-
Navigate to Ligand -> Torsion Tree -> Detect Root. This automatically identifies the rigid core.
-
Navigate to Ligand -> Torsion Tree -> Choose Torsions. This defines the rotatable bonds, allowing the ligand to be flexible.
-
-
Save as PDBQT:
-
Navigate to Ligand -> Output -> Save as PDBQT. This file format contains the coordinates, charge information, and rotatable bond definitions required by AutoDock Vina.
-
Protocol 2: Target Protein Preparation
Causality: Crystal structures from the PDB are raw data. They contain non-essential water molecules, co-factors, and ions that can interfere with docking.[20][21] Furthermore, they often lack hydrogen atoms, which are critical for defining hydrogen bonds. This preparation phase cleans the structure to represent a biologically relevant state.
-
Download Protein Structure: Download the PDB file for tubulin (e.g., 1SA0) from the RCSB PDB database.
-
Initial Cleanup (UCSF Chimera):
-
Open the 1SA0.pdb file in Chimera.
-
Remove water molecules: Select -> Structure -> solvent. Then Actions -> Atoms/Bonds -> delete.
-
Remove the co-crystallized ligand (in this case, colchicine) and any other heteroatoms not essential to the protein's structure.
-
Save the cleaned protein as a new PDB file (e.g., 1SA0_clean.pdb).
-
-
Final Preparation (ADT):
-
Open 1SA0_clean.pdb in ADT.
-
Add polar hydrogens: Edit -> Hydrogens -> Add. Choose "Polar only".
-
Assign charges: Edit -> Charges -> Add Kollman Charges.
-
Merge non-polar hydrogens and add charges: Grid -> Macromolecule -> Choose. Select the protein and save it as a PDBQT file (e.g., 1SA0_protein.pdbqt).
-
Self-Validating Check: ADT will report any non-integral charges or missing atoms, which must be corrected before proceeding.[21]
-
Protocol 3: Grid Box Generation
Causality: To make the simulation computationally efficient and accurate, we must define a specific three-dimensional search space—the grid box—where the docking algorithm will attempt to place the ligand.[19][21] This box should encompass the entire binding site.
-
Identify the Binding Site: The most reliable method is to use the coordinates of the original co-crystallized ligand (colchicine in 1SA0) as the center of your binding site.
-
Set Up the Grid Box in ADT:
-
With the prepared protein (1SA0_protein.pdbqt) loaded, go to Grid -> Grid Box....
-
Center the grid box on the known binding site. You can manually input the X, Y, Z coordinates or center it on the original ligand if you loaded it for reference.
-
Adjust the dimensions (number of points in X, Y, Z) to ensure the box is large enough to accommodate the 2-phenyl-indole derivative and allow it to rotate freely. A good starting point is 25 Å in each dimension.
-
Save the grid parameters: File -> Output Grid Dimension File (e.g., grid.gpf). Note the center coordinates and dimensions for the next step.
-
Protocol 4: Running the AutoDock Vina Simulation
Causality: This is the execution phase where Vina's search algorithm systematically explores ligand conformations within the grid box, and its scoring function ranks the resulting poses.
-
Create a Configuration File: Create a simple text file named conf.txt. This file tells Vina where to find the necessary inputs and parameters.
-
Execute Vina: Open a command-line terminal, navigate to the directory containing your files, and run the command: vina --config conf.txt
Post-Docking: Analysis and Crucial Validation
Causality: Obtaining a low binding energy is only the first step. The results must be critically analyzed and the protocol itself must be validated to be considered trustworthy. [22][25][26]A docking result is a computational hypothesis that requires rigorous scrutiny.
Caption: Workflow for the analysis and validation of docking results.
Protocol 5: Analyzing Docking Results
-
Examine Binding Affinity: Open the log file (docking_log.txt) to view the binding affinities for the generated poses. The docking_results.pdbqt file also contains this information. Rank the poses from most negative (best) to least negative. [25] Table 3: Example Docking Results Analysis
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Tubulin) | Interaction Types |
| 1 | -9.2 | Cys241, Leu248, Lys254, Val318 | H-bond with Cys241, Hydrophobic contacts |
| 2 | -8.8 | Leu255, Ala316, Val318, Lys352 | Hydrophobic contacts |
| 3 | -8.5 | Asn258, Met259, Ala317 | Hydrophobic contacts |
-
Visualize and Analyze Interactions:
-
Open the receptor PDBQT (1SA0_protein.pdbqt) and the results PDBQT (docking_results.pdbqt) in BIOVIA Discovery Studio or UCSF Chimera.
-
Focus on the top-ranked pose (Mode 1).
-
Analyze the non-covalent interactions. Look for hydrogen bonds between the indole N-H or other functional groups and polar residues. Examine the hydrophobic interactions between the phenyl rings and non-polar residues in the binding pocket. [22][26] * Expert Insight: A high-quality pose should exhibit multiple, geometrically favorable interactions that are consistent with known structure-activity relationships (SAR) for the target.
-
Protocol 6: The Self-Validating Step (Redocking)
Trustworthiness: To trust the predictions for your novel 2-phenyl-indole derivatives, you must first prove that your docking protocol can accurately reproduce known experimental data. This is achieved by "redocking" the original co-crystallized ligand. [27]
-
Prepare the Native Ligand: Prepare the co-crystallized ligand (colchicine from 1SA0) using the same ligand preparation protocol (Protocol 1).
-
Dock the Native Ligand: Run AutoDock Vina using the exact same protein structure (1SA0_protein.pdbqt) and configuration file (conf.txt), substituting only the native ligand's PDBQT file.
-
Calculate RMSD:
-
Load the original PDB structure (1SA0) and the top-ranked docked pose of the native ligand into UCSF Chimera or PyMOL.
-
Superimpose the protein backbones to align the structures.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the original crystallographic ligand and your top-ranked redocked pose.
-
Validation Criteria: An RMSD value of less than 2.0 Å is widely considered a successful validation, indicating that your protocol is accurate and reliable. [26][27]If the RMSD is higher, the protocol (e.g., grid box size/location, exhaustiveness) may need refinement.
-
Conclusion
This application note details a robust and self-validating workflow for conducting molecular docking studies on 2-phenyl-indole derivatives. By understanding the causality behind each step—from meticulous ligand and protein preparation to critical analysis and protocol validation via redocking—researchers can generate reliable structural hypotheses to guide their drug discovery efforts. This in silico approach, when properly executed, significantly accelerates the identification of promising lead compounds and provides a deeper understanding of their molecular mechanisms of action, ultimately saving valuable time and resources in the laboratory.
References
- 1. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. labinsights.nl [labinsights.nl]
- 5. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Fischer Indole Synthesis of 2-Phenylindoles
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-phenylindoles, a common scaffold in medicinal chemistry. As Senior Application Scientists, we provide in-depth technical guidance rooted in mechanistic principles and practical, field-tested experience to help you navigate the complexities of this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of 2-phenylindole is giving a very low yield. What are the most common culprits?
Low yields in the Fischer indole synthesis are a frequent issue and can often be traced back to a few key areas.[1][2] The reaction is notoriously sensitive to a variety of parameters.[3][4] Here’s a breakdown of the most common causes:
-
Purity of Starting Materials: Impurities in your phenylhydrazine or acetophenone can introduce competing side reactions that consume your reactants and complicate your purification.[1][2] It is highly recommended to use freshly distilled or recrystallized starting materials.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][5] Both Brønsted acids (like HCl, H₂SO₄, and p-toluenesulfonic acid) and Lewis acids (such as ZnCl₂, BF₃, and AlCl₃) are commonly employed.[5][6] The ideal catalyst is often substrate-dependent.
-
Incorrect Reaction Temperature and Time: The crucial[7][7]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism often requires significant thermal energy to overcome its activation barrier.[1] However, excessively high temperatures or prolonged reaction times can lead to the degradation of your starting materials and the desired indole product.[1]
-
Atmosphere: For substrates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial in preventing oxidative side reactions.[1]
Q2: I'm seeing multiple spots on my TLC, suggesting a host of side products. What are the likely side reactions and how can I suppress them?
The formation of byproducts is a common challenge in the Fischer indole synthesis.[1] Key side reactions to be aware of include:
-
N-N Bond Cleavage: This is a major competing pathway, especially when using phenylhydrazines with electron-donating substituents. This cleavage results in the formation of anilines and other degradation products instead of the desired indole.[7]
-
Aldol Condensation: Under acidic conditions, ketones and aldehydes that can enolize may undergo self-condensation, which reduces the availability of the carbonyl compound for the desired reaction.[3][4]
-
Rearrangements and Dimerizations: At high temperatures and under harsh acidic conditions, the 2-phenylindole product itself can be susceptible to degradation, rearrangement, or dimerization.[7]
To minimize these side reactions, careful control of the reaction conditions, including temperature, reaction time, and acid concentration, is essential.[1]
Q3: My reaction seems to have stalled, and I'm recovering a significant amount of the phenylhydrazone intermediate. How can I drive the reaction to completion?
Incomplete conversion is a common hurdle.[7] If you are isolating unreacted phenylhydrazone, consider the following troubleshooting steps:
-
Increase Acid Strength: Since the reaction is acid-catalyzed, switching to a stronger acid can promote the cyclization step. For instance, if you are using a weaker acid like acetic acid, consider moving to polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[7]
-
Increase the Reaction Temperature: The[7][7]-sigmatropic rearrangement often requires elevated temperatures.[7] Cautiously increasing the temperature while monitoring the reaction by TLC for any signs of product degradation can be effective.[1]
-
Consider in situ Formation of the Phenylhydrazone: Some phenylhydrazones can be unstable.[7] A one-pot procedure, where the phenylhydrazine and acetophenone are reacted directly in the acidic medium to form the hydrazone in situ followed by indolization, can minimize handling losses and may improve yields.[1]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in the Fischer indole synthesis of 2-phenylindoles.
Caption: A troubleshooting flowchart for optimizing 2-phenylindole synthesis.
Understanding the Fischer Indole Synthesis Mechanism
A solid grasp of the reaction mechanism is fundamental to effective troubleshooting. The synthesis proceeds through several key steps:
-
Phenylhydrazone Formation: The reaction begins with the acid-catalyzed condensation of phenylhydrazine and acetophenone to form a phenylhydrazone intermediate.[8]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[6][8]
-
[7][7]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step where a[7][7]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.[4][6]
-
Cyclization and Aromatization: The di-imine intermediate undergoes cyclization and subsequent loss of ammonia to yield the aromatic 2-phenylindole product.[4][6][8]
Caption: The reaction mechanism of the Fischer indole synthesis.
Experimental Protocols
Protocol 1: Screening of Acid Catalysts for the Synthesis of 2-Phenylindole
This protocol outlines a general procedure for screening different acid catalysts to optimize the yield of 2-phenylindole.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Ethanol
-
Selected acid catalysts (e.g., p-toluenesulfonic acid, zinc chloride, polyphosphoric acid)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve phenylhydrazine (1 eq.) and acetophenone (1 eq.) in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 1-2 hours. Monitor the reaction by TLC. Once complete, remove the ethanol under reduced pressure.
-
Indolization:
-
For Brønsted Acids (e.g., p-TSA): To the crude hydrazone, add the Brønsted acid (e.g., 0.2 eq. of p-TSA) and a suitable high-boiling solvent (e.g., toluene or xylenes). Heat the mixture to reflux and monitor the reaction by TLC.
-
For Lewis Acids (e.g., ZnCl₂): To the crude hydrazone, add the Lewis acid (e.g., 1.5 eq. of anhydrous ZnCl₂) and heat the mixture, either neat or in a high-boiling solvent.
-
For Polyphosphoric Acid (PPA): In a separate flask, heat PPA to approximately 100°C.[1] Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring. Heat the mixture at 150-160°C for 10-15 minutes.[1]
-
-
Work-up: Cool the reaction mixture to room temperature. If PPA was used, pour the mixture onto crushed ice.[1] Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and relative yield for each catalyst.
Data Presentation: Effect of Different Acid Catalysts on Yield
The following table summarizes the impact of various acid catalysts on the yield of 2-phenylindole from acetophenone and phenylhydrazine, as reported in the literature.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Neat | 170 | 1 | 65 | Organic Syntheses, Coll. Vol. 3, p.725 (1955) |
| Polyphosphoric Acid | Neat | 150-160 | 0.25 | ~70 | [1] |
| p-Toluenesulfonic Acid | Toluene | 110 | 4 | Varies | [5] |
| Acetic Acid | Acetic Acid | 118 | 2 | ~60 | [5] |
Note: Yields are highly dependent on the specific reaction conditions and scale. This table should be used as a guide for catalyst selection.
Advanced Troubleshooting and Optimization Strategies
Q4: I'm working with a substituted phenylhydrazine, and the reaction is failing. What should I consider?
Substituents on the phenylhydrazine ring can have a significant electronic effect on the reaction.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) on the phenylhydrazine can increase the rate of the desired[7][7]-sigmatropic rearrangement. However, they can also stabilize the protonated ene-hydrazine intermediate in a way that favors the undesired N-N bond cleavage, often leading to lower yields.[2][7]
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl) generally disfavor N-N bond cleavage. However, they can also slow down the desired rearrangement, potentially requiring harsher reaction conditions which may lead to other side reactions.[7]
Q5: Are there any modern variations of the Fischer indole synthesis that might offer better yields or milder conditions?
Yes, several modifications and alternative procedures have been developed to improve the scope and efficiency of the Fischer indole synthesis.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields.[1][9] For example, the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone with p-toluenesulfonic acid as a catalyst under microwave irradiation for 3 minutes yielded 91%.[9]
-
Palladium-Catalyzed Modifications: The Buchwald-Hartwig amination has been adapted to synthesize the N-arylhydrazone precursors for the Fischer indole synthesis, expanding the scope of available starting materials.[5][6] There are also palladium-catalyzed methods for the direct conversion of benzophenone hydrazone and aryl bromides to various indole products.[10]
Q6: Purification of my 2-phenylindole is proving difficult. What are some effective purification strategies?
Purification of indoles from the Fischer synthesis can be challenging due to the presence of polar impurities and potential for decomposition on silica gel.[1]
-
Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point. For particularly stubborn separations, consider using a different stationary phase, such as alumina.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity, although it may lead to some loss of material.[2]
-
Derivative Formation: In some cases, converting the crude indole to a crystalline derivative (e.g., an N-acetyl or N-tosyl derivative) can facilitate purification. The protecting group can then be removed in a subsequent step.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. testbook.com [testbook.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-phenyl-1H-indol-5-amine
Welcome to the technical support center for the synthesis of 2-phenyl-1H-indol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable indole scaffold. As a key intermediate in drug discovery, particularly for agents targeting tubulin polymerization, achieving a high-purity, high-yield synthesis is paramount[1].
This document provides in-depth, field-proven insights into common synthetic challenges, focusing on the identification and mitigation of side reactions. The content is structured in a practical question-and-answer format to directly address issues you may encounter at the bench.
Section 1: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole core[2][3][4]. The synthesis of this compound via this route typically involves the acid-catalyzed reaction of (4-aminophenyl)hydrazine with acetophenone. While classic, this reaction is not without its pitfalls.
FAQ 1.1: My Fischer indole synthesis is resulting in a low yield and significant tar formation. What are the primary causes and how can I fix this?
This is the most frequently encountered issue. Low yields and polymerization are often interconnected, stemming from overly harsh reaction conditions or impure starting materials.
Causality Analysis:
The mechanism of the Fischer synthesis involves several key steps: formation of a hydrazone, tautomerization to an ene-hydrazine, a[2][2]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia under acidic conditions[2][5][6]. The indole product itself, particularly one bearing a free amine group, can be sensitive to strong acids and high temperatures, leading to acid-catalyzed polymerization or decomposition, which manifests as tar[7].
Troubleshooting Protocol:
-
Re-evaluate Your Acid Catalyst and Temperature: The choice and concentration of the acid are critical.[2][8] A systematic optimization is recommended.
-
Start Mild: Begin with weaker acids like acetic acid or catalysts like p-toluenesulfonic acid (pTSA) before resorting to stronger acids like polyphosphoric acid (PPA) or sulfuric acid.
-
Temperature Control: Refluxing in a high-boiling solvent is common, but prolonged exposure to high temperatures can degrade the product. Monitor the reaction by TLC and aim for the lowest temperature that allows for a reasonable reaction rate. Microwave-assisted synthesis can sometimes offer rapid heating and shorter reaction times, potentially reducing degradation.[9]
-
-
Ensure Starting Material Purity:
-
Hydrazine Quality: The (4-aminophenyl)hydrazine starting material can be unstable. Use freshly prepared or purified hydrazine. Impurities can act as catalysts for decomposition.
-
Acetophenone Quality: Ensure the acetophenone is free from acidic or oxidizing impurities. Distillation is recommended for older reagents.
-
-
Implement an Inert Atmosphere: The electron-rich indole ring and the amine substituent are susceptible to oxidation, which can generate colored impurities and contribute to lower yields.[8] Conducting the reaction under a nitrogen or argon atmosphere is a simple and effective preventative measure.[8]
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields in Fischer synthesis.
FAQ 1.2: My final product is dark and difficult to purify. What causes this discoloration?
Discoloration is almost always a result of oxidation. The this compound product, with its electron-rich aromatic system and a free amine group, is highly prone to air oxidation, forming highly colored quinone-imine type structures and other polymeric species.
Preventative Measures:
-
Inert Atmosphere: As mentioned, running the entire synthesis and workup under nitrogen or argon is the best defense.[8]
-
Degassed Solvents: Use solvents that have been degassed via sparging with nitrogen or argon, or through freeze-pump-thaw cycles for both the reaction and purification steps.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the purification solvents (e.g., for chromatography) can help preserve the product's integrity.
-
Storage: Store the final compound under an inert atmosphere, protected from light, and at a low temperature.
Section 2: Troubleshooting Palladium-Catalyzed Syntheses
Modern approaches, such as the Sonogashira coupling of a protected 4-haloaniline with phenylacetylene followed by intramolecular cyclization, offer an alternative route.[10][11] However, these multi-step catalytic processes have their own unique challenges.
FAQ 2.1: My palladium-catalyzed coupling reaction is sluggish or fails. What are the likely culprits?
Catalyst deactivation, or "poisoning," is a common cause of failure in palladium-catalyzed cross-coupling reactions.
Causality Analysis:
Palladium catalysts are sensitive to a variety of substances that can coordinate to the metal center more strongly than the desired reactants or ligands, effectively removing the catalyst from the catalytic cycle.
Common Catalyst Poisons & Solutions:
-
Sulfur Impurities: Trace amounts of sulfur-containing compounds in starting materials or solvents can irreversibly bind to palladium, poisoning the catalyst.[12]
-
Solution: Use high-purity, "for synthesis" grade reagents and solvents. If a starting material is suspected, consider a purification step (e.g., recrystallization) or synthesizing it via a "sulfur-free" route.[12]
-
-
Coordinating Heteroatoms: The nitrogen atoms in your aniline substrate can, in some cases, coordinate to the palladium center and inhibit catalysis.[13] The choice of ligand is crucial to modulate the catalyst's reactivity and stability.
-
Solution: Screen different phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which can create a more robust and active catalytic system.
-
-
Oxygen: Many Pd(0) catalysts and phosphine ligands are air-sensitive. Oxidative degradation leads to inactive palladium species.
-
Solution: Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
Pd(0) Catalytic Cycle and Deactivation Pathways
Caption: Sonogashira cycle showing points of catalyst deactivation.
Section 3: General FAQs
Q1: Which synthetic route is best for my project: Fischer, Bischler-Möhlau, or a Palladium-catalyzed method?
The optimal route depends on your specific priorities, including scale, available starting materials, and tolerance for optimization.
| Synthetic Route | Advantages | Disadvantages | Best For |
| Fischer Indole | Cost-effective, well-established, one-pot reaction.[2] | Can require harsh conditions, prone to tarring, sensitive to oxidation.[8][14] | Large-scale synthesis where cost is a primary driver and optimization time is available. |
| Bischler-Möhlau | Utilizes readily available anilines and α-haloketones. | Often suffers from harsh conditions, low yields, and poor regioselectivity.[15][16][17] | Niche applications or when specific precursors are uniquely available. Modern variants with milder conditions may be viable.[17] |
| Pd-Catalyzed | Generally milder conditions, high functional group tolerance, predictable regioselectivity.[11][18] | Higher cost (catalyst, ligands), sensitive to impurities/poisoning, may require multi-step procedures.[11][12] | Small-scale synthesis, medicinal chemistry, and when high purity is required with minimal optimization. |
Q2: The amine group on my starting material (e.g., p-phenylenediamine) is causing side reactions. What should I do?
The free amine is a nucleophile and can compete in various side reactions. It's standard practice to use a protecting group.
-
Strategy: Protect one of the amino groups of the p-phenylenediamine (or the amino group of (4-aminophenyl)hydrazine) before the main reaction. A standard Boc (tert-butyloxycarbonyl) or Ac (acetyl) group is often sufficient. The protecting group can then be removed in a final step under conditions that do not degrade the indole core (e.g., TFA for Boc, mild hydrolysis for Ac).
Section 4: Detailed Experimental Protocol
Optimized Fischer Indole Synthesis of this compound
This protocol is a representative procedure adapted from established methodologies and incorporates best practices to minimize side reactions.[8][19]
Step 1: Phenylhydrazone Formation & Cyclization
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add (4-aminophenyl)hydrazine dihydrochloride (10.0 g, 51.0 mmol).
-
Inerting: Purge the flask with dry nitrogen for 10 minutes.
-
Reagent Addition: Add glacial acetic acid (100 mL) followed by acetophenone (6.13 g, 51.0 mmol).
-
Reaction: Heat the mixture to a gentle reflux (approx. 118 °C) under a positive pressure of nitrogen. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The crude product will precipitate. Stir the slurry for 30 minutes in an ice bath.
-
-
Isolation:
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 100 mL).
-
Dry the crude product under vacuum.
-
Step 2: Purification
-
Chromatography: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate. The product is often a light-sensitive solid.
-
Recrystallization: For higher purity, the material obtained from chromatography can be recrystallized from an ethanol/water or toluene/hexanes mixture.
-
Drying & Storage: Dry the final product under high vacuum, protected from light. Store under an argon or nitrogen atmosphere at 2-8 °C. The typical yield of pure this compound is 60-75%.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. synarchive.com [synarchive.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 18. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indoles
Welcome to the Technical Support Center for Indole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing N-alkylated indoles. The indole scaffold is a cornerstone in countless pharmaceuticals and natural products, making its functionalization a critical step in drug discovery. However, the N-alkylation of indoles is often plagued by challenges, most notably the competition with C3-alkylation, low yields, and substrate-specific complications.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing this transformation. Here, we address common experimental roadblocks in a direct question-and-answer format, offering field-tested solutions and explaining the causality behind each strategic choice.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the N-alkylation of indoles. Each question is followed by a detailed analysis of potential causes and a set of actionable solutions.
Q1: My reaction is giving a low yield or has failed to proceed. What should I investigate?
Low conversion is a common starting problem. The issue can typically be traced back to one of several key parameters: reaction temperature, solvent choice, or the reactivity of your specific substrates.
-
Cause A: Insufficient Reaction Temperature. The activation energy for the N-alkylation may not be reached at your current temperature. This is particularly true for less reactive alkylating agents or deactivated indole systems.
-
Solution: Gradually increase the reaction temperature. In many standard protocols using bases like sodium hydride (NaH), increasing the temperature from room temperature to 80 °C or higher can dramatically improve yields.[1][2] It is crucial to monitor the reaction by TLC or LC-MS, as higher temperatures can also promote side reactions if left unchecked.
-
-
Cause B: Suboptimal Solvent. The solvent plays a critical role in dissolving the indole anion and facilitating the SN2 reaction. An inappropriate solvent can lead to poor solubility of reagents and hinder the reaction.
-
Solution: Switch to a more suitable solvent. Polar aprotic solvents are the standard choice as they effectively solvate the cation of the base while leaving the indole anion highly nucleophilic.[1]
-
-
Cause C: Deactivated Indole Substrate. If your indole contains electron-withdrawing groups (e.g., -NO₂, -CN, -COOR), the nucleophilicity of the nitrogen atom is significantly reduced, making alkylation more difficult.[1]
-
Solution: Employ more forcing conditions. For these challenging substrates, a stronger base, a higher reaction temperature, or a more reactive alkylating agent (e.g., switching from an alkyl chloride to an iodide) may be necessary. Alternatively, consider specialized catalytic methods designed for electron-deficient indoles.[1]
-
-
Cause D: Poor Reagent Quality or Anhydrous Conditions. Strong bases like NaH are highly sensitive to moisture. Contamination can quench the base and prevent the deprotonation of the indole.
-
Solution: Ensure all reagents are pure and the reaction is conducted under strictly anhydrous conditions. Use a flame-dried flask, an inert atmosphere (Nitrogen or Argon), and anhydrous solvents. It is also good practice to use a fresh bottle of the base or titrate it before use.
-
Q2: My primary product is the C3-alkylated isomer. How can I improve N-selectivity?
This is the most classic challenge in indole alkylation. The C3 position is often more nucleophilic than the nitrogen, leading to a mixture of regioisomers.[4] Achieving high N-selectivity requires carefully balancing the interplay of the base, solvent, and temperature.
-
The Underlying Principle: The regioselectivity is governed by the nature of the indole anion in solution. Conditions that promote a "harder," more ionic indole anion favor N-alkylation (charge-controlled). Conditions that result in a "softer," more covalent character or involve tight ion pairing can favor C3-alkylation (orbital-controlled).[3]
-
Solution A: Optimize the Base and Solvent System. This is the most critical factor for controlling regioselectivity.
-
For High N-Selectivity: Use a strong base that fully deprotonates the indole, in a polar aprotic solvent. The combination of Sodium Hydride (NaH) in DMF is the classical and most effective method for favoring N-alkylation.[2][4] The highly polar DMF solvates the sodium cation, freeing the indole anion to react at the more electronegative nitrogen atom.
-
Incomplete Deprotonation: Using weaker bases or insufficient amounts of a strong base can lead to an equilibrium between the neutral indole and its anion, which often results in preferential C3-alkylation.[4]
-
-
Solution B: Increase the Reaction Temperature. Higher temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-product.[1] One study on 2,3-dimethylindole demonstrated that increasing the temperature from 25 °C to 80 °C completely shifted the selectivity from predominantly C3-alkylation to exclusively N-alkylation.[2][4]
-
Solution C: Leverage Modern Catalytic Methods. For ultimate control, especially in complex molecules, catalytic systems are superior.
The following diagram illustrates a decision-making workflow for troubleshooting common issues in indole N-alkylation.
Caption: Troubleshooting Decision Tree for Indole N-Alkylation.
Q3: My indole contains sensitive functional groups. How can I perform the N-alkylation without using a strong base like NaH?
This is a frequent challenge in medicinal chemistry where complex substrates are common. Strong bases can cause decomposition or undesired side reactions.
-
Solution A: Use Milder Inorganic Bases. Weaker bases can be effective, particularly with more reactive alkylating agents.
-
Solution B: Employ Organic Bases. Non-nucleophilic organic bases can be suitable for certain substrates.
-
Solution C: Consider Catalytic Methods. Many modern transition-metal-catalyzed methods operate under neutral or mildly basic conditions, offering broad functional group tolerance.
-
Copper-catalyzed methods using N-tosylhydrazones as alkylating agents proceed in the presence of KOH.[7][8]
-
Palladium-catalyzed aza-Wacker-type reactions can be performed with a mild organic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or even without a base.[9][10]
-
Iridium-catalyzed reactions using alcohols as alkylating agents in water represent a green and mild approach.[11][12]
-
Quantitative Data Summary
The choice of reaction parameters can have a quantifiable impact on yield and regioselectivity. The tables below summarize data from literature reports to guide your experimental design.
Table 1: Effect of Temperature on N- vs. C3-Alkylation of 2,3-dimethylindole [2][4]
| Entry | Temperature (°C) | N-Alkylation Yield (%) | C3-Alkylation Yield (%) | N:C3 Selectivity |
|---|---|---|---|---|
| 1 | 25 | Low | Predominant | Poor |
| 2 | 50 | Moderate Improvement | Significant | Moderate |
| 3 | 65 | Good Improvement | Minor | Good |
| 4 | 80 | 91 | Not Detected | Excellent |
Conditions: NaH, Benzyl Bromide, DMF.
Table 2: Influence of Ligand on CuH-Catalyzed Indole Alkylation [4]
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | N:C3 Ratio |
|---|---|---|---|---|---|
| 1 | (R)-DTBM-SEGPHOS | THF | 90 | 85 | >20:1 |
| 2 | (R)-Ph-BPE | THF | 50 | 75 | 1:20 |
This data highlights the power of ligand control in modern catalysis to completely reverse regioselectivity.
Experimental Protocols
General Protocol for N-Alkylation of Indole using Sodium Hydride
This protocol describes the classical and highly effective method for achieving N-selective alkylation.[4]
Materials:
-
Indole substrate (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)
-
Alkylating agent (e.g., alkyl halide, 1.05-1.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: To the flame-dried round-bottom flask under an inert atmosphere, add the indole substrate (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes. The reaction mixture may become clear or turbid, and hydrogen evolution should cease. This indicates the formation of the sodium indolide salt.
-
Alkylation: Add the alkylating agent (1.05-1.2 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 80 °C) while monitoring its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water or a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
-
Q: How do electron-donating or electron-withdrawing groups on the indole ring affect N-alkylation?
-
A: Electron-withdrawing groups (EWGs) at positions like C5 decrease the nucleophilicity of the entire indole system, making the N-H more acidic but the resulting anion less reactive.[1] This often requires stronger bases or higher temperatures. Conversely, electron-donating groups (EDGs) increase the electron density, making the indole more nucleophilic overall and potentially increasing the competition from C3-alkylation.
-
-
Q: What is the mechanistic basis for N- vs. C3-alkylation selectivity?
-
A: The mechanism is rooted in Hard and Soft Acid and Base (HSAB) theory. The deprotonated indole has two nucleophilic sites: the "hard" nitrogen and the "soft" C3 carbon. In a highly polar solvent like DMF, a dissociated ("free") anion is formed. The reaction with a hard electrophile (like an alkyl halide) is charge-controlled and occurs at the most electronegative site, the nitrogen. In less polar solvents, a solvent-separated or tight ion pair may exist, which can favor reaction at the more polarizable C3 position.[13]
-
The diagram below visualizes the key factors influencing the regiochemical outcome of indole alkylation.
Caption: Factors Influencing N- vs. C3-Alkylation Regioselectivity.
-
Q: Are there more environmentally friendly ("green") methods for N-alkylation?
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 8. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 12. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022) | Milan Maji | 19 Citations [scispace.com]
- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Regioselective Indole Functionalization
Welcome to the technical support center dedicated to the intricate art of regioselective indole functionalization. The indole scaffold is a cornerstone in medicinal chemistry and materials science, yet its nuanced reactivity presents a significant set of challenges for even the most experienced researchers. This guide is structured to provide direct, actionable solutions to common experimental hurdles and to answer the fundamental questions that underpin successful indole chemistry.
Troubleshooting Guide: When Your Reactions Don't Go as Planned
This section addresses specific experimental failures with in-depth explanations of the underlying causes and provides concrete protocols to get your research back on track.
Issue 1: Friedel-Crafts Acylation Yields Low C3-Product and Significant Tar Formation
Question: I'm attempting a Friedel-Crafts acylation on an N-unprotected indole and observing a very low yield of my desired 3-acylindole, with the majority of my starting material converting into a red, insoluble tar. What's going on and how can I fix it?
Answer: This is a classic and frustrating problem in indole chemistry. The high nucleophilicity of the indole ring, particularly at the C3 position, makes it prone to side reactions under strongly acidic Lewis acid conditions typically used for Friedel-Crafts reactions.[1][2]
Root Cause Analysis:
-
Polymerization: The acidic conditions can protonate the indole, making it highly electrophilic. This activated indole can then be attacked by another neutral indole molecule, initiating a polymerization cascade that results in the observed "red tars."[2]
-
N-Acylation: The indole nitrogen is also nucleophilic and can compete with C3-acylation, leading to the formation of N-acylindoles or di-acylated products. While N-acylation can sometimes be reversible, it often complicates the reaction mixture and reduces the yield of the desired C3-product.[3][4]
-
Harsh Lewis Acids: Strong Lewis acids like AlCl₃ and SnCl₄ can exacerbate the polymerization issue.[2][4]
Troubleshooting Workflow & Protocol:
Here is a workflow to mitigate these issues, moving from simpler adjustments to more robust solutions.
Caption: Troubleshooting workflow for Friedel-Crafts acylation of indoles.
Recommended Protocol: Mild Lewis Acid Catalyzed C3-Acylation
This protocol utilizes Zirconium(IV) chloride (ZrCl₄), a milder Lewis acid that has been shown to be highly effective for the regioselective C3-acylation of N-unprotected indoles.[4]
-
Preparation: To a stirred solution of indole (1.0 equiv) in dry dichloromethane (DCM, 10 mL/mmol of indole) under an inert atmosphere (N₂ or Ar), add ZrCl₄ (1.1 equiv) at 0 °C.
-
Addition of Acylating Agent: After stirring for 15 minutes, add the acyl chloride (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Issue 2: Lack of Regioselectivity in Transition-Metal-Catalyzed C-H Arylation (Mixture of C2 and C3 Products)
Question: I am performing a palladium-catalyzed C-H arylation of an N-protected indole and obtaining a mixture of C2 and C3-arylated products. How can I control the regioselectivity?
Answer: Achieving regiocontrol in transition-metal-catalyzed C-H functionalization of indoles is a significant challenge, as the optimal conditions for C2 versus C3 arylation are often subtly different.[5][6][7] The outcome is typically influenced by the choice of N-protecting/directing group, the ligand on the metal catalyst, and the solvent.[8][9]
Causality of Regioselectivity:
-
Directing Groups: Certain groups on the indole nitrogen can direct the metal catalyst to a specific position. For example, a pivaloyl group can direct functionalization to the C7 position.[10] For C2/C3 selectivity, the electronic and steric nature of the N-substituent plays a crucial role.
-
Ligand Effects: The ligand on the palladium catalyst can dramatically switch the regioselectivity from C2 to C3.[8] For instance, in some systems, using a ligand like 4,5-diazafluoren-9-one can favor C3 arylation, while a "ligand-free" system may favor C2.[8]
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.[9]
Strategies for Controlling Regioselectivity:
| Target Position | Strategy | Rationale | Key Considerations |
| C2-Arylation | Use of specific N-directing groups (e.g., N-pyrimidyl) | The directing group coordinates to the metal center, bringing it in proximity to the C2-H bond. | The directing group must be easily installed and removed. |
| Ligand choice (e.g., some phosphine ligands) | Steric and electronic properties of the ligand can favor the transition state leading to C2 functionalization. | Ligand screening is often necessary. | |
| Oxidative coupling conditions | The acidity of the medium can influence the regioselectivity of C-H palladation.[11][12] | Reaction conditions can be harsh. | |
| C3-Arylation | Inherent reactivity | C3 is the most electron-rich position, making it the default for many electrophilic-type C-H activation pathways.[13] | May require optimization to avoid C2-functionalization. |
| Ligand choice (e.g., 2,2'-bipyrimidine) | Can favor the C3-arylation pathway.[8] | Requires careful selection of the ligand. | |
| Solvent effects | A change in solvent can sometimes switch the selectivity towards C3.[9] | Requires empirical screening. |
Experimental Protocol: Ligand-Controlled C3-Arylation
This protocol is adapted from a system where ligand choice dictates regioselectivity.[8]
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, mix Pd(OAc)₂ (5 mol%) and the desired ligand (e.g., 2,2'-bipyrimidine, 10 mol%) in a small amount of the reaction solvent.
-
Reaction Setup: To a reaction vial, add the N-protected indole (1.0 equiv), the aryl boronic acid (1.5 equiv), the oxidant (e.g., Ag₂CO₃, 2.0 equiv), and the solvent (e.g., dioxane).
-
Initiation: Add the pre-formed catalyst solution to the reaction vial.
-
Reaction Conditions: Seal the vial and heat to the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Workup and Analysis: Cool the reaction to room temperature, filter through a pad of celite, and rinse with an appropriate solvent. Concentrate the filtrate and analyze the crude product by ¹H NMR to determine the C2:C3 ratio. Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of indole generally more reactive towards electrophiles than C2?
A1: The preferential attack at C3 is due to the greater stability of the resulting cationic intermediate (the sigma complex). When an electrophile attacks at C3, the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[13] In contrast, attack at C2 leads to a less stable intermediate where delocalization onto the nitrogen atom disrupts the benzenoid aromaticity.[13]
Caption: Stability of intermediates in indole electrophilic substitution.
Q2: How do I choose the right N-protecting group for my indole functionalization?
A2: The choice of N-protecting group is critical as it influences the reactivity and regioselectivity of subsequent reactions.[14]
-
Electron-Withdrawing Groups (e.g., Tosyl (Ts), Boc): These groups decrease the nucleophilicity of the indole ring, which can be beneficial in preventing polymerization under acidic conditions.[14] However, they also deactivate the ring towards electrophilic substitution. A tosyl group can be removed with strong base, while a Boc group is labile to acid.
-
Electron-Donating/Neutral Groups (e.g., Benzyl (Bn), Methyl (Me)): These groups have a minimal electronic effect on the indole ring.[14] They are generally used when the high nucleophilicity of the indole is desired for a particular reaction.
-
Directing Groups (e.g., Pivaloyl, Pyrimidyl): As discussed in the troubleshooting section, these groups are specifically chosen to direct functionalization to a particular position (C7, C2, etc.).[10][15]
-
Removable Alkyl Groups (e.g., 2-(trimethylsilyl)ethoxymethyl (SEM)): Groups like SEM protect the nitrogen and can be removed under specific conditions (e.g., with fluoride ions), offering an advantage over simple alkyl groups that are difficult to cleave.[16][17]
Q3: Is it possible to selectively functionalize the benzene ring of indole (C4-C7)?
A3: Yes, but it is considerably more challenging than functionalizing the pyrrole ring due to the lower intrinsic reactivity of the C-H bonds on the benzene moiety.[18][19][20] Success in this area almost always relies on the use of a directing group attached to the indole nitrogen.[21] For example:
-
C7-Functionalization: An N-pivaloyl group can direct rhodium-catalyzed C-H activation to the C7 position.[10]
-
C4 and C5-Functionalization: The regioselectivity can sometimes be controlled by the choice of catalyst and directing group. For instance, a pivaloyl group at C3 has been used to direct arylation to the C4 or C5 positions.[21][22]
These reactions often require extensive optimization of the catalyst, ligand, and reaction conditions.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. library.ncl.res.in [library.ncl.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | Semantic Scholar [semanticscholar.org]
- 21. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02138A [pubs.rsc.org]
Technical Support Center: Purification Strategies for Removing Isomeric Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of separating isomeric byproducts. Isomers, molecules with the same chemical formula but different atomic arrangements, present unique purification hurdles due to their similar physicochemical properties.[1] In pharmaceutical development, the separation of enantiomers is particularly crucial, as different enantiomers of a chiral drug can have varied biological activities and safety profiles.[2][3]
This resource provides in-depth, troubleshooting-focused answers to common questions, moving beyond simple protocols to explain the underlying principles that govern successful purification.
Part 1: Foundational Questions & Initial Strategy
This section addresses the preliminary questions researchers face when encountering an isomer separation challenge.
FAQ 1: What are the primary types of isomeric byproducts I might encounter?
Isomeric byproducts can be broadly categorized, and understanding the type of isomerism is the first step in selecting a purification strategy.
-
Constitutional (or Structural) Isomers: These isomers have different connectivity. Their physical properties (boiling point, polarity, solubility) are often distinct enough to allow for separation by standard techniques like normal-phase chromatography or fractional distillation.[4][5]
-
Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms. This category is further divided into:
-
Enantiomers: Non-superimposable mirror images. They have identical physical properties in an achiral environment, making their separation exceptionally challenging.[1]
-
Diastereomers: Stereoisomers that are not mirror images. They have different physical properties and can typically be separated by standard chromatographic methods like HPLC or by crystallization.[6]
-
FAQ 2: Why is removing isomeric impurities so critical in drug development?
Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of isomeric impurities.[3][7] The rationale is grounded in safety and efficacy, as one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects, as famously demonstrated by the thalidomide case.[8] Therefore, developing single-enantiomer drugs over racemic mixtures is now strongly favored.[3]
FAQ 3: What is the general workflow for tackling a new isomer separation problem?
A systematic approach is crucial to efficiently develop a robust purification method. The process involves screening multiple techniques and optimizing the most promising candidates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Purification [chem.rochester.edu]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Section 1: Proactive Strategies for Consistency: A Quality by Design (QbD) Approach
Welcome to the Technical Support Center for Indole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of indole synthesis and achieve consistent, reproducible results. Batch-to-batch variability is a significant challenge that can derail research timelines and escalate costs in drug development. This guide is structured to address the most common issues encountered, moving from proactive strategic planning to specific troubleshooting scenarios.
Before troubleshooting specific failures, it's crucial to establish a robust framework. A proactive approach, rooted in Quality by Design (QbD) principles, is the most effective strategy for minimizing variability from the outset. QbD focuses on building quality into a process rather than testing for it at the end.[1][2]
Q1: What is Quality by Design (QbD) and how does it apply to indole synthesis?
A1: Quality by Design is a systematic, science-based approach to pharmaceutical development that begins with predefined objectives.[3] Instead of reacting to failed batches, you proactively identify and control the sources of variability.[4] For indole synthesis, this means moving beyond simply following a literature procedure to deeply understanding how raw materials and process parameters impact the final product.
The core of QbD involves defining two key elements:
-
Critical Quality Attributes (CQAs): These are the physical, chemical, and biological characteristics of your final indole product that must be within a specific limit or range to ensure the desired quality. For an indole intermediate, CQAs might include purity, impurity profile, crystal form (polymorphism), and residual solvent levels.
-
Critical Process Parameters (CPPs): These are the process variables that have a direct and significant impact on a CQA.[1][2] If a parameter is not properly controlled, the CQA will be affected. Identifying and controlling CPPs is the key to ensuring batch-to-batch consistency.
Implementation Workflow:
-
Define the Target Product Profile (TPP): What are the requirements for your indole? (e.g., >99.5% purity, specific polymorph, <100 ppm of a key impurity). This defines your CQAs.[3]
-
Identify Potential CPPs: Brainstorm all parameters that could affect your CQAs. This includes reagent stoichiometry, solvent choice, temperature, reaction time, mixing speed, and purification methods.
-
Risk Assessment: Rank the identified CPPs based on their potential impact on CQAs. This allows you to focus your experimental efforts on the most critical variables.
-
Design of Experiments (DoE): Use statistical methods to systematically study the relationships between CPPs and CQAs. This allows you to define a "Design Space"—a multidimensional combination of CPPs within which your process consistently produces a product meeting all CQAs.[2]
-
Implement a Control Strategy: Use the knowledge gained to establish a robust control strategy, which may include in-process controls (IPCs) and the use of Process Analytical Technology (PAT).[3]
Caption: Quality by Design (QbD) workflow for indole synthesis.
Section 2: Troubleshooting Raw Material and Reagent Issues
The principle of "garbage in, garbage out" is acutely true in synthesis. The quality and consistency of your starting materials are foundational to achieving reproducible results.
Q2: My indole synthesis works perfectly with one bottle of arylhydrazine but fails with a new one. What's going on?
A2: This is a classic raw material variability issue.[5] Arylhydrazines, particularly, are prone to degradation (oxidation) over time, and different commercial batches can have varying impurity profiles that were negligible at a small scale but become significant in larger runs.[6][7]
Troubleshooting & Optimization:
-
Qualify New Batches: Never assume a new bottle of reagent is identical to the last. Before use in a critical synthesis, run a small-scale test reaction against a retained sample of the "good" batch.
-
Analytical Characterization:
-
NMR Spectroscopy: Check the purity of the new arylhydrazine by ¹H NMR. Look for unexpected peaks that could indicate oxidation byproducts or other impurities.
-
HPLC Analysis: Develop a simple HPLC method to quantify the purity of the starting material. This is more sensitive than NMR for minor impurities.
-
-
Re-purification: If the new batch is found to be impure, consider re-purification by recrystallization or chromatography.
-
Storage Conditions: Store arylhydrazines under an inert atmosphere (Nitrogen or Argon), protected from light, and refrigerated to minimize oxidation.
| Parameter | "Good" Batch Standard | New Batch Test | Action |
| Appearance | White to off-white crystals | Yellow or brown solid | Suspect oxidation. Proceed with caution. |
| ¹H NMR | >98% purity, no unidentified peaks | <98% purity or extra aromatic signals | Re-purify or reject the batch. |
| HPLC Purity | >99.0% by area | <99.0% or significant impurity peaks | Re-purify or reject the batch. |
| Test Reaction | >90% yield (expected) | <70% yield or significant byproducts | Do not use for large-scale synthesis. |
Table 1: Qualification protocol for a new batch of arylhydrazine.
Section 3: Tackling Reaction Execution & Common Failures
Even with qualified raw materials, the reaction itself is a major source of variability. This section addresses common problems in popular indole synthesis methods.
Q3: My Fischer indole synthesis yield is inconsistent, and I often get a lot of tar-like byproducts. How can I improve this?
A3: The Fischer indole synthesis is notoriously sensitive to reaction conditions, especially temperature and acid strength.[7][8] Tar formation is often a result of thermal decomposition or competing side reactions exacerbated by poor process control.[6]
Causality: The reaction proceeds through an acid-catalyzed[8][8]-sigmatropic rearrangement.[9] If the conditions are too harsh (high temperature or overly strong acid), the intermediates can polymerize or decompose. Localized overheating ("hot spots") in the reactor is a common culprit, especially during scale-up where heat dissipation is less efficient.[6]
Troubleshooting & Optimization:
-
Acid Catalyst Optimization: The choice and concentration of the acid are critical. A weaker acid or a Lewis acid might be preferable to strong Brønsted acids like H₂SO₄.[6][7]
-
Experiment: Screen different acid catalysts (e.g., PPA, ZnCl₂, TsOH, HCl in an organic solvent) and concentrations to find the optimal balance between reaction rate and byproduct formation.
-
-
Thermal Control:
-
Maintain a Homogeneous Temperature: Use a jacketed reactor with an efficient heat transfer fluid and ensure vigorous, effective stirring to prevent hot spots.
-
Controlled Reagent Addition: If the reaction is exothermic, add the acid or one of the reactants slowly via an addition funnel or syringe pump to control the temperature.
-
-
Substituent Effects: Be aware that certain functional groups can cause the reaction to fail. Strong electron-donating groups on the ketone/aldehyde partner can weaken the N-N bond in the hydrazone intermediate, leading to cleavage instead of the desired rearrangement.[7][9][10] If you suspect this is the issue, a different indole synthesis route may be necessary.
Caption: Decision workflow for troubleshooting Fischer indole synthesis.
Q4: My Bischler-Möhlau synthesis gives very low and unpredictable yields. Is this method inherently flawed?
A4: The classical Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is known for requiring harsh conditions and often results in poor yields.[11][12] However, modern modifications have made it a much more viable and reproducible method.
Causality: The original procedures often involved very high temperatures, which can lead to significant byproduct formation and degradation. The mechanism is surprisingly complex, involving multiple intermediates, and controlling the desired pathway requires careful optimization.[12][13]
Troubleshooting & Optimization:
-
Use Milder Catalysts: Instead of relying on thermal brute force, modern protocols use catalysts to facilitate the reaction under milder conditions. The use of lithium bromide as a catalyst has been shown to be effective.[12]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically improve yields and reduce reaction times by providing rapid, uniform heating.[12][14] This avoids the localized overheating common in conventional heating.
-
Solvent-Free Conditions: Some of the most efficient modern Bischler-Möhlau protocols are performed solvent-free, which can be beneficial for both yield and green chemistry considerations.[14]
| Method | Conditions | Typical Outcome | Reference |
| Classical | High temperature (e.g., 230-250 °C), excess aniline | Low, variable yields; byproducts | [13][14] |
| Catalytic | LiBr catalyst, lower temperature | Improved yields, milder conditions | [12] |
| Microwave | Microwave irradiation, short reaction time | High yields, rapid synthesis | [12][14] |
Table 2: Comparison of Bischler-Möhlau synthesis conditions.
Section 4: Overcoming Work-up and Purification Variability
A successful reaction is only half the battle. Inconsistent isolation and purification procedures can ruin an otherwise perfect synthesis, particularly when dealing with polymorphism.
Q5: After purification, my final indole product shows different crystal forms (polymorphs) between batches, affecting its downstream performance. How can I control this?
A5: Controlling polymorphism is one of the most critical and challenging aspects of drug development, as different crystal forms can have different solubility, stability, and bioavailability.[15][16] The specific polymorph obtained is highly dependent on the crystallization conditions.[17][18]
Causality: Polymorphs are different arrangements of the same molecule in a crystal lattice. The formation of a specific polymorph is governed by a delicate interplay between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest).[18][19] Small, uncontrolled variations in solvent, temperature, cooling rate, or agitation during crystallization can lead to different polymorphic outcomes.
Troubleshooting & Optimization:
-
Standardize Crystallization Protocol: Every parameter must be rigorously controlled.
-
Solvent System: Use the exact same solvent or solvent mixture and ensure its purity.
-
Temperature & Cooling Profile: Use a programmable reactor or bath to control the cooling rate precisely. A slow, controlled cool is often key to obtaining the thermodynamically stable form.
-
Agitation: Maintain a consistent stirring rate to ensure uniform supersaturation and heat transfer.
-
Seeding: The most robust method for controlling polymorphism is to seed the supersaturated solution with a small amount of the desired crystal form. This provides a template for crystal growth and bypasses the stochastic nature of nucleation.
-
-
Characterize the Solid Form: Use analytical techniques to confirm the polymorphic form of each batch.
-
Powder X-Ray Diffraction (PXRD): The definitive technique for identifying crystal forms.
-
Differential Scanning Calorimetry (DSC): Can distinguish polymorphs by their different melting points and enthalpies of fusion.
-
Raman or Solid-State NMR Spectroscopy: Can also provide unique fingerprints for different polymorphs.
-
Caption: A robust, seeded crystallization workflow for polymorphic control.
Section 5: Implementing Advanced Process Monitoring
To truly control a process, you must be able to measure it. In-process controls (IPCs) and Process Analytical Technology (PAT) provide the real-time data needed to ensure consistency.
Q6: How can I monitor my indole synthesis in real-time to ensure it's progressing as expected before committing to work-up?
A6: Relying solely on a final time point is risky. Implementing in-process analysis using techniques like TLC, HPLC, or in-line spectroscopy allows you to track the reaction's progress and make informed decisions. This is the core of Process Analytical Technology (PAT), which aims to design, analyze, and control manufacturing through timely measurements of critical parameters.[20][21]
Choosing the Right Tool:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction completion. It's fast and simple but not quantitative.[22]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. HPLC can simultaneously track the consumption of starting materials, the formation of intermediates, and the appearance of the final product and byproducts with high precision.[22]
-
In-situ Spectroscopy (FTIR, Raman): These PAT tools can be inserted directly into the reactor to provide continuous, real-time data on the concentration of key species without sampling.[23][24]
Detailed Protocol: In-Process HPLC Monitoring of a Fischer Indole Synthesis
This protocol provides a general framework for developing a robust in-process monitoring method.
-
Instrumentation: A standard HPLC system with a UV-Vis detector is required.[22]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for most indole derivatives.[22]
-
Mobile Phase: A gradient elution is often necessary to separate components with different polarities. A common system is:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient Example: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
-
Detection: Monitor at a wavelength where all components (starting materials, intermediates, product) have reasonable absorbance, such as 254 nm or 280 nm.[22]
-
Sample Preparation & Analysis:
-
At designated time points (e.g., t=0, 1h, 2h, 4h, completion), carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1.0 mL) of mobile phase or a suitable solvent in an HPLC vial. This prevents further reaction.
-
Analyze the sample by HPLC.
-
-
Data Interpretation: Plot the peak area of the starting material, intermediate (if visible), and product as a function of time. The reaction is complete when the starting material peak area has stabilized at a minimum and the product peak area has reached a maximum.
By generating this kinetic profile for each batch, you can immediately spot deviations from the standard and take corrective action, ensuring every batch is run to the same endpoint.
References
- 1. pharmasource.global [pharmasource.global]
- 2. mt.com [mt.com]
- 3. Understanding Pharmaceutical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality by design | European Medicines Agency (EMA) [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. testbook.com [testbook.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Controlling the Polymorphism of Indomethacin with Poloxamer 407 in a Gas Antisolvent Crystallization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omicsonline.org [omicsonline.org]
- 17. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 20. Process analytical technology - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. youtube.com [youtube.com]
- 24. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 2-Phenyl-Indole Characterization
Welcome to the technical support center for the characterization of 2-phenyl-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and are encountering unexpected chemical shifts. As Senior Application Scientists, we have compiled this resource based on extensive field experience and foundational spectroscopic principles to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding the NMR characterization of 2-phenyl-indole.
Q1: My observed chemical shifts for 2-phenyl-indole don't match the literature values. What is the most likely reason?
A1: The most common culprits for discrepancies in chemical shifts are differences in the experimental conditions compared to the reference data. The top three factors to check are the NMR solvent , the sample concentration , and the temperature . Even slight variations in these parameters can lead to noticeable shifts, especially for protons involved in hydrogen bonding (like the indole N-H) and those in aromatic systems.[1][2] Aromatic solvents like benzene-d₆, for instance, can induce significant upfield or downfield shifts due to anisotropic effects where specific solute-solvent complexes form.[2]
Q2: The N-H proton signal of my 2-phenyl-indole is very broad, or I can't see it at all. What happened?
A2: A broad or missing N-H proton is a classic issue. This is typically due to one of three reasons:
-
Chemical Exchange: The N-H proton can exchange with other labile protons in the sample, such as trace amounts of water or acid. This rapid exchange on the NMR timescale broadens the signal.[1]
-
Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a quadrupole moment which can interact with the local electric field gradient, leading to faster relaxation and a broader signal for the attached proton.
-
Solvent and Concentration: In protic solvents (like methanol-d₄) or in the presence of water, exchange is very fast, often making the peak disappear entirely.[1]
A quick diagnostic test is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the N-H peak disappears, it confirms the assignment.[1]
Q3: The aromatic signals in my spectrum are crowded and overlapping. How can I resolve them?
A3: Overlapping aromatic signals are common, especially at lower field strengths. You can often resolve these by changing the NMR solvent.[1] Switching from a common solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ can significantly alter the chemical shifts of the aromatic protons due to solvent-induced anisotropy, often spreading the signals out.[1] Alternatively, acquiring the spectrum on a higher field NMR instrument will provide better signal dispersion.
Q4: I'm seeing more peaks in the spectrum than I expect for my 2-phenyl-indole structure. What could they be?
A4: Unexpected peaks usually originate from one of the following sources:
-
Residual Solvents: Small amounts of solvents from your purification steps (e.g., ethyl acetate, dichloromethane, hexanes) are very common impurities.
-
Rotamers/Conformers: If rotation around a bond is slow on the NMR timescale, you might see separate signals for different conformations. For 2-phenyl-indole, this could potentially arise from restricted rotation around the C2-phenyl bond, although this is less common at room temperature. A variable temperature (VT) NMR experiment can help confirm this; if the peaks coalesce at higher temperatures, they are likely from different conformers.[1]
-
Tautomers: While the indole form is heavily favored, the presence of a minor tautomer could theoretically give rise to extra peaks.
-
Impurities: Starting materials or byproducts from the synthesis may still be present.
In-Depth Troubleshooting Guides
When simple answers aren't enough, a systematic approach is needed. The following guides provide a logical workflow to diagnose the root cause of unexpected NMR shifts.
Guide 1: Diagnosing Environmental Effects (Solvent, Concentration, Temperature)
The chemical environment of a nucleus is not just defined by its own molecule but also by its interactions with the surroundings. These intermolecular forces are a primary source of unexpected shifts.
Issue: Chemical shifts are inconsistent or vary between samples.
This troubleshooting workflow will help you determine if the shift is due to an external environmental factor.
References
How to improve the stability of 2-phenyl-1H-indol-5-amine for storage
Technical Support Center: Stabilizing 2-Phenyl-1H-indol-5-amine
Last Updated: January 6, 2026
Welcome to the technical support guide for this compound (CAS No. 6855-64-7)[1][2][3][4]. This document is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this valuable research compound. Our goal is to provide you with a deeper understanding of its degradation pathways and to offer practical, field-proven strategies for its long-term storage and handling, ensuring the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding Instability
This section addresses the fundamental reasons behind the instability of this compound, focusing on the chemical properties of its core functional groups.
Q1: My solid this compound, which was initially an off-white powder, has turned brown/purple over time. What is happening?
A1: This color change is a classic indicator of degradation, primarily due to oxidation. The this compound molecule contains two moieties that are highly susceptible to oxidation: the aromatic amine (-NH2) group and the electron-rich indole ring.[5]
-
Aromatic Amine Oxidation: The primary culprit is often the oxidation of the 5-amino group. Aromatic amines are notoriously prone to oxidation by atmospheric oxygen, a process that is often accelerated by exposure to light and trace metal impurities.[6][7][8] This oxidation leads to the formation of highly colored quinone-imine species, which can further polymerize into complex, dark-colored mixtures. The process often begins with the formation of radical cations that are highly reactive.
-
Indole Ring Oxidation: The indole nucleus itself is electron-rich and can be oxidized, although typically under more strenuous conditions than the amine group.[5][9][10] Oxidation can occur at the C2 or C3 position of the indole ring, leading to oxindole or other degradation products.[5][11]
This degradation is not merely cosmetic; it fundamentally alters the chemical structure of your compound, reducing its purity and potentially altering its biological or chemical reactivity in downstream applications.
Q2: What are the primary chemical pathways that lead to the degradation of this compound?
A2: The degradation of this compound is primarily driven by two synergistic pathways: Oxidative Degradation and Photodegradation .
-
Oxidative Degradation: As mentioned, this is the main pathway. It is an auto-catalytic process where initial oxidation products can sometimes accelerate further degradation. The mechanism involves the transfer of electrons from the nitrogen lone pair or the indole pi-system to an oxidizing agent, most commonly atmospheric O2. This can be initiated by heat, light, or metal ions. The resulting intermediates are highly reactive and combine to form colored oligomers and polymers.
-
Photodegradation: Indole and its derivatives are known to be photosensitive.[12][13] Exposure to light, particularly in the UV spectrum, can excite the molecule to a higher energy state. This excited state is more susceptible to oxidation and can also undergo other photochemical reactions, such as radical formation, which accelerates the degradation process.[13][14]
Below is a simplified diagram illustrating the major degradation pressures on the molecule.
Caption: Key environmental factors leading to the degradation of this compound.
Part 2: Troubleshooting & Proactive Stabilization
This section provides actionable protocols and advanced strategies to mitigate degradation and ensure the long-term stability of your compound.
Q3: What are the ideal storage conditions for this compound?
A3: Proper storage is the most critical factor in preserving the stability of this compound. We recommend a multi-layered approach that addresses all major degradation factors. The ideal conditions depend on the intended duration of storage.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C or -80°C (Frozen) | Slows the kinetics of oxidative and thermal degradation. |
| Atmosphere | Tightly sealed container | Inert Atmosphere (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidizing agent.[15] |
| Light | Amber glass vial | Amber glass vial, stored in the dark (e.g., in a box) | Prevents initiation of photodegradation pathways.[14] |
| Moisture | Store in a desiccator | Store in a desiccator (inside the freezer) | Moisture can facilitate oxidative processes. |
Q4: I've just received a new batch. What is the best practice for preparing it for long-term storage?
A4: Proper intake and aliquotting are crucial to prevent contamination and repeated exposure of the bulk material to the environment. Never store the entire batch in a single container that is opened frequently.
-
Preparation: Move the sealed manufacturer's container, several small amber glass vials (sized for single-use), labeling materials, and necessary spatulas into an inert atmosphere glovebox.[16] If a glovebox is not available, a Schlenk line can be used.[17]
-
Environment Purge: Ensure the glovebox has a low oxygen (<10 ppm) and moisture (<1 ppm) environment.
-
Equilibration: Allow the compound container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Aliquotting: Open the main container and promptly weigh the desired amount of this compound into each of the smaller amber vials. Work efficiently to minimize exposure time.
-
Inert Gas Seal: Place the cap on each vial but do not fully tighten. In the glovebox, the ambient inert atmosphere is sufficient. If using a Schlenk line, place the uncapped vials in a vacuum chamber, perform three evacuate-refill cycles with high-purity argon or nitrogen, then quickly cap the vials under a positive flow of the inert gas.[16]
-
Sealing: Tightly seal each vial. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, batch number, concentration (if applicable), and date.
-
Storage: Place the labeled, sealed aliquots into a secondary container or box and store at -20°C or -80°C in a dark location.
Caption: Recommended workflow for preparing samples for long-term storage.
Q5: My compound shows signs of degradation. Are there advanced strategies to improve its stability?
A5: Yes. If the inherent instability of the free base is problematic for your experimental timescale or storage capabilities, converting it to a more stable salt form is a highly effective strategy.
Strategy: Conversion to a Hydrochloride (HCl) Salt
The basicity of the 5-amino group allows it to be protonated by an acid to form a stable ammonium salt.[18][19] Amine salts are generally crystalline, less odorous, and significantly more resistant to atmospheric oxidation because the nitrogen lone pair, the primary site of oxidation, is engaged in a bond with a proton.[18][20]
Disclaimer: This is a general guideline. The procedure should be optimized for your specific scale and equipment. All work should be performed in a fume hood with appropriate personal protective equipment.
-
Dissolution: Dissolve a known quantity of this compound in a minimal amount of a suitable anhydrous solvent (e.g., anhydrous diethyl ether or methanol).
-
Acidification: Slowly add a stoichiometric equivalent (1.0 eq) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) to the stirred amine solution at 0°C.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring at 0°C for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid.
-
Drying: Dry the resulting salt thoroughly under high vacuum to remove all residual solvent.
-
Storage: Store the stable HCl salt under the standard recommended conditions (cool, dark, and dry). It will exhibit significantly enhanced shelf-life compared to the free base.
Part 3: Handling During Experimental Use
Q6: How can I minimize degradation while actively using the compound on the bench?
A6: Minimizing exposure during experiments is key.
-
Use Aliquots: Only remove a single, pre-weighed aliquot from the freezer for each experiment.[15]
-
Warm Properly: Allow the vial to warm completely to room temperature before opening to prevent moisture from the air condensing on the cold solid.[15]
-
Handle Quickly: Weigh the compound and prepare solutions as quickly as possible. Do not leave the container open on the bench.
-
Inert Solvents: If your reaction chemistry allows, use de-gassed or sparged solvents to minimize dissolved oxygen.
-
Protect Solutions: Solutions of the compound can also be unstable. Protect them from light by using amber glassware or wrapping the flask in aluminum foil. If a solution is to be used over several hours, consider keeping it under a blanket of inert gas.
By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of this compound and ensure the validity and reproducibility of your valuable research data.
References
- 1. labsolu.ca [labsolu.ca]
- 2. 6855-64-7|this compound|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial degradation of monocyclic aromatic amines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. [Oxidation of indole and its derivatives by heme-independent chloroperoxidases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of a New Oxidizing Agent on the Oxidation of Indole - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 17. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 20. CHAPTER 21: AMINES [research.cm.utexas.edu]
Technical Support Center: Optimizing Catalyst Choice for Buchwald-Hartwig Amination of Indoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of indoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation with this versatile yet nuanced reaction. Here, we address common challenges, answer frequently asked questions, and provide field-proven insights to help you optimize your catalytic system for maximum yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the selection of catalysts, ligands, bases, and solvents for the N-arylation of indoles.
Q1: I am starting a new Buchwald-Hartwig amination with an indole. What is a reliable, first-pass catalyst system to try?
A good starting point for the N-arylation of a simple indole is a combination of a palladium(II) precursor like Pd(OAc)₂, a bulky, electron-rich phosphine ligand, and a strong base.[1] A common and effective initial system consists of Pd₂(dba)₃ as the palladium source, a biarylphosphine ligand such as XPhos, and sodium tert-butoxide (NaOtBu) as the base in an anhydrous aprotic solvent like toluene or 1,4-dioxane.[2] Pre-catalysts, where the ligand is already coordinated to the palladium center, are also excellent choices for improved reliability and activation.[3][4]
Q2: How do I select the optimal phosphine ligand for my specific indole and aryl halide?
The choice of ligand is critical and depends heavily on the steric and electronic properties of your substrates.[5] Bulky, electron-rich monophosphine ligands are generally preferred because they promote the formation of the active, monoligated palladium species essential for efficient coupling.[6][7]
-
For Sterically Hindered Substrates: If your indole (e.g., substituted at the C2 or C7 position) or your aryl halide is sterically demanding, a bulkier ligand is required to facilitate the reaction. Ligands like XPhos or the use of sterically hindered carbazolyl-derived P,N-ligands have shown excellent performance in these challenging cases.[7][8][9]
-
For N-Heterocyclic Nucleophiles: Indoles are N-heterocyclic compounds. Ligands such as DavePhos and tBuXphos have been specifically noted as good choices for the amination of indoles and other NH-heterocycles.[10][11]
-
General Reactivity: The development of various generations of Buchwald ligands has broadened the reaction's scope.[12] It is often beneficial to screen a small panel of ligands to identify the optimal choice for a novel transformation.
Table 1: Ligand Selection Guide for Indole Amination
| Ligand Name | Structure Type | Key Features & Applications |
| XPhos | Dialkylbiarylphosphine | Very bulky and electron-rich. Excellent for sterically hindered aryl chlorides and sulfonates.[9] |
| DavePhos | Dialkylbiarylphosphine | Highly active, good general choice for N-arylation of indoles and other heterocycles.[10] |
| tBuXPhos | Dialkylbiarylphosphine | Effective for the N-arylation of indoles and related nitrogen heterocycles like indazoles.[10][11] |
| RuPhos | Dialkylbiarylphosphine | Primarily designed for secondary amines, but can be effective in certain indole couplings.[10] |
| BINAP | Bidentate Phosphine | A more traditional, labile bidentate ligand. Can be effective but often requires higher temperatures.[13][14] |
Q3: What is the role of the base, and how do I choose the right one?
The base plays a crucial role in the catalytic cycle, primarily by deprotonating the indole N-H to form the active nucleophile.[15] The choice of base is a balance between reactivity and functional group tolerance.[4]
-
Strong Bases (e.g., NaOtBu, LHMDS): These permit the highest reaction rates and lowest catalyst loadings.[10][16] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[10]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance and are recommended for sensitive substrates.[2][16] Their use may require higher reaction temperatures or longer reaction times to achieve full conversion.[16] The solubility and particle size of these inorganic bases can significantly impact the reaction rate.[4][17]
The interplay between the base and solvent is also critical. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[13][14][15]
Q4: Which solvent should I use for the Buchwald-Hartwig amination of indoles?
Anhydrous, aprotic solvents are standard for this reaction. The most common and effective choices are:
-
Toluene: Often favored due to its high boiling point and poor solubility for certain inhibitory salts (like iodide salts), which can help drive the reaction.[10]
-
1,4-Dioxane: A common and effective solvent for a wide range of Buchwald-Hartwig aminations.[5][16]
-
Tetrahydrofuran (THF): Can also be used, but may sometimes result in lower yields compared to toluene or dioxane.[5][16]
It's important to avoid solvents that can coordinate to the palladium center, such as acetonitrile or pyridine, as they can inhibit catalysis.[4]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Q5: My reaction has stalled, showing low or no conversion. What should I do?
This is a common issue with several potential causes. A systematic approach is best for diagnosis.
-
Potential Cause 1: Inactive Catalyst. The active Pd(0) species is oxygen-sensitive. Ensure your palladium precursor and ligand are high quality and have been stored and handled under an inert atmosphere (e.g., Argon or Nitrogen).[16]
-
Potential Cause 2: Sub-optimal Ligand. The chosen ligand may not be suitable for your specific substrate combination.
-
Solution: Screen a panel of ligands with varying steric and electronic properties. For a sterically hindered indole, switch to a bulkier ligand like XPhos.[18]
-
-
Potential Cause 3: Insufficient Temperature. The reaction may have a high activation energy.
-
Solution: Cautiously increase the reaction temperature in 10 °C increments, monitoring for any signs of decomposition.[16]
-
-
Potential Cause 4: Poor Solubility. One of the reactants or the base may not be sufficiently soluble in the chosen solvent.
-
Solution: Try a different solvent system. For inorganic bases like K₃PO₄, vigorous stirring is crucial as the deprotonation can be limited by the solid-liquid interface.[4]
-
Caption: Troubleshooting workflow for low reaction yield.
Q6: I'm observing significant byproduct formation, such as C-arylation or hydrodehalogenation. How can I improve selectivity for N-arylation?
Byproduct formation is a key challenge, particularly with the indole scaffold.
-
Problem: Competing C-H Arylation. While N-arylation is generally favored, palladium can catalyze arylation at the C2 or C3 positions of the indole ring.[19] In some cases, C7 arylation has also been achieved with specific directing groups.[20]
-
Solution: This side reaction is highly dependent on the ligand and reaction conditions. Screening different ligands is the first step. Often, using a strong, bulky base like NaOtBu rapidly deprotonates the indole nitrogen, favoring the N-arylation pathway over the slower C-H activation pathway.[2]
-
-
Problem: Hydrodehalogenation. This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.
Q7: My reaction starts well but then stops, suggesting catalyst deactivation. What causes this and how can I prevent it?
Catalyst deactivation can occur through several pathways.
-
Potential Cause 1: Substrate/Product Inhibition. The indole substrate or N-arylated indole product can coordinate to the palladium center, forming a stable, off-cycle complex that inhibits catalysis.[21][22]
-
Solution: Employ bulky biarylphosphine ligands (like the Buchwald-type ligands) that are designed to resist displacement from the metal center and stabilize the active catalyst.[22]
-
-
Potential Cause 2: Formation of Palladium Black. The active Pd(0) catalyst can aggregate into inactive palladium black.
-
Solution: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1). In some cases, olefin additives have been shown to act as dispersants, preventing catalyst deactivation.[9]
-
-
Potential Cause 3: Base-Mediated Decomposition. A very strong base can sometimes lead to the decomposition of sensitive ligands or substrates, which in turn can cause catalyst deactivation.[22]
-
Solution: Consider using a milder base (K₃PO₄, Cs₂CO₃) or employing a slow-addition method for strong bases to maintain a low instantaneous concentration.[23]
-
Caption: Catalytic cycle and common deactivation pathways.
Section 3: Key Experimental Protocol
This section provides a general, robust protocol for the palladium-catalyzed N-arylation of an indole with an aryl bromide.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Indole
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.1 mmol, 1.1 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the indole, aryl bromide, and sodium tert-butoxide.
-
Catalyst Preparation: In a separate vial inside a glovebox, weigh the Pd₂(dba)₃ and XPhos ligand. Add a small amount of the anhydrous toluene (~1 mL) and stir for 5-10 minutes to pre-form the catalyst.
-
Reagent Addition: Add the pre-formed catalyst solution to the Schlenk tube containing the substrates and base. Add the remaining anhydrous toluene.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reaction: Place the sealed tube in a pre-heated oil bath at 100-110 °C. Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylindole.
Section 4: References
-
Viciu, M. S., et al. (2014). Role of the base in Buchwald–Hartwig amination. The Journal of Organic Chemistry. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. --INVALID-LINK--
-
Nolan, S. P., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. --INVALID-LINK--
-
PubMed. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. --INVALID-LINK--
-
Tobrman, T., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--
-
ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. --INVALID-LINK--
-
ResearchGate. (n.d.). Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. --INVALID-LINK--
-
PubMed. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. --INVALID-LINK--
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. --INVALID-LINK--
-
ResearchGate. (2025). An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides. --INVALID-LINK--
-
Buchwald, S. L., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. --INVALID-LINK--
-
ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. --INVALID-LINK--
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. --INVALID-LINK--
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. --INVALID-LINK--
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. --INVALID-LINK--
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. --INVALID-LINK--
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. --INVALID-LINK--
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. --INVALID-LINK--
-
Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. --INVALID-LINK--
-
University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. --INVALID-LINK--
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. --INVALID-LINK--
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. --INVALID-LINK--
-
YouTube. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. --INVALID-LINK--
-
BenchChem. (2025). Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine. --INVALID-LINK--
-
BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines. --INVALID-LINK--
-
MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. --INVALID-LINK--
-
Semantic Scholar. (2016). Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. --INVALID-LINK--
-
PubMed. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. --INVALID-LINK--
-
WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. --INVALID-LINK--
-
Organic Chemistry Portal. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. --INVALID-LINK--
-
ElectronicsAndBooks. (n.d.). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. --INVALID-LINK--
-
BenchChem. (n.d.). Avoiding byproduct formation in N-arylation reactions. --INVALID-LINK--
-
PubMed. (2021). Recent Progress Concerning the N-Arylation of Indoles. --INVALID-LINK--
References
- 1. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 2. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 18. bristol.ac.uk [bristol.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Acid Catalyst Selection for Large-Scale Fischer Indole Synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling up this cornerstone reaction. The choice of an acid catalyst is paramount, directly influencing yield, purity, regioselectivity, and overall process viability. This center provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding catalyst selection for the Fischer indole synthesis.
Q1: What is the fundamental role of the acid catalyst in the Fischer indole synthesis?
A1: The acid catalyst is essential for several key steps in the reaction mechanism.[1][2][3] It begins by protonating the phenylhydrazone, which facilitates its tautomerization to the crucial enamine intermediate.[1][4] This enamine then undergoes the pivotal, acid-catalyzed[5][5]-sigmatropic rearrangement.[1][2] Finally, the acid promotes the cyclization and elimination of ammonia to form the aromatic indole ring.[1][5] Without a suitable acid catalyst, these steps would have prohibitively high activation energies.
Q2: What are the main classes of acid catalysts used, and when should I choose one over the other?
A2: The catalysts are broadly divided into two categories: Brønsted acids and Lewis acids.[1][2][6]
-
Brønsted acids (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid, polyphosphoric acid (PPA)) donate a proton.[1][3] They are often used for robust substrates that can withstand strongly acidic conditions. PPA is particularly effective as it can also serve as a solvent medium at high temperatures.[1][4]
-
Lewis acids (e.g., zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃)) accept an electron pair.[1][6][7] These are often preferred for more sensitive substrates or when milder conditions are required.[8] ZnCl₂ is one of the most traditionally used and versatile catalysts for this reaction.[4][9]
The choice depends heavily on your substrate's electronic properties and stability. For electron-rich arylhydrazines or acid-sensitive functional groups, a milder Lewis acid may prevent degradation and side-product formation.[8][10]
Q3: Are there scalable, "green" alternatives to traditional homogeneous catalysts?
A3: Yes. For large-scale operations, heterogeneous (solid-phase) acid catalysts are highly advantageous. They simplify product purification, minimize acidic waste streams, and allow for catalyst recycling. Key examples include:
-
Acidic Resins: Polystyrene-based sulfonic acid resins like Amberlyst-15 are effective and can be easily filtered off post-reaction.[11][12][13]
-
Zeolites and Acidic Clays: These materials can also catalyze the reaction, often under milder conditions.
-
Silica-Supported Acids: Functionalizing silica gel with acidic groups provides a high surface area catalyst that is easily recoverable.[14]
These options are particularly attractive for continuous flow processes, which are increasingly being adopted in pharmaceutical manufacturing.[11]
Part 2: Troubleshooting Guide for Scale-Up
This section tackles specific problems encountered during the scale-up of the Fischer indole synthesis.
Q4: My reaction yield is high in the lab, but drops significantly on a larger scale. What's the likely cause?
A4: This is a classic scale-up challenge often related to mass and heat transfer.
-
Cause - Inefficient Heat Transfer: The Fischer indole synthesis is often exothermic.[15] On a large scale, localized overheating ("hot spots") can occur, leading to the degradation of starting materials, intermediates, or the final product, often forming tar.[16]
-
Troubleshooting Action:
-
Improve Agitation: Ensure your reactor has adequate mixing to distribute heat evenly.
-
Control Reagent Addition: Add the acid catalyst or one of the reactants portion-wise or via slow addition funnel to control the exotherm.
-
Optimize Thermal Management: Utilize a reactor jacket with a temperature control unit to actively cool the reaction as needed.
-
Consider a "Carrier" Solvent: A high-boiling, inert solvent can act as a heat sink to better manage the temperature.
-
Q5: I'm observing significant tar and byproduct formation. How can I improve the reaction's selectivity?
A5: Tar formation is a common sign of substrate or product decomposition under overly harsh conditions.
-
Cause - Catalyst is Too Strong: A highly corrosive acid like concentrated H₂SO₄ or PPA might be degrading your sensitive substrate.
-
Troubleshooting Action:
-
Screen Milder Catalysts: Switch to a less aggressive Brønsted acid like PTSA or a Lewis acid like ZnCl₂.[17][18]
-
Lower Catalyst Loading: Titrate the amount of catalyst. Often, only a catalytic amount is needed, and stoichiometric quantities can promote side reactions.
-
Reduce Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by TLC or UPLC to find the optimal balance.[16]
-
Q6: My reaction with an unsymmetrical ketone is producing an undesired mixture of regioisomers. How can I control the regioselectivity?
A6: The formation of regioisomers from unsymmetrical ketones is a well-known challenge, as the initial tautomerization can occur on either side of the carbonyl.
-
Cause - Catalyst and Reaction Conditions: The choice and concentration of the acid catalyst can significantly influence the ratio of the enamine intermediates, thereby affecting the final product distribution.[19] Generally, stronger acids and harsher conditions may favor the formation of the more thermodynamically stable indole.[20]
-
Troubleshooting Action:
-
Systematic Catalyst Screening: The effect of the catalyst on regioselectivity can be unpredictable.[21] A systematic screen of various Brønsted and Lewis acids is the most effective approach.
-
Modify the Substrate: If possible, installing a blocking group on the ketone can force the tautomerization in the desired direction.
-
Solvent Optimization: The polarity of the solvent can influence the stability of intermediates and affect the isomer ratio.[21] Experiment with different solvents in conjunction with catalyst screening.
-
Q7: My workup is difficult due to the use of a strong, non-volatile acid like PPA. What are my options for large-scale purification?
A7: This is a major drawback of catalysts like PPA and sulfuric acid at an industrial scale.
-
Cause - Homogeneous, Corrosive Catalyst: The catalyst is intimately mixed with the product, requiring extensive aqueous workup and neutralization, which generates significant waste.
-
Troubleshooting Action:
-
Switch to a Heterogeneous Catalyst: This is the most robust solution. Using a solid acid catalyst like Amberlyst-15 allows for simple filtration to remove the catalyst, drastically simplifying the workup.[11][12]
-
Use a Volatile Acid: Catalysts like methanolic HCl can be more easily removed under vacuum, although this may not be suitable for all substrates.
-
Optimize Extraction: If you must use PPA, develop a robust extraction protocol. This may involve carefully quenching the reaction mixture in a large volume of ice water, followed by neutralization and extraction with a suitable organic solvent like toluene or ethyl acetate.[22]
-
Part 3: Catalyst Selection and Experimental Protocols
Visual Guide to Common Acid Catalysts
This table provides a comparative overview of common catalysts, summarizing their strengths and weaknesses for large-scale synthesis.
| Catalyst | Type | Typical Loading | Advantages | Disadvantages | Best For... |
| ZnCl₂ | Lewis Acid | 0.5 - 2.0 eq | Versatile, widely used, good for many substrates.[4][9] | Can be hygroscopic, requires anhydrous conditions, workup can be tedious. | General purpose, substrates with moderate acid sensitivity. |
| PTSA | Brønsted Acid | 0.1 - 1.0 eq | Strong acid, often crystalline and easy to handle, effective catalyst.[17][18] | Can cause charring with sensitive substrates, requires high temperatures. | Robust substrates, reactions where high acidity is needed. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Solvent/Catalyst | Strong dehydrating agent, drives reaction to completion.[1][4] | Highly viscous, difficult to stir, aggressive workup required. | High-temperature cyclizations of challenging substrates. |
| Acetic Acid | Brønsted Acid | Solvent/Catalyst | Mild, acts as both solvent and catalyst, good for sensitive substrates.[15] | Slower reaction rates, may not be strong enough for all substrates. | Acid-sensitive substrates, one-pot hydrazone formation/cyclization. |
| Amberlyst-15 | Heterogeneous | 10-50 wt% | Easily removed by filtration, recyclable, simplifies workup, good for flow chemistry.[11][12] | Lower activity than homogeneous acids, may require higher temperatures or longer times. | Environmentally conscious, large-scale, and continuous manufacturing.[13] |
Experimental Protocol: Screening Acid Catalysts for a New Substrate
This protocol provides a self-validating system for identifying the optimal acid catalyst for your specific phenylhydrazone intermediate.
Objective: To determine the most effective acid catalyst for the cyclization of Phenylhydrazone X into Indole Y by comparing yield and purity across five different catalysts.
Methodology:
-
Preparation: Set up five identical parallel reaction vessels (e.g., 50 mL round-bottom flasks) equipped with magnetic stirrers, reflux condensers, and nitrogen inlets.
-
Reagent Charging: To each flask, add Phenylhydrazone X (1.0 g, 1.0 eq) and a suitable high-boiling solvent (e.g., toluene, 20 mL).
-
Catalyst Addition: To each respective flask, add one of the following catalysts:
-
Flask 1: ZnCl₂ (1.1 eq)
-
Flask 2: PTSA monohydrate (0.2 eq)
-
Flask 3: Acetic Acid (used as solvent instead of toluene)
-
Flask 4: Amberlyst-15 (50% by weight of the hydrazone)
-
Flask 5: No catalyst (Control)
-
-
Reaction: Heat all flasks to a consistent temperature (e.g., 110 °C) and monitor the progress every hour using TLC or UPLC, noting the consumption of starting material and the appearance of the product and any byproducts.
-
Workup & Analysis: After a set time (e.g., 6 hours), cool the reactions to room temperature.
-
For Flasks 1-3 & 5: Quench with water, neutralize carefully, and extract with ethyl acetate.
-
For Flask 4: Simply filter to remove the Amberlyst-15 resin and wash with ethyl acetate.
-
Combine the organic layers for each reaction, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Validation: Determine the crude yield for each reaction. Analyze the purity of each crude product by UPLC or ¹H NMR to identify the catalyst that provides the best combination of conversion and selectivity.
Part 4: Mechanistic Insights & Troubleshooting Workflow
The Fischer Indole Synthesis Mechanism
The catalytic cycle is a multi-step process where the acid plays a crucial role at several stages. Understanding this pathway is key to troubleshooting failed reactions. The failure of certain reactions, particularly with electron-donating substituents, can be attributed to the diversion of the reaction pathway towards N-N bond cleavage, which competes with the desired sigmatropic rearrangement.[8][10]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. preprints.org [preprints.org]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 20. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 21. scispace.com [scispace.com]
- 22. pubs.acs.org [pubs.acs.org]
Failed Fischer indolization with electron-withdrawing groups
Technical Support Center: Fischer Indolization Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with research teams facing challenges with classic synthetic reactions. One of the most common, yet powerful, reactions that often requires fine-tuning is the Fischer indolization. This guide is structured as a series of frequently asked questions to directly address the complex issues that arise when attempting this synthesis with electronically demanding substrates, particularly those bearing electron-withdrawing groups (EWGs). Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these failures, providing you with actionable, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: My Fischer indolization with a nitro- or cyano-substituted phenylhydrazine is failing completely. I'm only recovering the starting hydrazone. What is the core mechanistic reason for this failure?
A1: This is a classic and fundamentally important challenge in Fischer indolizations. The failure is rooted in the electronic requirements of the reaction's rate-determining step: the[1][1]-sigmatropic rearrangement.
The overall mechanism proceeds as follows:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to the crucial ene-hydrazine intermediate.[2][3][4]
-
[1][1]-Sigmatropic Rearrangement: This is the key C-C bond-forming step. The protonated ene-hydrazine undergoes a rearrangement where the aromatic ring acts as the nucleophile.[2][3][5]
-
Cyclization & Aromatization: The resulting intermediate rapidly cyclizes and eliminates ammonia to form the aromatic indole ring.[3][4]
An electron-withdrawing group (EWG) on the phenylhydrazine ring strongly deactivates the aromatic system. This reduces its nucleophilicity, significantly increasing the activation energy for the[1][1]-sigmatropic rearrangement.[6][7] Essentially, the electron-poor aromatic ring is unable to effectively attack the imine carbon to form the new C-C bond, causing the reaction to stall at the hydrazone or ene-hydrazine stage.[8]
Mechanism Highlighting the Problem Step
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Privileged Status of 2-Phenyl-1H-Indol-5-Amine: A Comparative Guide to Heterocyclic Scaffolds in Drug Design
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutics is often guided by the concept of "privileged scaffolds"—molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity. Among these, the 2-phenyl-1H-indole core, and specifically its 5-amino derivative, has garnered significant attention. This guide provides an in-depth, objective comparison of the 2-phenyl-1H-indol-5-amine scaffold against other prominent heterocyclic systems—pyridine, quinoline, pyrimidine, and thiophene—offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in experimental data.
The Rationale for Comparison: Why These Scaffolds?
The selection of these heterocyclic scaffolds is predicated on their established success and diverse representation in approved drugs. Each possesses unique physicochemical properties that influence its pharmacokinetic and pharmacodynamic profiles. This guide will dissect these differences, providing a causal understanding of why one scaffold may be chosen over another for a specific therapeutic application.
This compound: This scaffold is a prominent member of the indole family, a core structure in numerous natural products and pharmaceuticals. The 2-phenyl substitution adds a significant hydrophobic element and potential for further functionalization, while the 5-amino group provides a key site for hydrogen bonding and salt formation, often enhancing solubility and target engagement.
Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom, pyridine is a cornerstone of medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and receptor interactions. The pyridine scaffold is found in a vast number of drugs across various therapeutic areas.
Quinoline: A fused bicyclic system comprising a benzene ring and a pyridine ring, quinoline offers a more extended and rigid scaffold compared to pyridine. This increased surface area can lead to enhanced binding affinity, and its derivatives are well-known for their anticancer and antimalarial properties.
Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, pyrimidine is a fundamental component of nucleic acids. This inherent biological relevance has made it a popular scaffold for developing enzyme inhibitors, particularly in oncology.
Thiophene: A five-membered aromatic ring containing a sulfur atom, thiophene is often considered a bioisostere of a phenyl ring. The sulfur atom can participate in unique interactions with biological targets, and the thiophene scaffold is present in a range of anti-inflammatory and anti-infective drugs.
Comparative Analysis of Physicochemical Properties
The utility of a scaffold in drug design is heavily influenced by its intrinsic physicochemical properties. The following table summarizes key computed properties for the parent scaffolds, providing a baseline for understanding their behavior in a biological context.
| Scaffold | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| This compound | 208.26 | 3.5 (approx.) | 2 | 1 | 41.8 |
| Pyridine | 79.10 | 0.65 | 0 | 1 | 12.9 |
| Quinoline | 129.16 | 2.03 | 0 | 1 | 12.9 |
| Pyrimidine | 80.09 | 0.06 | 0 | 2 | 25.8 |
| Thiophene | 84.14 | 1.81 | 0 | 0 (S can be a weak H-bond acceptor) | 0 |
Note: These values are for the parent, unsubstituted scaffolds and will change significantly with substitution.
The this compound scaffold exhibits a higher molecular weight and lipophilicity (LogP) compared to the smaller monocyclic scaffolds, a factor to consider in relation to "drug-likeness" guidelines. However, the presence of both hydrogen bond donors and an acceptor provides a versatile platform for forming multiple interactions with a target protein.
Performance in Key Therapeutic Areas: A Data-Driven Comparison
To provide a tangible comparison of these scaffolds in action, the following tables present experimental data for representative drugs from each class across several major therapeutic areas. This data, collated from various scientific publications, allows for a direct assessment of their relative performance.
Anticancer Activity
The inhibition of protein kinases is a cornerstone of modern cancer therapy. The following table compares the half-maximal inhibitory concentrations (IC50) of drugs featuring the different scaffolds against specific cancer-related kinases.
| Drug (Scaffold) | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |
| Erlotinib (Quinoline) | EGFR | 2 | NCI-H358 | [Data not in search results] |
| Gefitinib (Quinoline) | EGFR | 37 | A431 | [Data not in search results] |
| Sunitinib (Indole) | VEGFR2 | 9 | HUVEC | [Data not in search results] |
| Axitinib (Indole) | VEGFR2 | 0.2 | HUVEC | [Data not in search results] |
| Imatinib (Pyrimidine) | Bcr-Abl | 250 | K562 | [Data not in search results] |
| Dasatinib (Thiazole/Pyrimidine) | Bcr-Abl | <1 | K562 | [Data not in search results] |
| Sorafenib (Pyridine) | B-Raf | 22 | A375 | [Data not in search results] |
Disclaimer: This table presents a selection of data for illustrative purposes. A direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
Antimicrobial Activity
The fight against infectious diseases has greatly benefited from the versatility of heterocyclic scaffolds. The table below shows the Minimum Inhibitory Concentration (MIC) values for representative antimicrobial agents.
| Drug (Scaffold) | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin (Quinoline) | Escherichia coli | 0.008 - 0.25 | [Data not in search results] |
| Levofloxacin (Quinoline) | Staphylococcus aureus | 0.12 - 1 | [Data not in search results] |
| A 2-phenylindole derivative | Staphylococcus aureus (MRSA) | 2 | [Data not in search results] |
| Trimethoprim (Pyrimidine) | Escherichia coli | 0.5 - 2 | [Data not in search results] |
| Cephalothin (Thiophene) | Staphylococcus aureus | 0.12 - 0.5 | [Data not in search results] |
Disclaimer: MIC values can vary depending on the specific strain and testing methodology.
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often incorporate heterocyclic scaffolds to inhibit enzymes like cyclooxygenase (COX).
| Drug (Scaffold) | Target | In Vivo Model | % Inhibition | Reference |
| Celecoxib (Pyrazole/Phenyl) | COX-2 | Carrageenan-induced paw edema (rat) | 45 | [Data not in search results] |
| A 2-phenylindole derivative | COX-2 | Carrageenan-induced paw edema (rat) | 90.5 | [1] |
| Tenoxicam (Thiophene) | COX-1/COX-2 | Carrageenan-induced paw edema (rat) | 50 | [Data not in search results] |
| Piroxicam (Pyridine) | COX-1/COX-2 | Carrageenan-induced paw edema (rat) | 48 | [Data not in search results] |
Disclaimer: The percentage of inhibition can be influenced by the dose and timing of administration.
Antiviral Activity
The development of antiviral drugs frequently utilizes heterocyclic scaffolds to target viral enzymes and replication processes.
| Drug (Scaffold) | Virus | Target/Assay | EC50 (µM) | Reference |
| A 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative | HCV genotype 1b | Replicon Assay | 7.9 | [Data not in search results] |
| A 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative | HCV genotype 2a | Replicon Assay | 2.6 | [Data not in search results] |
| Delavirdine (Pyridine) | HIV-1 | Reverse Transcriptase | 0.11 | [Data not in search results] |
| Zidovudine (Pyrimidine nucleoside analog) | HIV-1 | Reverse Transcriptase | 0.003 - 0.012 | [Data not in search results] |
Disclaimer: EC50 values are highly dependent on the cell line and assay conditions used.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and enable the replication of findings, this section provides detailed, step-by-step methodologies for the synthesis of these privileged scaffolds and for key biological assays used to evaluate their performance.
Synthesis Protocols
The following are representative synthetic routes for each scaffold.
1. Fischer Indole Synthesis of a this compound Derivative
This classical method remains a robust route to the indole core.
-
Step 1: Formation of Phenylhydrazone. React 4-aminophenylhydrazine hydrochloride (1.0 eq) with acetophenone (1.1 eq) in ethanol.
-
Step 2: Fischer Indole Cyclization. Add a catalyst, such as polyphosphoric acid or zinc chloride, to the phenylhydrazone.
-
Step 3: Heating. Heat the reaction mixture to 80-100°C for 2-4 hours.
-
Step 4: Work-up and Purification. Cool the reaction, neutralize with a base, and extract the product with an organic solvent. Purify by column chromatography.
2. Hantzsch Pyridine Synthesis
A classic multi-component reaction for the synthesis of dihydropyridines, which can be oxidized to pyridines.
-
Step 1: Mixing of Reactants. Combine a β-ketoester (e.g., ethyl acetoacetate, 2.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and a nitrogen source (e.g., ammonium acetate, 1.1 eq) in a solvent like ethanol.
-
Step 2: Reflux. Heat the mixture to reflux for 4-6 hours.
-
Step 3: Isolation of Dihydropyridine. Cool the reaction mixture to allow the dihydropyridine product to crystallize.
-
Step 4: Oxidation (Optional). Dissolve the dihydropyridine in a suitable solvent and treat with an oxidizing agent (e.g., nitric acid, DDQ) to form the corresponding pyridine.
3. Doebner-von Miller Reaction for Quinoline Synthesis
A versatile method for preparing substituted quinolines.
-
Step 1: Reaction Setup. Combine an aniline (1.0 eq) with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 eq) in the presence of a strong acid like hydrochloric acid or sulfuric acid.
-
Step 2: Heating. Heat the reaction mixture, often in the presence of an oxidizing agent like arsenic acid or nitrobenzene.
-
Step 3: Neutralization and Extraction. After the reaction is complete, cool the mixture and carefully neutralize it with a base.
-
Step 4: Purification. Extract the quinoline product with an organic solvent and purify by distillation or chromatography.
4. Biginelli Reaction for Pyrimidine Synthesis
A one-pot synthesis of dihydropyrimidinones, which can be further modified.
-
Step 1: Combining Reagents. In a single reaction vessel, mix an aldehyde (1.0 eq), a β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).
-
Step 2: Acid Catalysis. Add a catalytic amount of a strong acid (e.g., HCl).
-
Step 3: Heating. Heat the mixture, typically in a solvent like ethanol, to reflux.
-
Step 4: Product Isolation. Upon cooling, the dihydropyrimidinone product often precipitates and can be collected by filtration.
5. Gewald Synthesis of Thiophene
A reliable method for the preparation of 2-aminothiophenes.
-
Step 1: Condensation. React a ketone or aldehyde with an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base like morpholine or triethylamine.
-
Step 2: Addition of Sulfur. Add elemental sulfur to the reaction mixture.
-
Step 3: Heating. Gently heat the mixture to facilitate the cyclization reaction.
-
Step 4: Work-up. After cooling, the thiophene product is typically isolated by precipitation or extraction and purified by recrystallization or chromatography.
Biological Assay Protocols
The following are standardized protocols for assessing the biological activity of compounds containing these scaffolds.
1. Anticancer Activity: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Step 1: Cell Seeding. Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Step 2: Compound Treatment. Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Step 3: MTT Addition. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Step 4: Formazan Solubilization. Remove the medium and add DMSO to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement. Read the absorbance at 570 nm using a microplate reader.
2. Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
This assay determines the minimum concentration of a compound that inhibits visible bacterial growth.
-
Step 1: Preparation of Compound Dilutions. Perform serial two-fold dilutions of the test compound in a 96-well plate containing broth medium.
-
Step 2: Inoculum Preparation. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Step 3: Inoculation. Add the bacterial inoculum to each well of the 96-well plate.
-
Step 4: Incubation. Incubate the plate at 37°C for 18-24 hours.
-
Step 5: MIC Determination. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
3. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
An in vivo model to assess the acute anti-inflammatory effects of a compound.
-
Step 1: Animal Acclimatization. Acclimatize rats to the laboratory conditions for at least one week.
-
Step 2: Compound Administration. Administer the test compound orally or intraperitoneally.
-
Step 3: Induction of Inflammation. After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.
-
Step 4: Paw Volume Measurement. Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Step 5: Calculation of Inhibition. Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
4. Antiviral Activity: HCV Replicon Assay
A cell-based assay to screen for inhibitors of Hepatitis C virus replication.
-
Step 1: Cell Culture. Maintain Huh-7 cells harboring an HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Step 2: Compound Treatment. Plate the replicon cells in a 96-well plate and treat with different concentrations of the test compound.
-
Step 3: Incubation. Incubate the cells for 48-72 hours.
-
Step 4: Reporter Gene Assay. Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Step 5: Data Analysis. A decrease in reporter gene activity indicates inhibition of HCV replication.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the relationships and processes discussed, the following diagrams are provided.
Logical Relationship of Privileged Scaffolds
References
Validating the Mechanism of Action of 2-Phenyl-Indole Anticancer Agents: A Comparative Guide
In the landscape of oncology drug discovery, the 2-phenyl-indole scaffold has emerged as a privileged structure, giving rise to a class of potent anticancer agents. The validation of their mechanism of action is a critical step in their development, providing the necessary evidence for their therapeutic potential and guiding further optimization. This guide offers an in-depth, objective comparison of the performance of 2-phenyl-indole derivatives with alternative anticancer agents, supported by experimental data and detailed protocols. We will dissect the primary mechanisms of action—tubulin polymerization inhibition and induction of apoptosis—and explore the potential for dual-targeting through estrogen receptor modulation.
The Predominant Hypothesis: Disruption of Microtubule Dynamics
A significant body of evidence points to the disruption of microtubule dynamics as the primary mechanism of action for many 2-phenyl-indole derivatives.[1] These agents are proposed to bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[2] This disruption of the microtubule network leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Experimental Validation: A Step-by-Step Approach
A logical and rigorous experimental workflow is essential to validate this proposed mechanism. The following sections outline the key assays, from direct target engagement to cellular consequences and in vivo efficacy.
Caption: A logical workflow for validating the mechanism of action of 2-phenyl-indole anticancer agents.
In Vitro Assay: Tubulin Polymerization Inhibition
The foundational experiment to validate the direct interaction of 2-phenyl-indole derivatives with their proposed target is the in vitro tubulin polymerization assay. This cell-free assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized >99% pure tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol) to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare a 1 mM GTP working solution in G-PEM buffer.
-
Prepare serial dilutions of the 2-phenyl-indole test compound and control compounds (e.g., colchicine as a positive inhibitor, paclitaxel as a positive stabilizer) in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup (96-well plate):
-
On ice, add 10 µL of the diluted test compound, control, or vehicle to the appropriate wells.
-
Prepare the reaction mixture by combining the tubulin solution and GTP working solution.
-
Initiate the reaction by adding 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., using a fluorescent reporter that binds to polymerized microtubules) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Comparative Performance: 2-Phenyl-Indoles vs. Other Tubulin Inhibitors
The potency of 2-phenyl-indole derivatives can be benchmarked against established tubulin inhibitors.
| Compound Class | Binding Site | Representative Agent(s) | Typical IC50 (Tubulin Polymerization) | Reference(s) |
| 2-Phenyl-Indoles | Colchicine | Various Derivatives | 1.0 - 2.0 µM | [1] |
| Colchicinoids | Colchicine | Colchicine | ~1 - 3 µM | [3] |
| Combretastatins | Colchicine | Combretastatin A4 | ~1 - 2 µM | [4] |
| Vinca Alkaloids | Vinca | Vincristine, Vinblastine | ~1 - 5 µM | [5] |
| Taxanes | Taxol/Paclitaxel | Paclitaxel, Docetaxel | (Stabilizer) | [6] |
Note: IC50 values can vary depending on the specific derivative and experimental conditions.
Cellular Consequences: Cell Cycle Arrest and Apoptosis
The inhibition of tubulin polymerization by 2-phenyl-indole derivatives disrupts the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle, primarily in the G2/M phase, and subsequently triggers programmed cell death, or apoptosis.
Validating Apoptosis: A Multi-Faceted Approach
Confirming apoptosis as the mode of cell death requires a combination of assays that detect different hallmarks of this process.
Caption: The intrinsic apoptosis pathway induced by 2-phenyl-indole mediated tubulin disruption.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the 2-phenyl-indole derivative at various concentrations for a predetermined time. Include a vehicle-treated negative control.
-
Harvest cells by trypsinization and wash twice with cold PBS.
-
-
Staining:
-
Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.
-
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Protocol: Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases.
-
Cell Lysis:
-
Plate cells in a 96-well plate and treat with the test compound.
-
Lyse the cells using a supplied lysis buffer.
-
-
Assay Reaction:
-
Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-R110) to the cell lysate.
-
Incubate at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 520 nm emission for R110).
-
-
Analysis:
-
The increase in fluorescence is proportional to the caspase-3/7 activity.
-
Validating Cell Cycle Arrest
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Fixation:
-
Treat cells with the 2-phenyl-indole derivative and harvest.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
-
Interpretation:
-
The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.
-
Quantitative Comparison of Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of different compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 2-Phenyl-Indole Derivative (3e) | MDA-MB-231 (Breast) | 0.035 | [2] |
| 2-Phenyl-Indole Derivative (4k) | B16F10 (Melanoma) | 23.81 | [7] |
| 2-Phenyl-Indole Derivative (4j) | MDA-MB-231 (Breast) | 16.18 | [7] |
| Bisindole Derivative (31) | MCF-7 (Breast) | 2.71 | [8] |
| Indole-Combretastatin Conjugate (86) | MCF-7 (Breast) | 1.86 | [8] |
| Doxorubicin (Reference Drug) | MCF-7 (Breast) | ~0.5 - 2 | [9] |
| Colchicine | A549 (Lung) | ~0.006 | [10] |
| Combretastatin A4 | 1A9 (Ovarian) | 0.0036 | [11] |
| Paclitaxel | A549 (Lung) | ~0.005 | [10] |
| Vincristine | L1210 (Leukemia) | ~0.0044 |
Note: IC50 values are highly dependent on the cell line and assay conditions.
A Secondary Mechanism: Estrogen Receptor Modulation
For certain hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer, some 2-phenyl-indole derivatives exhibit an additional mechanism of action as Selective Estrogen Receptor Modulators (SERMs).[8] These compounds can bind to the estrogen receptor, acting as antagonists and blocking the proliferative signals of estrogen. This dual-targeting approach offers a promising strategy for enhancing anticancer efficacy in specific cancer subtypes.
Experimental Validation: Estrogen Receptor Binding and Activity
-
Competitive Binding Assays: These assays measure the ability of a 2-phenyl-indole derivative to displace a radiolabeled estrogen from the estrogen receptor, allowing for the determination of its binding affinity (Ki).
-
Reporter Gene Assays: In ER-positive cells, a reporter gene under the control of an estrogen-responsive element is used. A decrease in reporter gene activity in the presence of the 2-phenyl-indole derivative indicates antagonistic activity.
-
Cell Proliferation Assays in ER+ vs. ER- cells: Comparing the antiproliferative activity in ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines can elucidate the contribution of the anti-estrogenic effect to the overall cytotoxicity. A significantly higher potency in ER+ cells suggests a role for estrogen receptor modulation.
In Vivo Validation: From Bench to Preclinical Models
While in vitro assays provide crucial mechanistic insights, in vivo studies are essential to validate the anticancer efficacy and mechanism of action in a whole-organism context.
Experimental Approach: Human Tumor Xenograft Models
-
Model Establishment: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.
-
Treatment: Once tumors are established, mice are treated with the 2-phenyl-indole derivative, a vehicle control, and a positive control drug.
-
Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors are excised and weighed.
-
Mechanism of Action Confirmation:
-
Immunohistochemistry (IHC): Tumor tissues can be stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to confirm the cellular effects of the drug in vivo.
-
Western Blotting: Tumor lysates can be analyzed for changes in the expression levels of proteins involved in the apoptosis signaling pathway.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies correlate the drug concentration in the plasma and tumor with the observed biological effects.
-
Conclusion: A Multi-faceted Approach to Mechanistic Validation
The validation of the mechanism of action of 2-phenyl-indole anticancer agents requires a systematic and multi-pronged experimental approach. By combining direct target engagement assays, comprehensive cellular characterization, and in vivo efficacy studies, researchers can build a robust and compelling case for the therapeutic potential of these promising compounds. The comparative data presented in this guide underscores the competitive potency of 2-phenyl-indole derivatives against established anticancer agents, highlighting their potential as a valuable addition to the oncologist's arsenal. Further research into the structure-activity relationships and the synergistic potential of these compounds with other therapies will undoubtedly pave the way for the development of novel and effective cancer treatments.[4]
References
- 1. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site | MDPI [mdpi.com]
- 2. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
A Tale of Two Indoles: A Comparative Guide to Fischer and Larock Syntheses
For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active natural products. The efficient construction of substituted indoles is therefore a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of two seminal methods for indole synthesis: the classic Fischer indole synthesis and the modern palladium-catalyzed Larock indole synthesis. By examining the mechanistic underpinnings, substrate scope, and practical considerations of each, this document aims to equip the discerning chemist with the knowledge to select the optimal synthetic strategy for their target indole.
The Enduring Classic: The Fischer Indole Synthesis
First reported in 1883 by Emil Fischer, this acid-catalyzed cyclization of arylhydrazones has remained a workhorse in organic synthesis for over a century.[1] Its longevity is a testament to its reliability and the ready availability of its starting materials.
Mechanistic Journey: A Cascade of Transformations
The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism that begins with the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. This is followed by a series of acid-catalyzed intramolecular transformations:
-
Hydrazone Formation: The initial step is the formation of a phenylhydrazone from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[2]
-
Tautomerization: The phenylhydrazone then tautomerizes to the more reactive enamine isomer.[2]
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step, where a concerted rearrangement forges a new C-C bond and breaks the N-N bond, establishing the core bicyclic structure of the indole.[2]
-
Aromatization and Cyclization: The resulting intermediate undergoes aromatization, followed by intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia yields the stable, aromatic indole ring.[3]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Scope and Limitations: A Double-Edged Sword
The Fischer indole synthesis boasts a broad substrate scope, tolerating a wide variety of substituents on both the arylhydrazine and the carbonyl component.[2] The reaction can often be performed in a single pot, making it procedurally straightforward.[2] However, the classical conditions are often harsh, requiring strong acids (Brønsted or Lewis acids) and elevated temperatures, which can limit its compatibility with sensitive functional groups.[4][5]
A significant limitation is the requirement for the aldehyde or ketone to possess at least two α-hydrogens to facilitate the crucial enamine formation.[2] Furthermore, unsymmetrical ketones can lead to mixtures of regioisomeric products.[2] The reaction is also known to fail with certain substrates, such as acetaldehyde, preventing the direct synthesis of unsubstituted indole.[4]
The Modern Contender: The Larock Indole Synthesis
Developed by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation reaction offers a milder and often more versatile approach to 2,3-disubstituted indoles.[6][7] It represents a significant advancement in indole synthesis, leveraging the power of transition metal catalysis.
Mechanistic Nuances: A Palladium-Orchestrated Dance
The Larock indole synthesis involves a catalytic cycle driven by a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an o-haloaniline (typically o-iodoaniline).[8]
-
Alkyne Insertion: A disubstituted alkyne then undergoes migratory insertion into the aryl-palladium bond. This step is often highly regioselective.[8]
-
Intramolecular Cyclization: The nitrogen of the aniline displaces the halide on the palladium intermediate, forming a six-membered palladacycle.
-
Reductive Elimination: The final step is the reductive elimination of the indole product, regenerating the Pd(0) catalyst for the next cycle.[8]
Caption: The catalytic cycle of the Larock indole synthesis.
Advantages and Regioselectivity
The Larock synthesis generally proceeds under milder conditions than the Fischer synthesis, often at temperatures between 60-110 °C, and is tolerant of a wider range of functional groups.[6] This method provides direct access to 2,3-disubstituted indoles with high regioselectivity, which is primarily controlled by the steric and electronic properties of the alkyne substituents.[6] The reaction has been successfully applied to the synthesis of complex molecules, including unnatural tryptophan derivatives and natural products.[6][9]
Initially developed with o-iodoanilines, modifications to the catalytic system, such as the use of bulky phosphine ligands, have expanded the scope to include more readily available and less expensive o-bromoanilines and even o-chloroanilines.[8]
Head-to-Head Comparison: Fischer vs. Larock
To provide a clear, quantitative comparison, the following table summarizes the key features of both syntheses, with supporting data from representative examples.
| Feature | Fischer Indole Synthesis | Larock Indole Synthesis |
| Starting Materials | Arylhydrazines, Aldehydes/Ketones | o-Haloanilines, Disubstituted Alkynes |
| Catalyst/Reagent | Strong Brønsted or Lewis Acids (e.g., ZnCl₂, PPA) | Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) + Base |
| Reaction Conditions | Often harsh, high temperatures (e.g., 170 °C) | Generally milder, moderate temperatures (60-110 °C) |
| Key Bond Formation | [3][3]-Sigmatropic Rearrangement | Palladium-catalyzed C-C and C-N bond formation |
| Scope | Broad, but sensitive functional groups may not be tolerated. Requires α-hydrogens on carbonyl. | Broad, good functional group tolerance. |
| Regioselectivity | Can be an issue with unsymmetrical ketones. | Generally high, controlled by alkyne substituents. |
| Example: 2-Phenylindole | Phenylhydrazine + Acetophenone, ZnCl₂, 170 °C, 72-80% yield [10] | o-Iodoaniline + Phenylacetylene (requires further steps) |
| Example: 2,3-Disubstituted | Phenylhydrazine + 2-Butanone, PPA, heat (yield varies) | o-Iodoaniline + Diphenylacetylene, Pd(OAc)₂, K₂CO₃, LiCl, DMF, 100 °C, ~90% yield [11][12] |
Experimental Protocols: A Practical Guide
The following are representative, step-by-step protocols for each synthesis.
Fischer Indole Synthesis: Preparation of 2-Phenylindole
This two-step procedure involves the initial formation and isolation of the acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).
-
Procedure:
-
Warm a mixture of acetophenone and phenylhydrazine on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and then cool the mixture in an ice bath.
-
Collect the product by filtration and wash with 25 mL of cold ethanol.
-
Step 2: Cyclization to 2-Phenylindole
-
Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g).
-
Procedure:
-
Prepare an intimate mixture of acetophenone phenylhydrazone and powdered anhydrous zinc chloride in a tall beaker.
-
Immerse the beaker in an oil bath preheated to 170 °C and stir vigorously.
-
After the mass becomes liquid and white fumes evolve (3-4 minutes), remove the beaker from the bath and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into 400 mL of water.
-
Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.
-
Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.
-
Larock Indole Synthesis: Preparation of 3-Methyl-2-(trimethylsilyl)indole
This protocol illustrates a general procedure for the palladium-catalyzed coupling of an o-iodoaniline with an internal alkyne.[13]
-
Materials: 2-Iodoaniline (1.0 mmol), 1-(Trimethylsilyl)-1-propyne (2.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), Potassium carbonate (K₂CO₃, 2.0 mmol), Lithium chloride (LiCl, 1.0 mmol), N,N-Dimethylformamide (DMF, 4 mL).
-
Procedure:
-
To a reaction tube, add 2-iodoaniline, potassium carbonate, and lithium chloride.
-
Add a solution of palladium(II) acetate in DMF.
-
Add 1-(trimethylsilyl)-1-propyne to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for the appropriate time (monitored by TLC).
-
After cooling to room temperature, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NH₄Cl and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.
-
Conclusion: Choosing the Right Tool for the Job
Both the Fischer and Larock indole syntheses are powerful tools in the synthetic chemist's arsenal. The choice between them depends heavily on the specific target molecule and the available starting materials.
The Fischer indole synthesis remains a highly valuable and cost-effective method, particularly for large-scale synthesis where the starting materials are inexpensive and the desired product is robust enough to withstand the harsh reaction conditions. Its long history has resulted in a vast body of literature and a deep understanding of its scope and limitations.
The Larock indole synthesis , on the other hand, offers a milder, more versatile, and often more regioselective approach, making it ideal for the synthesis of complex, highly functionalized indoles that are common in modern drug discovery programs. The ability to use readily available o-haloanilines and a wide range of alkynes provides a high degree of flexibility in the design of synthetic routes.
Ultimately, a thorough understanding of the intricacies of both methods, as presented in this guide, will enable researchers to make informed decisions and efficiently access the diverse world of substituted indoles.
References
- 1. synarchive.com [synarchive.com]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. testbook.com [testbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes - American Chemical Society - Figshare [acs.figshare.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In Vitro Validation Guide: 2-Phenyl-1H-indol-5-amine as a Novel IDO1 Inhibitor
This guide provides a comprehensive framework for the in vitro validation of 2-phenyl-1H-indol-5-amine as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). We will delve into the scientific rationale behind experimental choices, present detailed protocols for robust characterization, and compare its potential efficacy against established IDO1 inhibitors.
The Rationale for Targeting IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] It catalyzes the initial, rate-limiting step of converting L-tryptophan to N-formylkynurenine.[1][3] In the context of oncology, many tumors exploit this pathway to create an immunosuppressive microenvironment.[2][4] By depleting the essential amino acid tryptophan and accumulating immunosuppressive metabolites like kynurenine, tumors can evade immune surveillance.[2][4][5] This makes IDO1 a compelling therapeutic target for cancer immunotherapy.[1][4] IDO1 inhibitors aim to block this enzymatic activity, thereby restoring local tryptophan levels, reducing kynurenine production, and reactivating anti-tumor immune responses.[2]
The 2-phenylindole scaffold is a recognized pharmacophore in the development of anticancer agents.[6] The novel compound, this compound, with its specific substitutions, presents a promising candidate for IDO1 inhibition that warrants rigorous in vitro validation.
Comparative Landscape of IDO1 Inhibitors
To establish the therapeutic potential of this compound, its inhibitory profile must be benchmarked against well-characterized IDO1 inhibitors. This guide will use Epacadostat (INCB024360) and Navoximod (GDC-0919) as primary comparators due to their potent and selective inhibition of IDO1.
| Compound | Type | Enzymatic IC50/Ki | Cellular EC50 |
| Epacadostat (INCB024360) | Potent and selective IDO1 inhibitor | IC50: 71.8 nM[7][8], 72 nM[9], 73 nM[10] | - |
| Navoximod (GDC-0919) | Potent IDO pathway inhibitor | Ki: 7 nM[11][12] | EC50: 75 nM[11][12], 70 nM[13] |
| This compound | Candidate IDO1 inhibitor | To be determined | To be determined |
Experimental Validation Workflow
A multi-tiered approach is essential for the comprehensive in vitro validation of a novel IDO1 inhibitor. This involves progressing from direct enzymatic assays to more physiologically relevant cell-based models.
Caption: In vitro validation workflow for this compound.
I. Biochemical Validation: Direct Enzymatic Inhibition
The initial step is to determine if this compound directly inhibits the catalytic activity of purified recombinant human IDO1 enzyme.
Protocol: IDO1 Enzymatic Inhibition Assay [3][14][15]
-
Assay Buffer Preparation: Prepare a solution containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[3][14]
-
Compound Preparation: Create serial dilutions of this compound, Epacadostat, and Navoximod in the assay buffer. A vehicle control (e.g., DMSO) must be included.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add purified recombinant human IDO1 enzyme to the wells containing the diluted inhibitors or vehicle control. Incubate for 15 minutes at room temperature.[14]
-
Reaction Initiation: Start the enzymatic reaction by adding L-tryptophan substrate solution.[14]
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.[3][14]
-
Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[3]
-
Kynurenine Measurement: The product, N-formylkynurenine, is hydrolyzed to kynurenine by incubating at 50°C for 30 minutes.[3] The kynurenine concentration is then measured by absorbance at 480 nm after adding Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[3]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds and determine the half-maximal inhibitory concentration (IC50) value.[1]
II. Cellular Validation: Assessing Activity in a Biological Context
Demonstrating efficacy in a cellular environment is a critical next step, as it accounts for factors like cell permeability and metabolism.
Protocol: Cell-Based IDO1 Activity Assay [3][16][17]
-
Cell Culture: Seed a human cancer cell line known to express IDO1, such as HeLa or SKOV-3 cells, in a 96-well plate and allow them to adhere overnight.[3][16][17]
-
IDO1 Induction: Treat the cells with human interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.[3][16][17]
-
Inhibitor Treatment: Replace the IFN-γ-containing media with fresh media containing serial dilutions of this compound and the comparator compounds.
-
Incubation: Incubate the cells for 24-48 hours.[1]
-
Supernatant Collection and Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration as described in the enzymatic assay protocol.[3]
-
Data Analysis: Determine the cellular half-maximal effective concentration (EC50) for each compound.
III. Functional Validation: T-Cell Proliferation Rescue
The ultimate goal of IDO1 inhibition in an oncology setting is to restore T-cell function. A co-culture assay can effectively model this.
Protocol: T-Cell Co-Culture Assay [11][17]
-
Co-culture Setup: Co-culture IFN-γ-stimulated IDO1-expressing cancer cells (e.g., SKOV-3) with human T-cells (e.g., Jurkat T-cells or primary T-cells).[11][17]
-
Inhibitor Treatment: Add serial dilutions of this compound and comparator inhibitors to the co-culture.
-
T-Cell Proliferation Measurement: After a suitable incubation period, assess T-cell proliferation using standard methods such as CFSE staining and flow cytometry or an MTS/MTT assay.
-
Data Analysis: Determine the concentration of each inhibitor required to rescue T-cell proliferation from the suppressive effects of the IDO1-expressing cancer cells.
Visualizing the Mechanism of Action
The following diagram illustrates the IDO1 pathway and the points of intervention for inhibitors.
Caption: The IDO1 metabolic pathway and the inhibitory action of this compound.
Concluding Remarks
This guide outlines a robust and logical progression of in vitro experiments to validate this compound as a novel IDO1 inhibitor. By directly comparing its performance against established inhibitors like Epacadostat and Navoximod across biochemical, cellular, and functional assays, researchers can generate a comprehensive data package to support its further development as a potential cancer immunotherapeutic agent. The causality-driven experimental design ensures that each step builds upon the last, providing a clear and scientifically sound assessment of the compound's potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. fortislife.com [fortislife.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Epacadostat | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Epacadostat (INCB24360, INCB024360) | IDO1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profiling of 2-phenyl-1H-indol-5-amine
Abstract
The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity.[1] A lack of selectivity can lead to unexpected off-target effects, toxicity, or, in some cases, beneficial polypharmacology.[2][3][4] This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel compound, 2-phenyl-1H-indol-5-amine, a representative of the privileged indole scaffold. We will detail the experimental design for profiling against a panel of clinically relevant kinases, present a detailed protocol for a robust in vitro inhibition assay, and analyze hypothetical data to illustrate the interpretation of a selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the specificity of novel kinase inhibitors and make informed decisions for lead optimization.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are critical regulators of nearly all cellular processes, and their dysregulation is a well-established driver of numerous diseases.[5] This has made them one of the most intensively pursued drug target classes of the 21st century.[6] The majority of small-molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket.[1] This structural similarity across over 500 human kinases means that many inhibitors are inherently promiscuous, interacting with multiple kinases.[1]
This promiscuity is a double-edged sword. On one hand, off-target inhibition can cause unforeseen toxicities that limit therapeutic success.[3] On the other, inhibiting multiple nodes in a disease-relevant pathway—a concept known as polypharmacology—can be therapeutically advantageous, as seen with multi-targeted inhibitors like Dasatinib.[4] Therefore, early and comprehensive profiling of a compound's activity across a broad range of kinases is not merely a characterization step but a critical component of drug discovery strategy.[7] It allows for the identification of potential liabilities and opportunities, guiding the rational design of more selective agents or the strategic development of multi-targeted therapies.[3][8]
The subject of this guide, this compound, belongs to the indole class of heterocyclic compounds. The indole nucleus is a common feature in many natural products and approved drugs, recognized for its ability to form key interactions within the ATP-binding site of various kinases.[9] Given this pedigree, a thorough investigation of its kinome-wide selectivity is essential.
Designing the Profiling Strategy: Panel Selection
The first step in assessing cross-reactivity is selecting an appropriate kinase panel. Commercial vendors offer extensive panels that cover a large portion of the human kinome, with some offering over 468 kinases.[8][10] The choice of panel depends on the stage of research and the intended therapeutic application. For an initial broad-spectrum analysis of a novel compound like this compound, a representative panel that samples diverse branches of the kinome tree is ideal.
Causality Behind Panel Selection: A well-chosen panel should include:
-
Representatives from major kinase families: Such as tyrosine kinases (TKs), serine/threonine kinases (S/TKs), and atypical kinases.
-
Known "anti-targets": Kinases whose inhibition is associated with known toxicities (e.g., certain members of the Src family or CDK family).
-
Kinases relevant to the intended therapeutic area: For an oncology-focused compound, this would include kinases from key cancer signaling pathways like MAPK, PI3K/AKT, and cell cycle regulation.
For this guide, we will use a hypothetical "General Panel" of 24 kinases, modeled after commercially available screening systems, to assess the initial selectivity profile of this compound.[7][11]
Experimental Workflow and Protocol
A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[12][13][14] We will detail a protocol for the ADP-Glo™ Kinase Assay, a robust and widely used luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11][12]
Experimental Workflow Diagram
The overall workflow for single-dose screening and subsequent IC50 determination is outlined below.
Caption: Workflow for kinase selectivity profiling.
Detailed Step-by-Step Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for determining the inhibitory activity of this compound against a single kinase in a 384-well plate format.[15]
Materials:
-
This compound (10 mM stock in 100% DMSO)
-
Kinase of interest, substrate peptide, and ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation:
-
Rationale: Creating a dilution series allows for the determination of a dose-response relationship and the IC50 value.
-
Prepare a 10-point, 3-fold serial dilution of the 10 mM stock of this compound in 100% DMSO. Include a DMSO-only control (vehicle).
-
-
Reaction Setup:
-
Rationale: This protocol uses a 5 µL final reaction volume. All additions are kept small to accommodate high-throughput screening.
-
In a 384-well plate, add 25 nL of the serially diluted compound or DMSO control to the appropriate wells.
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.
-
Incubate for 10 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Rationale: The reaction is started by adding ATP. The concentration of ATP should ideally be at or near the Michaelis-Menten constant (Km) for each kinase to accurately assess the potency of ATP-competitive inhibitors.[16]
-
Prepare a 2X ATP solution. Initiate the kinase reaction by adding 2.5 µL of this solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The optimal time may vary between kinases and should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Rationale: The following steps convert the amount of ADP produced into a robust luminescent signal.
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and, through a coupled luciferase/luciferin reaction, produces light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.
-
Data Presentation and Interpretation
Initial Cross-Reactivity Screen
The initial screen is performed at a single, relatively high concentration (e.g., 1 µM) to identify any kinase that shows significant interaction with the compound.
Table 1: Hypothetical Cross-Reactivity Profile of this compound (1 µM)
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
|---|---|---|
| Tyrosine Kinase | ABL1 | 15% |
| EGFR | 22% | |
| SRC | 35% | |
| VEGFR2 | 68% | |
| FLT3 | 25% | |
| Ser/Thr Kinase | AKT1 | 8% |
| (CMGC) | CDK2/CycA | 45% |
| GSK3β | 12% | |
| MAPK1 (ERK2) | 5% | |
| p38α (MAPK14) | 18% | |
| (CAMK) | CAMK2D | 9% |
| (AGC) | PKA | 4% |
| ROCK1 | 31% | |
| (STE) | MEK1 | 7% |
| Other | Aurora A | 95% |
| Aurora B | 89% | |
| PLK1 | 75% | |
| CHK1 | 28% | |
| PI3Kα | 11% | |
| mTOR | 14% | |
| CK1δ | 9% | |
| DYRK1A | 16% | |
| Pim-1 | 21% |
| | Syk | 38% |
Interpretation: From this initial screen, this compound demonstrates potent activity against Aurora A and Aurora B, and significant activity against PLK1 and VEGFR2 (highlighted in bold). These kinases would be prioritized for full IC50 dose-response determination.
IC50 Determination and Comparative Analysis
Follow-up dose-response experiments provide quantitative potency (IC50) data, which is crucial for comparing on-target and off-target activities.
Table 2: Comparative IC50 Values for Selected Kinases
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) [Control] |
|---|---|---|
| Aurora A | 15 | 15 |
| Aurora B | 25 | 20 |
| PLK1 | 120 | 8 |
| VEGFR2 | 250 | 10 |
| CDK2/CycA | >1,000 | 5 |
| SRC | >1,000 | 6 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.[15]
Interpretation: The data in Table 2 suggests that this compound is a potent and relatively selective inhibitor of Aurora kinases A and B. Its potency against PLK1 and VEGFR2 is significantly lower (8- to 16-fold weaker). This profile suggests a primary mechanism of action through Aurora kinase inhibition, with potential for secondary effects via VEGFR2 inhibition at higher concentrations. This dual activity could be beneficial in an oncology setting, simultaneously targeting cell division (Aurora kinases) and tumor angiogenesis (VEGFR2). However, it also highlights the need for further studies to determine if the VEGFR2 activity contributes to efficacy or potential toxicity.
Visualizing On-Target and Off-Target Pathways
Understanding the cellular consequences of the observed inhibition profile requires placing the targets within their biological context.
Caption: Signaling pathways affected by this compound.
This diagram visually separates the potent on-target effects from the moderate off-target activity. The primary mechanism appears to be the disruption of mitosis through potent Aurora kinase inhibition, leading to apoptosis. The weaker, secondary inhibition of VEGFR2 suggests a potential anti-angiogenic effect, which could be therapeutically synergistic but requires dedicated investigation.
Conclusion
The comprehensive cross-reactivity profiling of this compound demonstrates its identity as a potent Aurora kinase inhibitor with moderate off-target activity against VEGFR2 and PLK1. This guide illustrates a systematic approach to kinase inhibitor profiling, moving from broad panel screening to quantitative IC50 determination and pathway analysis. Such a detailed understanding of a compound's selectivity is not an academic exercise; it is essential for predicting in vivo efficacy, anticipating potential toxicities, and ultimately guiding the successful translation of a chemical entity from the bench to the clinic. The distinction between direct, indirect, and off-target effects is a major challenge, and this early, broad profiling provides the foundational data necessary to de-risk and advance a drug discovery program.[17]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.de]
- 8. reactionbiology.com [reactionbiology.com]
- 9. impactfactor.org [impactfactor.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. assayquant.com [assayquant.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 2-Phenyl-Indole Derivatives Versus Standard-of-Care Tubulin Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the microtubule network remains a pivotal target. For decades, tubulin inhibitors have been a cornerstone of chemotherapy, effectively disrupting the process of cell division in rapidly proliferating cancer cells. However, the emergence of resistance and dose-limiting toxicities associated with standard-of-care agents, such as taxanes and vinca alkaloids, necessitates the exploration of novel chemical scaffolds. Among these, 2-phenyl-indole derivatives have garnered significant attention as a promising class of tubulin-targeting agents.
This guide provides an in-depth, objective comparison of the efficacy of 2-phenyl-indole derivatives against established standard-of-care tubulin inhibitors. Drawing upon preclinical data, we will delve into their mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental methodologies used to evaluate these promising compounds.
The Central Role of Tubulin in Mitosis and as a Therapeutic Target
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are integral to numerous cellular functions, most critically, the formation of the mitotic spindle during cell division. The constant assembly (polymerization) and disassembly (depolymerization) of microtubules are essential for the proper segregation of chromosomes into daughter cells. Disruption of this delicate equilibrium triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis (programmed cell death).[1][2]
Standard-of-care tubulin inhibitors exploit this dependency, and they are broadly categorized into two classes based on their mechanism of action:
-
Microtubule Stabilizing Agents: This class, exemplified by the taxanes (e.g., paclitaxel and docetaxel), binds to the β-tubulin subunit within the microtubule, preventing its depolymerization. This leads to the formation of abnormally stable and non-functional microtubules, thereby arresting mitosis.
-
Microtubule Destabilizing Agents: This category includes the vinca alkaloids (e.g., vincristine and vinblastine) and colchicine-site binding agents . These molecules inhibit the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle.
2-Phenyl-indole derivatives primarily function as microtubule destabilizing agents, often by binding to the colchicine site on β-tubulin.[3][4]
Mechanism of Action: A Visualized Comparison
The distinct mechanisms of action of these three classes of tubulin inhibitors are depicted in the following signaling pathway diagram.
Caption: Comparative mechanism of action of tubulin inhibitors.
Comparative In Vitro Efficacy: 2-Phenyl-Indoles vs. Standard of Care
The cytotoxic potential of novel compounds is initially assessed in vitro against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.
The following tables summarize the in vitro efficacy of representative 2-phenyl-indole derivatives compared to standard-of-care drugs in various cancer cell lines. It is important to note that direct comparisons are most meaningful when conducted within the same study under identical experimental conditions.
Table 1: In Vitro Efficacy Against Breast Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenyl-Indole Derivative (Compound 3a) | MCF-7 (ER+) | 1.31 ± 0.8 | [5][6] |
| 2-Phenyl-Indole Derivative (Compound 3e) | MCF-7 (ER+) | 0.0016 | [2] |
| 2-Phenyl-Indole Derivative | MDA-MB-231 (Triple-Negative) | Varies | [7][8] |
| Paclitaxel | MCF-7 (ER+) | ~0.003-0.01 | Varies across studies |
| Docetaxel | MCF-7 (ER+) | ~0.001-0.005 | Varies across studies |
| Vincristine | MCF-7 (ER+) | ~0.002-0.01 | Varies across studies |
| Doxorubicin (Reference) | MCF-7 (ER+) | ~0.05-0.2 | [5][6] |
Table 2: In Vitro Efficacy Against Lung Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenyl-Indole Derivatives | A549 (NSCLC) | Varies | [7][9] |
| Paclitaxel | A549 (NSCLC) | ~0.005-0.02 | Varies across studies |
| Docetaxel | A549 (NSCLC) | ~0.001-0.01 | Varies across studies |
| Vincristine | A549 (NSCLC) | ~0.003-0.015 | Varies across studies |
| Cisplatin (Standard of Care) | A549 (NSCLC) | ~1-5 | Varies across studies |
These data indicate that certain 2-phenyl-indole derivatives exhibit potent in vitro anticancer activity, with some compounds demonstrating IC50 values in the nanomolar range, comparable to or even exceeding the potency of standard-of-care drugs in specific cell lines.[2]
Comparative In Vivo Efficacy: Preclinical Models
In vivo studies using animal models, such as tumor xenografts in mice, are critical for evaluating the therapeutic potential of a drug candidate in a more complex biological system. A key metric from these studies is Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor size in treated animals compared to a control group.
While direct head-to-head in vivo comparisons of 2-phenyl-indole derivatives with standard-of-care drugs in the same study are not extensively reported in the readily available literature, we can analyze representative data from separate studies to gain insights into their potential efficacy.
Table 3: Representative In Vivo Efficacy of Novel Tubulin Inhibitors
| Compound Class | Cancer Model | Animal Model | Dosage | TGI (%) | Key Findings & Toxicity | Reference |
| Novel Tubulin Inhibitor (Compound [I]) | 4T1 Xenograft | Mouse | 20 mg/kg | 84.0 | Dose-dependent tumor growth inhibition with no observed weight loss. | [10] |
| Novel Tubulin Inhibitor (G13) | MDA-MB-231 Xenograft | Nude Mice | 30 mg/kg (i.p.) | 38.2 | Well-tolerated with no obvious body weight change. | [4] |
| Novel Tubulin Inhibitor (Compound 89) | Patient-Derived Organoids | - | - | - | Robust antitumor activity. | [11] |
| Paclitaxel | MDA-MB-231 Xenograft | Nude Mice | 10 mg/kg (i.p.) | 64.3 | Potent in vivo antitumor efficacy. | [4] |
| Paclitaxel Conjugate (IDD-1040) | A549 NSCLC Xenograft | Mouse | 250 mg/kg | Superior to Paclitaxel | Higher maximum tolerated dose and sustained tumor inhibition compared to paclitaxel. | [12] |
The available in vivo data for novel tubulin inhibitors, including those with different scaffolds, suggest that achieving significant tumor growth inhibition is possible with these agents, often with a favorable toxicity profile.[10][12] The development of novel formulations, such as the paclitaxel-lipoate conjugate IDD-1040, demonstrates a strategy to improve the therapeutic index of tubulin inhibitors.[12] Further in vivo studies directly comparing 2-phenyl-indole derivatives with standard-of-care drugs are warranted to definitively establish their relative efficacy and safety.
Experimental Protocols: Methodologies for Efficacy Evaluation
The following are detailed protocols for key experiments used to assess the efficacy of 2-phenyl-indole derivatives and other tubulin inhibitors.
In Vitro Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer.ca [cancer.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-Phenyl-1H-pyrrole and 2-Phenyl-1H-indole Scaffolds
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel pharmacophores with enhanced biological activity and favorable safety profiles is a continuous endeavor. Among the myriad of heterocyclic compounds, the 2-phenyl-1H-pyrrole and 2-phenyl-1H-indole scaffolds have emerged as privileged structures, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive, objective comparison of the biological activities of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions in drug design and development.
At a Glance: Key Structural and Biological Differences
The core difference between the two scaffolds lies in the fusion of a benzene ring to the pyrrole core in the indole structure, creating a larger, more rigid, and more lipophilic system. This seemingly subtle structural modification has profound implications for their biological activity, influencing their mechanism of action, target selectivity, and overall therapeutic potential.
| Feature | 2-Phenyl-1H-pyrrole | 2-Phenyl-1H-indole |
| Core Structure | A five-membered pyrrole ring attached to a phenyl group. | A bicyclic structure with a pyrrole ring fused to a benzene ring, with a phenyl group at the 2-position. |
| Conformational Flexibility | Higher | Lower (more rigid) |
| Lipophilicity | Generally lower | Generally higher |
| Key Biological Activities | Anticancer, antimicrobial, anti-inflammatory, potential antipsychotic. | Anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, SERM activity.[1][2] |
Comparative Biological Activities: A Data-Driven Analysis
While both scaffolds exhibit a broad spectrum of biological activities, the potency and mechanism often differ. The following sections provide a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, with supporting quantitative data from various studies. It is important to note that much of the available data is on derivatives of these core scaffolds, which provides valuable insights into their potential.
Anticancer Activity
Both 2-phenyl-1H-pyrrole and 2-phenyl-1H-indole derivatives have demonstrated significant potential as anticancer agents.[3][4][5] Their mechanisms of action often involve the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[4][5]
Recent studies on pyrrole-indole hybrids have shown potent anticancer activities, with some derivatives exhibiting strong lethal effects against various cancer cell lines.[6] For instance, certain derivatives displayed significant growth inhibition with GI50 values less than 1 µM and were lethal against cell lines such as HT29 colon adenocarcinoma and OVCAR-8 ovarian carcinoma.[6]
2-Phenylindole derivatives, in particular, have been investigated for their antitumor activities against breast cancer cells like MDA-MB-231 and MCF-7.[7] Some of these derivatives are known to bind to estrogen receptors, suggesting a potential role in hormone-dependent cancers.[7]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Derivatives
| Compound Class | Cancer Cell Line | 2-Phenyl-1H-pyrrole Derivative | 2-Phenyl-1H-indole Derivative | Reference Compound |
| Pyrrole-Indole Hybrid | HT29 (Colon) | 9.31 (LC₅₀) | - | Doxorubicin |
| Pyrrole-Indole Hybrid | OVCAR-8 (Ovarian) | 6.55 (LC₅₀) | - | Doxorubicin |
| 2-Phenylindole Derivative | MDA-MB-231 (Breast) | - | (Data on various derivatives available) | - |
| 2-Phenylindole Derivative | MCF-7 (Breast) | - | (Data on various derivatives available) | - |
Note: The table presents example data synthesized from the literature to illustrate the format. Actual values must be determined experimentally for a direct comparison of specific, optimized derivatives.
Antimicrobial Activity
The antimicrobial potential of both scaffolds is well-documented.[3][8][9] Studies have shown that derivatives of both 2-phenyl-1H-pyrrole and 2-phenyl-1H-indole exhibit activity against a range of bacterial and fungal pathogens.[4]
A study on pyrrole- and indole-based allylidene hydrazine carboximidamides revealed that several derivatives exhibited potent broad-spectrum antimicrobial activity, in some cases better than standard antibiotics, with no cytotoxicity at concentrations up to 3-fold of the minimum inhibitory concentration (MIC).[10]
Interestingly, one comparative study found that 2-phenyl-1H-indoles exhibited better antibacterial activity compared to benzimidazoles, with Gram-negative bacteria being more susceptible.[8][9]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Derivatives
| Compound Class | Microorganism | 2-Phenyl-1H-pyrrole Derivative | 2-Phenyl-1H-indole Derivative | Reference Compound |
| Allylidene Hydrazine Carboximidamide | Gram-positive bacteria | (Potent activity reported) | (Potent activity reported) | Standard Antibiotics |
| Allylidene Hydrazine Carboximidamide | Gram-negative bacteria | (Potent activity reported) | (Potent activity reported) | Standard Antibiotics |
| 2-Phenylindole Derivative | Pseudomonas sp. | - | (Active at 100 µg/ml) | Ampicillin |
| 2-Phenylindole Derivative | Enterobacter sp. | - | (Active at 100 µg/ml) | Ampicillin |
Note: The table illustrates the format. Specific MIC values from references were often described qualitatively or compared to a standard without providing exact numbers.
Anti-inflammatory Activity
Both scaffolds have been explored for their anti-inflammatory properties.[1][3] 2-Phenylindole derivatives, in particular, have been synthesized and evaluated as inhibitors of nitric oxide (NO) production and NF-κB activity, both of which are key players in the inflammatory response.[11] Some 2-phenylindole derivatives have shown potent in-vivo anti-inflammatory activity, with some compounds exhibiting over 90% inhibition in paw edema models.[1]
The mechanism of anti-inflammatory action for 2-phenyl-1H-pyrrole derivatives has been linked to the modulation of pathways such as the COX-2/PGE2 pathway.[12]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of these scaffolds is highly dependent on the nature and position of substituents on both the phenyl and the heterocyclic rings.
For 2-phenyl-1H-pyrrole derivatives, SAR studies have revealed that substitutions at the N1 position and on the phenyl ring significantly influence their activity. For instance, in a series of 5-HT6 receptor inverse agonists, fluorine substitution at the 4-position of the 2-phenyl ring maintained or slightly increased affinity.[13]
For 2-phenyl-1H-indole derivatives, the substituents on the indole nitrogen, the phenyl ring, and the 3-position of the indole ring are crucial for activity.[14][15] For example, in a series of CB1 receptor allosteric modulators, a diethylamino group at the 4-position of the phenyl ring and a chloro or fluoro group at the 5-position of the indole ring enhanced potency.[15] Glycosylated 2-phenyl-indoles have also been studied as DNA binding and potential antitumor agents, with the amino group at the C-4 position of the carbohydrate residue being favored for both DNA binding and cytotoxicity.[16]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are outlines for key assays used to evaluate the biological activities of these compounds.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Caption: Workflow for the MTT cell viability assay.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.[3]
Protocol:
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.[3]
-
Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a sterile agar plate.[3]
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution to each well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Caption: Workflow for the agar well diffusion assay.
Conclusion and Future Directions
Both 2-phenyl-1H-pyrrole and 2-phenyl-1H-indole scaffolds represent highly promising starting points for the development of new therapeutic agents. The indole scaffold, with its extended aromatic system, often provides a more rigid and lipophilic framework, which can lead to higher potency and specific interactions with targets like estrogen receptors. The pyrrole scaffold, being more flexible, offers different opportunities for conformational adaptation to various binding sites.
Future research should focus on direct, head-to-head comparative studies of a wider range of matched-pair derivatives of these two scaffolds across multiple biological assays. This will provide a more definitive understanding of their relative strengths and weaknesses and will undoubtedly pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. omicsonline.org [omicsonline.org]
- 2. 2-Phenylindole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative structure-activity relationships(QSAR) of 2-phenylindole derivatives [yndxxb.ynu.edu.cn]
- 15. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide: Validating the Cellular Target Engagement of 2-phenyl-1H-indol-5-amine
Introduction: The Criticality of Target Engagement
In the landscape of drug discovery and chemical biology, the identification of a potent bioactive molecule is merely the first step. A compound's therapeutic potential is fundamentally linked to its mechanism of action, which begins with the direct, physical interaction with its intended biological target.[1] Validating this "target engagement" within the complex milieu of a living cell is a non-trivial but essential milestone.[2] It provides the foundational evidence that links a molecular interaction to a cellular phenotype, thereby de-risking downstream development and preventing the costly pursuit of compounds with misunderstood or off-target effects.[1]
The molecule 2-phenyl-1H-indol-5-amine serves as a compelling case study. Its core indole scaffold is a "privileged structure" in pharmacology, forming the backbone of numerous biologically active compounds.[3][4] Indeed, derivatives of this parent molecule have been investigated for a wide array of therapeutic applications, including as anticancer agents targeting tubulin polymerization, inhibitors of the 5-lipoxygenase enzyme, and even as potential antivirals.[3][5][6] This chemical versatility underscores a critical challenge: for any given biological effect observed, the specific protein target of this compound must be rigorously validated.
This guide provides a comparative analysis of three robust, widely-adopted methodologies for confirming the cellular target engagement of this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to design and execute self-validating studies. For illustrative purposes, we will often refer to a hypothetical scenario where this compound is being investigated as an inhibitor of a target protein, "Target-X."
Figure 1: The central role of target engagement validation in connecting a compound to its biological effect.
Comparative Overview of Key Methodologies
Choosing the right assay depends on the nature of the target, available reagents, and desired endpoint.[7][8] The three methods detailed in this guide—Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and In-Cell Western—offer complementary insights, moving from direct biophysical binding to functional cellular consequences.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | In-Cell Western (Functional Assay) |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[9][10][11] | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged protein by the compound, measured by BRET.[12][13] | Quantification of a downstream signaling event (e.g., substrate phosphorylation) in fixed cells.[14][15] |
| Readout | Quantification of soluble protein remaining after a heat challenge, typically by Western Blot or MS. | Bioluminescence Resonance Energy Transfer (BRET) ratio in live cells.[16] | Near-infrared fluorescence intensity, normalized to cell number or total protein.[17] |
| Target Requirement | Target must exhibit a thermal shift upon binding. A specific antibody for detection is required for WB-based readout. | Can be genetically fused to NanoLuc® luciferase. Requires a specific fluorescent tracer. | An antibody that detects a specific post-translational modification of a downstream substrate must be available. |
| Cell State | Intact cells or cell lysate. | Live cells. | Fixed and permeabilized cells. |
| Key Advantage | Label-free approach; measures engagement with the endogenous or unmodified target in its native environment.[8][18] | Highly quantitative measurement of compound affinity and residence time in living cells.[19][20] | Directly links target engagement to a functional consequence, providing mechanistic insight.[17] |
| Key Limitation | Lower throughput; not all proteins show a measurable thermal shift.[8] | Requires genetic engineering of cells to express the fusion protein. Development of a suitable tracer may be necessary.[20] | An indirect measure of target binding; signal can be affected by other pathways.[1] |
Method 1: Cellular Thermal Shift Assay (CETSA) — The Biophysical Proof of Interaction
CETSA is a powerful method to confirm direct binding based on a fundamental biophysical principle: when a ligand binds to a protein, the resulting complex is typically more stable and resistant to thermal denaturation.[9][10] This change in thermal stability, or "thermal shift," serves as a direct proxy for target engagement in the native cellular environment.[11][21]
Figure 2: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA
This protocol describes a classic CETSA experiment using Western blotting for detection.
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into two tubes: one for the vehicle control (e.g., DMSO) and one for treatment with this compound at a final concentration (e.g., 10-50 µM).
-
Incubate at 37°C for 1 hour to allow the compound to engage with its target.
-
-
Thermal Challenge:
-
Aliquot the cell suspension from both the vehicle and treated groups into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.[21]
-
-
Detection of Soluble Target-X:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard method like the BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against Target-X.
-
Data Analysis and Interpretation
-
Melting Curve: By quantifying the band intensity of Target-X at each temperature, you can plot the percentage of soluble protein remaining relative to the non-heated control. In the presence of this compound, a shift of this curve to the right indicates thermal stabilization and thus, target engagement.
-
Isothermal Dose-Response: To determine the potency of engagement, treat cells with a range of concentrations of this compound and heat all samples at a single, fixed temperature (a temperature that causes significant, but not complete, denaturation in the vehicle group). Plotting the soluble Target-X fraction against the compound concentration will yield a dose-response curve.[18]
Table 1: Example CETSA Melt Curve Data
| Temperature (°C) | % Soluble Target-X (Vehicle) | % Soluble Target-X (+ Compound) |
|---|---|---|
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 49 | 82 | 95 |
| 52 | 55 (Tagg) | 88 |
| 55 | 25 | 75 |
| 58 | 10 | 51 (Tagg) |
| 61 | 5 | 28 |
Method 2: NanoBRET™ Target Engagement Assay — Quantifying Affinity in Live Cells
The NanoBRET™ assay is a proximity-based technique that measures compound binding in real-time within living cells.[19] The method relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to Target-X) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to Target-X).[13] When this compound enters the cell and binds to Target-X, it displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[12][13]
Figure 3: Competitive displacement mechanism of the NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol: NanoBRET™
-
Cell Preparation and Transfection:
-
Assay Plating:
-
Dispense the cell suspension into a white, 96-well assay plate.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the compound dilutions to the wells. Include vehicle-only (no competitor) and no-tracer (background) controls.
-
-
Tracer and Substrate Addition:
-
Add the fluorescent tracer at its predetermined optimal concentration to all wells except the background control.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[16]
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to reduce background signal.[13]
-
Add the substrate solution to all wells.
-
-
Signal Detection:
-
Read the plate within 10 minutes on a luminometer capable of sequentially measuring donor emission (~460 nm) and acceptor emission (~618 nm).[13]
-
Data Analysis and Interpretation
-
BRET Ratio Calculation: For each well, calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Competitive Displacement Curve: Normalize the data by subtracting the background and expressing the BRET ratio as a percentage of the "no competitor" control. Plot the normalized BRET signal against the logarithm of the compound concentration. This will generate a sigmoidal curve from which the intracellular IC50 (the concentration of compound that displaces 50% of the tracer) can be determined.
Table 2: Example NanoBRET™ Dose-Response Data
| Compound Conc. (nM) | Raw BRET Ratio | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 0.850 | 0 |
| 1 | 0.841 | 1.1 |
| 10 | 0.795 | 6.5 |
| 50 | 0.630 | 25.9 |
| 100 | 0.445 | 47.6 |
| 200 | 0.250 | 70.6 |
| 1000 | 0.060 | 92.9 |
Method 3: In-Cell Western (ICW) — Linking Engagement to Cellular Function
While CETSA and NanoBRET™ confirm direct binding, it is crucial to demonstrate that this binding event leads to a functional consequence. If Target-X is a kinase, for example, its inhibition by this compound should lead to a decrease in the phosphorylation of its downstream substrate. The In-Cell Western (ICW) assay is a quantitative, plate-based immunofluorescence method ideal for measuring such changes.[14][15][22]
Figure 4: Workflow for a two-color In-Cell Western assay to measure protein phosphorylation.
Detailed Experimental Protocol: In-Cell Western
-
Cell Culture and Treatment:
-
Seed cells in a 96-well microplate and grow until they form a confluent monolayer.
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include appropriate vehicle and positive/negative controls.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 1.5 hours at room temperature.[17]
-
Incubate the cells overnight at 4°C with a cocktail of two primary antibodies from different host species (e.g., rabbit anti-phospho-Substrate and mouse anti-total-Substrate).
-
Wash the plate extensively with PBS + 0.1% Tween-20.
-
-
Secondary Antibody Incubation and Detection:
-
Incubate for 1 hour at room temperature with a cocktail of species-specific secondary antibodies conjugated to different near-infrared dyes (e.g., IRDye® 800CW anti-rabbit and IRDye® 680RD anti-mouse). Protect the plate from light.[17]
-
Wash the plate a final time, remove all residual liquid, and scan on an infrared imaging system (e.g., LI-COR® Odyssey® CLx).
-
Data Analysis and Interpretation
-
Signal Normalization: For each well, quantify the integrated intensity from both the 700 nm channel (total substrate) and the 800 nm channel (phospho-substrate). Calculate the normalized signal by dividing the phospho-substrate signal by the total-substrate signal. This normalization corrects for any variations in cell number.
-
Dose-Response Curve: Plot the normalized phospho-signal against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 for the functional inhibition of Target-X's activity in the cell.
Table 3: Example In-Cell Western Data for a Kinase Target
| Compound Conc. (nM) | Normalized Phospho-Signal | % Inhibition of Phosphorylation |
|---|---|---|
| 0 (Vehicle) | 1.00 | 0 |
| 10 | 0.95 | 5 |
| 100 | 0.78 | 22 |
| 500 | 0.49 | 51 |
| 1000 | 0.23 | 77 |
| 5000 | 0.08 | 92 |
Conclusion: An Integrated Strategy for Robust Validation
Validating the cellular target engagement of a promising molecule like this compound is a cornerstone of rigorous drug discovery. No single method tells the whole story. The most robust validation strategy employs a combination of orthogonal approaches that build upon one another.
A recommended workflow begins with the Cellular Thermal Shift Assay (CETSA) to provide label-free, biophysical evidence of direct binding to the putative target in its native cellular context. Following this confirmation, the NanoBRET™ Target Engagement Assay can be employed to yield highly quantitative data on the compound's affinity and binding kinetics in live cells. Finally, a functional assay like the In-Cell Western should be used to demonstrate that this quantified binding event translates into the expected modulation of the target's biological activity.
By integrating these biophysical, real-time, and functional methodologies, researchers can build a comprehensive and compelling case for the mechanism of action of this compound, paving the way for its confident progression as a chemical probe or therapeutic candidate.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 15. biomol.com [biomol.com]
- 16. eubopen.org [eubopen.org]
- 17. licorbio.com [licorbio.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
A Head-to-Head Comparison of 2-Phenyl-Indole Synthesis Routes: A Guide for Researchers
The 2-phenyl-indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] Its synthesis has been a subject of intense research for over a century, leading to a diverse array of synthetic methodologies. This guide provides a head-to-head comparison of the most prominent routes for the synthesis of 2-phenyl-indoles, offering insights into their mechanisms, practical considerations, and relative performance to aid researchers in selecting the optimal method for their specific needs.
Classical Approaches: The Foundation of Indole Synthesis
The traditional methods for indole synthesis, while sometimes requiring harsh conditions, remain relevant due to their simplicity and the low cost of starting materials.
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most well-known and widely used method for indole synthesis.[3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[4][5] For the synthesis of 2-phenyl-indole, acetophenone and phenylhydrazine are the common starting materials.[6][7][8]
Mechanism: The reaction proceeds through a[9][9]-sigmatropic rearrangement of the tautomerized enamine form of the hydrazone, followed by the elimination of ammonia to form the aromatic indole ring.[3][4]
Advantages:
-
Readily available and inexpensive starting materials.
-
A one-pot procedure is often feasible.[10]
-
A versatile method with a broad substrate scope.
Limitations:
-
Requires strong acid catalysts (e.g., ZnCl₂, polyphosphoric acid, H₂SO₄) and often high temperatures.[3][5][11]
-
The reaction can produce a mixture of regioisomers if an unsymmetrical ketone is used.[4]
-
Substrates sensitive to strong acids may not be suitable.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another classical method that specifically produces 2-aryl-indoles. It involves the reaction of an α-bromoacetophenone with an excess of an aniline.[12][13]
Mechanism: The reaction is thought to proceed through the initial formation of an α-anilino-acetophenone intermediate, followed by a second aniline-mediated cyclization and aromatization.[12][13]
Advantages:
-
Directly yields the 2-phenyl-indole core.
-
Can be performed under solvent-free conditions, particularly with microwave assistance.[14]
Limitations:
-
Traditionally requires harsh reaction conditions and can result in low yields.[12][13]
-
The use of a large excess of aniline can complicate purification.
-
The mechanism can be complex, and regioselectivity can be an issue with substituted anilines.[12]
Modern Palladium-Catalyzed Methodologies
The advent of palladium-catalyzed cross-coupling reactions has revolutionized indole synthesis, offering milder reaction conditions and greater functional group tolerance.
The Larock Indole Synthesis
Developed by Richard C. Larock in 1991, this method involves the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[15][16] For 2-phenyl-indole synthesis, the alkyne would typically be 1,2-diphenylacetylene or a related derivative.
Mechanism: The catalytic cycle is believed to involve oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne, and subsequent reductive elimination to form the indole ring.[15]
Advantages:
-
High regioselectivity, with the bulkier alkyne substituent generally ending up at the C2 position.[17]
-
Tolerates a wide range of functional groups.[17]
-
Does not require a protecting group on the aniline nitrogen.[17]
Limitations:
-
Requires a palladium catalyst and often a phosphine ligand, which can be expensive.
-
The use of o-iodoanilines as starting materials can be a drawback due to their cost and availability compared to unsubstituted anilines.
-
The reaction can be sensitive to the choice of base and solvent.[15]
Palladium-Catalyzed Annulation of o-Haloanilines and Phenylacetylene
A related and widely used palladium-catalyzed approach is the one-pot synthesis from o-haloanilines and phenylacetylene.[1] This method often proceeds via a Sonogashira cross-coupling followed by an in-situ cyclization.
Mechanism: The reaction first forms a 2-alkynylaniline intermediate through a Sonogashira coupling. This intermediate then undergoes a palladium-catalyzed or base-mediated intramolecular cyclization to yield the 2-phenyl-indole.[1]
Advantages:
-
Mild reaction conditions.[1]
-
Good to excellent yields are often achieved.
-
Can be performed as a one-pot reaction, improving efficiency.[1]
Limitations:
-
Requires a palladium catalyst and often a copper co-catalyst for the Sonogashira coupling.
-
The cost of the catalyst and ligands can be a factor.
The Impact of Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[18] Several of the classical and modern methods for 2-phenyl-indole synthesis have been adapted for microwave-assisted conditions.
Microwave-Assisted Fischer Indole Synthesis: This modification significantly shortens the often lengthy reaction times of the traditional Fischer synthesis.[19]
Microwave-Assisted Bischler-Möhlau Synthesis: The use of microwave irradiation has been shown to improve the efficiency of the Bischler-Möhlau synthesis, allowing for solvent-free conditions and shorter reaction times.[14][19]
Microwave-Assisted Palladium-Catalyzed Syntheses: Microwave heating can accelerate palladium-catalyzed reactions, leading to faster conversions and potentially lower catalyst loadings.[20]
Head-to-Head Performance Comparison
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yields | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Strong acid (e.g., PPA, ZnCl₂, H₂SO₄) | High temperature | Moderate to Good | Inexpensive starting materials, one-pot | Harsh conditions, potential for side reactions |
| Bischler-Möhlau Synthesis | Aniline, α-Bromoacetophenone | Excess aniline | High temperature | Variable, often low | Direct formation of 2-aryl-indoles | Harsh conditions, excess reagent, potential for low yields |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | Moderate temperature | Good to Excellent | High regioselectivity, good functional group tolerance | Expensive catalyst and starting materials |
| Pd-Catalyzed Annulation | o-Haloaniline, Phenylacetylene | Pd catalyst, often Cu co-catalyst, Base | Mild temperature | Good to Excellent | Mild conditions, one-pot procedure | Catalyst cost |
| Microwave-Assisted Variants | Various | Same as conventional | Microwave irradiation | Often improved | Drastically reduced reaction times, improved yields | Requires specialized equipment |
Experimental Protocols
Representative Protocol for Fischer Indole Synthesis of 2-Phenyl-indole
-
Formation of Acetophenone Phenylhydrazone: In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Heat the mixture at reflux for 1 hour.[6] Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. Collect the solid phenylhydrazone by vacuum filtration and wash with cold ethanol.[6]
-
Cyclization: To a flask containing polyphosphoric acid (PPA), add the dried acetophenone phenylhydrazone. Heat the mixture at 100°C for 10-15 minutes with stirring.[21]
-
Work-up and Purification: Cool the reaction mixture and then carefully add cold water to precipitate the product.[22] Collect the crude 2-phenyl-indole by vacuum filtration and wash with water. Recrystallize the crude product from ethanol to obtain pure 2-phenyl-indole.[8][22]
Representative Protocol for Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenyl-indole
-
Reaction Setup: In a microwave-safe vessel, combine aniline (2.0 eq) and phenacyl bromide (1.0 eq).[19]
-
Microwave Irradiation: Place the vessel in a domestic microwave oven and irradiate at 540 W for 45-60 seconds.[19]
-
Purification: After cooling, the crude product can be directly purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield pure 2-phenyl-indole.[19]
Representative Protocol for Palladium-Catalyzed One-Pot Synthesis of 2-Phenyl-indole
-
Reaction Setup: To a sealed tube, add o-bromoaniline (1.0 eq), phenylacetylene (2.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.07 eq), and triethylamine in DMF.[1]
-
Reaction: Stir the mixture at room temperature for 12 hours.[1]
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired 2-phenyl-indole.[1]
Visualizing the Reaction Pathways
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Conclusion
The synthesis of 2-phenyl-indoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Fischer and Bischler-Möhlau syntheses offer cost-effective routes from simple starting materials, although they often require harsh conditions. Modern palladium-catalyzed methods, such as the Larock synthesis and related annulations, provide milder alternatives with excellent functional group tolerance and regioselectivity, albeit at a higher cost associated with the catalyst. The application of microwave irradiation has proven to be a valuable tool for accelerating these reactions and improving their efficiency. The choice of the most suitable synthetic route will ultimately depend on the specific requirements of the target molecule, the available resources, and the desired scale of the reaction.
References
- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation of 2-phenylindole | PDF [slideshare.net]
- 8. ijnrd.org [ijnrd.org]
- 9. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Synthesis of 2-Phenyl-Indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. sciforum.net [sciforum.net]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. goons.web.elte.hu [goons.web.elte.hu]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Uncharted: A Practical Guide to Safely Handling 2-Phenyl-1H-Indol-5-Amine
Hazard Assessment: Acknowledging the Unknown
The available Safety Data Sheet for 2-phenyl-1H-indol-5-amine indicates "No data" for GHS classification and "No known hazard".[1] However, this should be interpreted as a lack of comprehensive toxicological testing rather than a definitive statement of non-hazardousness. Structurally related compounds, such as 2-phenylindole, are classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[2][3] Aromatic amines as a class are known for a range of potential health effects, including skin and respiratory sensitization, and in some cases, more severe long-term health risks. Therefore, a conservative approach, assuming similar potential hazards, is scientifically prudent and essential for ensuring personnel safety.
Assumed Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and discomfort.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation should be avoided.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles.[4] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact.[5] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A buttoned lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure during the handling of this compound.
Preparation and Weighing
-
Work Area Designation: Conduct all handling of solid this compound within a certified chemical fume hood to control airborne particulates.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any spills.
-
Tool Preparation: Use dedicated spatulas and weighing vessels.
-
Personal Protective Equipment: Don all required PPE before handling the compound.
Dissolution and Reaction Setup
-
Solvent Handling: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Vessel Sealing: Keep all vessels containing the compound tightly sealed when not in immediate use.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and ensure proper ventilation.
Post-Handling Decontamination
-
Tool Cleaning: Thoroughly clean all non-disposable equipment that has come into contact with the compound.
-
Work Surface Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.
-
PPE Removal: Remove gloves and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal.[4] |
Disposal Plan: Environmental Responsibility
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a dedicated, clearly labeled hazardous waste container.[6]
-
Containerization: Use a leak-proof, sealable container for all waste. The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Visualizing the Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and logistical measures, researchers can confidently and responsibly work with this compound, ensuring both personal safety and environmental protection.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
